Technical Documentation Center

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
  • CAS: 957034-65-0

Core Science & Biosynthesis

Foundational

physicochemical properties of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid Foreword In the landscape of modern drug discovery and development, a molecule's potential is fundamen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

Foreword

In the landscape of modern drug discovery and development, a molecule's potential is fundamentally governed by its intrinsic physicochemical properties. As a Senior Application Scientist, I have repeatedly witnessed that a comprehensive, early-stage characterization is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. This guide is structured to provide a deep, practical understanding of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, moving beyond a simple recitation of data. We will explore the causality behind its behavior, the rationale for specific experimental approaches, and the critical implications of its properties for researchers, medicinal chemists, and formulation scientists. This document is designed to be a self-validating resource, grounded in established scientific principles and methodologies.

Molecular Identity and Structural Framework

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a synthetic organoboron compound featuring a boronic acid functional group attached to a substituted phenyl ring. The molecular architecture is notable for three key features: the reactive boronic acid moiety [-B(OH)₂], a chloro substituent, and a cyclohexylcarbamoyl side chain. This specific combination of functional groups is deliberately designed to modulate the molecule's electronic distribution, steric profile, and hydrogen bonding potential, all of which are critical determinants of its interaction with biological targets and its overall developability.

Verification of the compound's identity and purity is a non-negotiable prerequisite for any meaningful study. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Table 1: Core Molecular Identifiers

PropertyValue
Chemical Formula C₁₃H₁₇BClNO₃
Molecular Weight 281.54 g/mol
CAS Number 850568-15-9
Canonical SMILES B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl)(O)O
InChI Key YQEZUMBXQSDJSG-UHFFFAOYSA-N

Key Physicochemical Parameters: A Quantitative Summary

The journey from a promising molecule to a viable drug is paved with quantitative data. The following table summarizes the essential , which collectively dictate its behavior in both in vitro and in vivo systems.

Table 2: Summary of Physicochemical Properties

ParameterValueSignificance in Drug Development
Melting Point 163-167 °CIndicates solid-state stability, purity, and provides crucial information for manufacturing processes like milling and drying.
pKa ~8.7 (Predicted)Governs the extent of ionization at physiological pH, directly impacting solubility, membrane permeability, and receptor binding.
LogP ~2.9 (Predicted)A measure of lipophilicity; critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Predicted to be lowA fundamental parameter that limits dissolution rate and oral bioavailability, often requiring formulation enhancement strategies.

Experimental Protocols & Mechanistic Rationale

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for their determination. Here, we detail the standard, self-validating protocols for key parameters.

Determination of Aqueous Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is a critical, thermodynamically defined value. The shake-flask method, as standardized by the OECD Guideline 105, remains the gold standard for its determination due to its direct measurement at equilibrium.

Step-by-Step Protocol:

  • System Preparation: An amount of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid demonstrably in excess of its expected solubility is added to a vessel containing a precise volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: The sealed vessel is agitated in a constant temperature water bath (typically 25 °C for standard measurements or 37 °C to mimic physiological conditions) for a duration sufficient to reach equilibrium (usually 24 to 48 hours). A preliminary kinetic check can validate the time to equilibrium.

  • Phase Separation: The suspension is allowed to settle, followed by centrifugation and/or filtration (using a filter material confirmed not to adsorb the analyte) to separate the saturated supernatant from the excess solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is accurately measured using a validated analytical technique, most commonly HPLC-UV. A standard calibration curve is used for quantification.

Causality and Self-Validation:

  • Why excess solid? To ensure the solution is truly saturated, representing the thermodynamic equilibrium between the solid and dissolved states.

  • Why constant temperature? Solubility is highly temperature-dependent; this control ensures reproducibility and relevance.

  • Why validated HPLC? To provide specific and sensitive quantification, ensuring that the measured concentration is solely that of the target analyte and not a degradant or impurity.

Workflow for Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility between a lipophilic (n-octanol) and an aqueous phase.

Caption: Standard experimental workflow for LogP determination via the shake-flask method.

The Boronic Acid Moiety: A Centerpiece of Reactivity and Interaction

The boronic acid group is not merely a structural component; it is a functional hub that dictates much of the molecule's chemical personality. As a Lewis acid, it can accept a pair of electrons, most notably from hydroxyl groups.

pH-Dependent Equilibrium

The pKa of the boronic acid is critical. At a pH below its pKa, the neutral, trigonal planar boronic acid form is dominant. As the pH rises above the pKa, it reversibly accepts a hydroxide ion to form the more water-soluble, tetrahedral anionic boronate species. Given a predicted pKa of ~8.7, at physiological pH 7.4, the compound will exist predominantly in its more lipophilic, neutral state, which favors passage across cell membranes.

BoronicAcidEquilibrium Neutral R-B(OH)₂ Neutral Boronic Acid Trigonal Planar More Lipophilic Anionic R-B(OH)₃⁻ Anionic Boronate Tetrahedral More Hydrophilic Neutral->Anionic + OH⁻ (pH > pKa) Anionic->Neutral + H⁺ (pH < pKa)

Caption: The pH-dependent equilibrium of the boronic acid functional group.

This equilibrium is the basis for its use in sensors and its unique interactions in biological systems, as it can form reversible covalent bonds with the cis-diols found in many biological molecules like sugars and ribonucleosides.

Integrated View: Implications for Drug Development

The ultimate value of physicochemical characterization lies in its ability to predict and explain a compound's behavior, thereby guiding the drug development process.

  • Formulation Strategy: The predicted low aqueous solubility is a significant challenge for oral delivery. This property necessitates the exploration of enabling formulation technologies. Options include amorphous solid dispersions (ASDs) to improve dissolution kinetics, lipid-based formulations to leverage alternative absorption pathways, or complexation with cyclodextrins to enhance solubility. The choice of strategy would be informed by further solid-state characterization.

  • ADME Profile: The predicted LogP of ~2.9 falls within a range often considered favorable for oral absorption (Lipinski's Rule of Five). However, this must be balanced against the low solubility; the overall absorption will likely be "dissolution rate-limited." The predominance of the neutral species at gastric and intestinal pH further supports potential for membrane permeation.

  • Chemical Stability: Boronic acids can be susceptible to oxidative degradation and can undergo dehydration to form cyclic anhydrides (boroxines), particularly in the solid state or in aprotic solvents. A thorough forced degradation study and long-term stability program are essential to identify liable conditions and establish appropriate storage and handling protocols.

Conclusion

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid presents a physicochemical profile characteristic of many modern drug candidates: a complex organic molecule with moderate lipophilicity but challenging aqueous solubility. Its boronic acid functional group offers unique opportunities for targeted interactions but also introduces specific stability and handling considerations. A rational and successful development path for this compound is contingent upon a deep, quantitative understanding of the properties outlined in this guide. By applying the robust experimental methodologies described and appreciating the causal links between structure, properties, and performance, research and development teams can proactively address challenges and strategically unlock the therapeutic potential of this promising molecule.

References

  • PubChem. (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

Exploratory

An In-depth Technical Guide to (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted degradation of disease-causing...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted degradation of disease-causing proteins. Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues are at the forefront of this revolution, offering the potential to address targets previously considered "undruggable".[1][2] Central to the success of these strategies is the availability of versatile chemical building blocks that enable the synthesis of these complex molecules. (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, with the CAS number 957034-65-0 , has emerged as a significant player in this field, categorized as a Protein Degrader Building Block.[3]

This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. We will delve into its chemical properties, logical synthesis strategies, and its pivotal role in the rational design of next-generation therapeutics.

Core Compound Profile

A foundational understanding of the physicochemical properties of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is crucial for its effective application.

PropertyValueSource
CAS Number 957034-65-0[3]
Molecular Formula C₁₃H₁₇BClNO₃[3]
Molecular Weight 281.5 g/mol [3]
Class Protein Degrader Building Block[3]

The structure of this molecule is key to its function. The boronic acid group is a versatile handle for chemical reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in connecting different fragments of a PROTAC molecule.[4] The chloro and cyclohexylcarbamoyl substituents provide specific steric and electronic properties that can be crucial for optimizing the binding affinity and selectivity of the final degrader molecule to its target protein or E3 ligase.

Synthesis and Chemical Logic

While specific, detailed synthesis protocols for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid are not extensively published in peer-reviewed literature, a logical and robust synthetic route can be devised based on well-established organometallic chemistry. The following represents a field-proven approach for the synthesis of analogous arylboronic acids.

Proposed Synthetic Workflow

The synthesis can be logically approached in a two-step process starting from a suitable halogenated precursor.

Synthesis_Workflow A 2-Chloro-4-bromo-N-cyclohexylbenzamide B Lithiation or Grignard Formation A->B n-BuLi or Mg C Borylation with Trialkyl Borate B->C B(OR)₃ D Acidic Hydrolysis C->D H₃O⁺ E (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid D->E

Caption: A proposed synthetic workflow for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative example and may require optimization for this specific substrate.

Step 1: Halogen-Metal Exchange and Borylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-4-bromo-N-cyclohexylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Borylation: To the resulting organolithium species, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis and Purification

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidification: Acidify the mixture to a pH of approximately 2 with 1M hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the final product, (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organolithium and Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is critical to prevent the quenching of these intermediates and ensure a high yield.

  • Low Temperature (-78 °C): The halogen-metal exchange is a rapid and exothermic reaction. Low temperatures are essential to control the reaction rate, prevent side reactions, and ensure the stability of the organolithium intermediate.

  • Trialkyl Borate: This electrophilic boron source readily reacts with the nucleophilic organolithium species to form the boronate ester intermediate.

  • Acidic Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to the desired boronic acid.

Application in Targeted Protein Degradation

The true value of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid lies in its application as a building block for constructing targeted protein degraders, particularly PROTACs.

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6]

PROTAC_MoA cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: The mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Role of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid in PROTAC Synthesis

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid serves as a versatile scaffold or a precursor to a ligand for either the POI or the E3 ligase. The boronic acid functionality is a key reactive handle for the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used in medicinal chemistry to form carbon-carbon bonds, allowing for the efficient connection of the boronic acid-containing fragment to another aryl or heteroaryl halide component of the PROTAC.[4]

The chloro and cyclohexylcarbamoyl groups on the phenyl ring are not mere spectators. They play a crucial role in fine-tuning the pharmacological properties of the final PROTAC molecule:

  • Modulation of Binding Affinity: These substituents can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein or E3 ligase, thereby influencing the binding affinity and selectivity of the PROTAC.

  • Physicochemical Properties: The nature of these groups can impact the solubility, cell permeability, and metabolic stability of the PROTAC, all of which are critical for its in vivo efficacy.

  • Vectorial Control: The substitution pattern on the phenyl ring provides a defined exit vector for the attachment of the linker, which is crucial for achieving the optimal orientation of the POI and E3 ligase in the ternary complex.

Conclusion

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is more than just a chemical reagent; it is a key enabler in the design and synthesis of sophisticated targeted protein degraders. Its well-defined structure, coupled with the versatile reactivity of the boronic acid group, provides medicinal chemists with a powerful tool to explore new frontiers in drug discovery. As the field of targeted protein degradation continues to expand, the demand for such well-designed and functionalized building blocks will undoubtedly grow, solidifying the importance of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid in the development of novel therapeutics.

References

  • Ciulli, A., & Crews, C. M. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(15), 10243–10264. [Link]

  • Lee, H., & Kim, Y. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. International Journal of Molecular Sciences, 24(14), 11568. [Link]

  • Toure, M., & Crews, C. M. (2016). PROTACs– a game-changing technology. Signal Transduction and Targeted Therapy, 1, 16008. [Link]

  • Słabicki, M., et al. (2020). Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation. eLife, 9, e61496. [Link]

  • Kim, T. H., & Park, S. B. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chemistry–A European Journal, e202400326. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Pioneering protein degradation for agricultural applications. Nature Chemical Biology, 18(4), 346-354. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Samarasinghe, K. T. G., & Crews, C. M. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Biological Chemistry, 297(1), 100742. [Link]

  • Zhang, T., & Crews, C. M. (2023). Rational Chemical Design of Molecular Glue Degraders. ACS Central Science, 9(5), 915–926. [Link]

  • He, Y., et al. (2022). Single-component hyaluronic acid hydrogel adhesive based on phenylboronic ester bonds for hemostasis and wound closure. Carbohydrate Polymers, 296, 119953. [Link]

  • (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid. GlobalChemMall. [Link]

  • A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • 3-(Cyclohexylaminocarbonyl)phenylboronic acid. PubChem. [Link]

  • (4-(Cyclohexylcarbamoyl)phenyl)boronic acid. GlobalChemMall. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

Foreword In the landscape of modern drug discovery and development, the precise characterization of molecular architecture is paramount. Arylboronic acids are a cornerstone of synthetic chemistry, most notably for their...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, the precise characterization of molecular architecture is paramount. Arylboronic acids are a cornerstone of synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Their utility as key building blocks necessitates an unambiguous confirmation of their structure to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth exploration of the structure elucidation of a novel arylboronic acid, (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. Moving beyond a mere recitation of methods, this document is crafted from the perspective of a seasoned application scientist, focusing on the causality behind experimental choices and the integration of data from multiple analytical techniques to build a self-validating structural hypothesis. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the methodologies and logical framework essential for definitive molecular characterization.

Introduction: The Subject Molecule and the Rationale for Elucidation

The target of our investigation is (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, a molecule designed as a potential intermediate in the synthesis of novel therapeutic agents. Its structure combines a substituted phenylboronic acid with a secondary amide linkage to a cyclohexyl group. Each of these moieties presents unique chemical characteristics that must be verified. The chloro-substituent and the bulky cyclohexylamide group are expected to modulate the electronic properties and steric hindrance around the boronic acid, influencing its reactivity in subsequent coupling reactions. Therefore, a rigorous and unequivocal confirmation of its molecular structure is not merely a procedural step but a critical prerequisite for its intended application.

This guide will detail a multi-technique approach to structure elucidation, demonstrating how data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction are synergistically employed to provide an unassailable structural assignment.

Synthesis and Purification: Establishing the Foundation

A logical starting point for structure elucidation is an understanding of the molecule's synthetic origin. A plausible and common synthetic route for phenylboronic acids involves the formation of a Grignard reagent followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

Experimental Protocol: Synthesis of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
  • Amide Formation: 4-Amino-2-chlorobenzoic acid is reacted with cyclohexylamine in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like Dichloromethane (DCM) to form N-cyclohexyl-4-amino-2-chlorobenzamide.

  • Diazotization: The resulting aniline derivative is then subjected to a Sandmeyer-type reaction. It is first diazotized using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at 0-5 °C.

  • Borylation: The diazonium salt is subsequently reacted with a boronic acid precursor, such as pinacol borane, in the presence of a suitable catalyst to install the boronic acid moiety.

  • Hydrolysis & Purification: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. The crude product is purified by recrystallization or column chromatography to obtain an analytically pure sample.

The purity of the synthesized compound is critical for accurate spectroscopic analysis. The presence of starting materials, by-products, or the common trimeric anhydride of the boronic acid (a boroxine) can complicate spectral interpretation.[1] High-Performance Liquid Chromatography (HPLC) is an effective technique to assess the purity of the final compound before proceeding with detailed structural analysis.[2]

Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach

With a pure sample in hand, we can now deploy a suite of analytical techniques to probe the molecular structure. Each technique provides a unique piece of the puzzle, and their combined data will form a cohesive and self-validating structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this molecule, we will employ ¹H, ¹³C, and ¹¹B NMR.

  • ¹H NMR: Will reveal the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling. This is crucial for identifying the aromatic substitution pattern and the cyclohexyl group.

  • ¹³C NMR: Will identify the number of unique carbon environments, distinguishing between aromatic, aliphatic, and carbonyl carbons.

  • ¹¹B NMR: Is highly specific for boron-containing compounds and will confirm the presence and electronic environment of the boronic acid moiety. The chemical shift is indicative of the hybridization state (sp² for the trigonal planar boronic acid vs. sp³ for a tetrahedral boronate ester or complex).[3]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it can solubilize the compound and slow the exchange of labile protons (B(OH)₂ and N-H), making them observable.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Number of Scans: 16-32 scans.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay: 2-5 seconds to ensure quantitative observation of all carbons, including quaternary ones.

  • ¹¹B NMR Acquisition:

    • Spectrometer: A multinuclear probe is required.

    • Number of Scans: 1024 scans.

    • Special Considerations: Use of a quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass tubes.[3] The typical chemical shift range for arylboronic acids is around 28-33 ppm relative to BF₃·OEt₂.[4]

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. These predictions are based on established chemical shift principles and data from structurally related compounds.

Proton Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Rationale
B(OH)₂~8.0Broad Singlet2HLabile protons of the boronic acid.
NH~8.5Doublet1HAmide proton, coupled to the adjacent cyclohexyl C-H.
Aromatic H~7.8-8.2Multiplet3HDeshielded aromatic protons in a complex splitting pattern due to their relative positions.
Cyclohexyl CH-N~3.7-3.9Multiplet1HMethine proton adjacent to the amide nitrogen.
Cyclohexyl CH₂~1.0-2.0Multiplet10HAliphatic protons of the cyclohexyl ring.
Carbon Assignment Predicted ¹³C Chemical Shift (ppm) Rationale
C=O (Amide)~165Typical chemical shift for a secondary amide carbonyl.
Aromatic C-B~130-135Carbon directly attached to the boron; often a broad signal due to quadrupolar relaxation of the boron nucleus.
Aromatic C-Cl~130-135Carbon bearing the chloro substituent.
Aromatic C-H~125-135Aromatic carbons with attached protons.
Aromatic C-C=O~135-140Quaternary carbon adjacent to the amide group.
Cyclohexyl C-N~50Carbon directly bonded to the amide nitrogen.
Cyclohexyl CH₂~25-35Aliphatic carbons of the cyclohexyl ring.

The ¹¹B NMR spectrum is expected to show a single, relatively broad peak between 28 and 33 ppm, characteristic of an sp²-hybridized arylboronic acid.[4][5]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

  • Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, we can observe characteristic losses of functional groups, which helps to piece together the molecular structure. This serves as a powerful cross-validation of the connectivity determined by NMR.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[6]

  • Instrumentation: An ESI source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer is ideal for high-resolution measurements.

  • Ionization Mode: Both positive and negative ion modes should be explored. Negative ion mode is often sensitive for boronic acids, forming the [M-H]⁻ ion.[2] Positive ion mode will likely yield the [M+H]⁺ adduct.

  • MS/MS Experiment: Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Molecular Ion: The calculated monoisotopic mass of C₁₃H₁₈BNO₃ is 247.13797 g/mol . HRMS should detect an ion corresponding to this mass (e.g., [M+H]⁺ at m/z 248.1458 or [M-H]⁻ at m/z 246.1301), confirming the elemental composition.

  • Key Fragmentation Pathways: In positive ion mode, a common fragmentation for amides is the cleavage of the N-CO bond.[7][8] For this molecule, we would expect to see:

    • Loss of the cyclohexylamine group.

    • Cleavage of the boronic acid group.

    • Loss of water from the boronic acid moiety.

The following diagram illustrates the logical workflow for the combined NMR and MS analysis.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation synthesis Synthesized Compound hplc HPLC Purity >99% synthesis->hplc Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) hplc->nmr ms Mass Spectrometry (ESI-HRMS) hplc->ms ftir FT-IR Spectroscopy hplc->ftir connectivity Connectivity Map (Functional Groups) nmr->connectivity mol_formula Molecular Formula & Weight ms->mol_formula bond_types Vibrational Modes (Key Bonds) ftir->bond_types elucidated_structure Elucidated Structure connectivity->elucidated_structure mol_formula->elucidated_structure bond_types->elucidated_structure

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and simple technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Confirmation of Functional Groups: FT-IR is excellent for quickly confirming the presence of the key functional groups: the boronic acid (-OH), the secondary amide (N-H and C=O), and the aromatic ring (C=C and C-H).

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Intimately mix 1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder in an agate mortar and pestle.[9][10]

  • Pellet Formation: Transfer the fine, homogenous powder to a pellet press and apply 7-10 tons of pressure to form a thin, transparent disc.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted.

The following table summarizes the expected characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Boronic Acid)3200-3400BroadHydrogen-bonded hydroxyl groups of the B(OH)₂ moiety.[11][12]
N-H Stretch (Amide)3300-3350Sharp, medium intensityCharacteristic of a secondary amide N-H bond.[13][14]
C-H Stretch (Aromatic)3000-3100Weak to mediumStretching of C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)2850-2950StrongStretching of C-H bonds in the cyclohexyl group.
C=O Stretch (Amide I)1640-1660Strong, sharpCarbonyl stretch of the secondary amide.[13][15]
N-H Bend (Amide II)1530-1550Strong, sharpIn-plane bending of the N-H bond, coupled with C-N stretching.[13][15]
B-O Stretch1330-1380StrongAsymmetric stretching of the boron-oxygen bonds.[12]
C-Cl Stretch700-800Medium to strongStretching of the carbon-chlorine bond.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While the combination of NMR, MS, and FT-IR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[16]

  • Absolute Structure Determination: Provides exact bond lengths, bond angles, and torsional angles.

  • Stereochemistry and Conformation: Reveals the preferred conformation of the molecule in the crystalline state.

  • Intermolecular Interactions: Elucidates the packing arrangement in the crystal lattice, showing hydrogen bonding and other non-covalent interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol/water, acetone). The key is to allow the crystals to form slowly.[17]

  • Crystal Selection and Mounting: A suitable crystal (transparent, no visible defects, typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[17]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed, and the structure is solved using computational methods. The resulting atomic model is then refined against the experimental data to achieve the final, highly accurate crystal structure.[18]

A successful crystal structure determination would confirm:

  • The 1,2,4-substitution pattern on the phenyl ring.

  • The planarity of the amide bond.

  • The chair conformation of the cyclohexyl ring.

  • The trigonal planar geometry of the boronic acid group.

  • Intermolecular hydrogen bonding, likely forming dimers through the boronic acid moieties, a common feature for arylboronic acids in the solid state.

The following diagram illustrates the relationship between the different analytical techniques and the final confirmed structure.

structural_confirmation center_node Confirmed Structure (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid nmr NMR (Connectivity, ¹¹B Env.) center_node->nmr verifies ms MS (Molecular Formula) center_node->ms verifies ftir FT-IR (Functional Groups) center_node->ftir verifies xray X-ray (3D Geometry) center_node->xray definitively proves

Caption: Synergy of analytical techniques for structural confirmation.

Conclusion: A Cohesive and Self-Validating Structural Assignment

The structure elucidation of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a systematic process of hypothesis generation and validation. The plausible synthetic route provides the initial structural hypothesis. This hypothesis is then rigorously tested using a carefully selected suite of analytical techniques. NMR spectroscopy maps the covalent framework of the molecule, mass spectrometry confirms its elemental composition and provides fragmentation clues, and FT-IR spectroscopy offers rapid verification of the key functional groups. Each piece of spectroscopic data should be consistent with the others and with the proposed structure. Finally, single-crystal X-ray diffraction provides the ultimate, definitive proof, revealing the precise three-dimensional architecture of the molecule. By following this multi-technique, causality-driven approach, we can achieve an unambiguous and self-validating structural assignment, ensuring the quality and integrity of this critical synthetic intermediate for its downstream applications in research and development.

References

  • Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. (2015). ACS Publications. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. Available at: [Link]

  • 11B NMR Chemical Shifts. San Diego State University Department of Chemistry. Available at: [Link]

  • FT-IR Spectroscopy for Characterization of Protein Secondary Structure. (2023). Medium. Available at: [Link]

  • Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Available at: [Link]

  • Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. (2012). Semantic Scholar. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. Available at: [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). International Journal of Scientific & Academic Research. Available at: [Link]

  • How Do You Prepare A Ftir Sample With Kbr? Master The Technique For Clear, Accurate Spectra. (n.d.). Kintek Solution. Available at: [Link]

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Sample preparation for FT-IR. University of the West Indies. Available at: [Link]

  • Arylboronic acid chemistry under electrospray conditions. (2010). National Institutes of Health. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Lambda Solution. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). ResearchGate. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Available at: [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). MDPI. Available at: [Link]

  • Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2017). RSC Publishing. Available at: [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010). National Institutes of Health. Available at: [Link]

  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (2010). ResearchGate. Available at: [Link]

  • KBr Pellet Method. Shimadzu. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

  • How to use mass spectrometry to analyze Phenylboronic Acid?. (2025). Sparrow Chemical. Available at: [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. (2010). ResearchGate. Available at: [Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Available at: [Link]

  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (2021). IJSAR. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). Scientific Research Publishing. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2017). MDPI. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. Available at: [Link]

  • 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). ResearchGate. Available at: [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1966). Canadian Science Publishing. Available at: [Link]

  • AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Available at: [Link]

  • Impact of varying the phenylboronic acid position in macrocyclic Eu(III) complexes on the recognition of adenosine monophosphate. (2022). RSC Publishing. Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir. Available at: [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (2018). ResearchGate. Available at: [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. Available at: [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

  • The spectroscopic (FTIR, FT-Raman, NMR and UV), first-order hyperpolarizability and HOMO-LUMO analysis of methylboronic acid. (2013). PubMed. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]

Sources

Exploratory

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (3-Chloro-4-(cyclohexylc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Attributes

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a substituted arylboronic acid. The presence of the boronic acid functional group makes it a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions. The chloro and cyclohexylcarbamoyl substituents offer opportunities for modulating physicochemical properties and exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A precise understanding of the molecule's properties is crucial for its effective use in synthesis and drug design.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₇BClNO₃-
Molecular Weight 281.55 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred from similar compounds[1][2]
Solubility Soluble in organic solvents like diethyl ether and ethanol; limited solubility in water.Inferred from similar compounds[1]
CAS Number 850568-18-6
Structural Representation

The structural formula of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is depicted below.

Caption: 2D structure of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Synthesis and Manufacturing

Proposed Synthetic Workflow

A common and effective method for the synthesis of phenylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3][4]

G start Starting Material: 2,5-Dichlorobenzoic acid step1 Amidation with Cyclohexylamine start->step1 intermediate1 2,5-Dichloro-N-cyclohexylbenzamide step1->intermediate1 step2 Grignard Formation (selective) intermediate1->step2 intermediate2 Grignard Reagent step2->intermediate2 step3 Borylation with Triisopropyl borate intermediate2->step3 intermediate3 Boronate Ester step3->intermediate3 step4 Acidic Hydrolysis intermediate3->step4 product Final Product: (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid step4->product

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Amidation

  • To a solution of 2,5-dichlorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclohexylamine dropwise and continue stirring overnight.

  • Work up the reaction mixture by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to yield 2,5-dichloro-N-cyclohexylbenzamide.

Step 2: Grignard Formation and Borylation

  • In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.

  • Add a solution of 2,5-dichloro-N-cyclohexylbenzamide in anhydrous THF dropwise to initiate Grignard formation. The reaction is regioselective due to the directing effect of the amide group.

  • Cool the resulting Grignard reagent to -78 °C.

  • Slowly add a solution of triisopropyl borate in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Hydrolysis

  • Quench the reaction by the slow addition of aqueous HCl at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Applications in Drug Discovery and Development

Boronic acids are pivotal in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor bortezomib (Velcade®).[5] (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a valuable building block for creating extensive libraries of compounds for screening.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[2] This reaction is instrumental in the synthesis of biaryl compounds, a common motif in pharmacologically active molecules.

G reactant1 (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid B(OH)₂ catalyst Pd Catalyst + Base reactant1:f0->catalyst reactant2 Aryl/Heteroaryl Halide R-X reactant2:f0->catalyst product Biaryl Product R-Aryl catalyst->product:f0

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The chloro and cyclohexylcarbamoyl groups on the phenyl ring can influence the electronic and steric properties of the molecule, thereby affecting the efficiency of the coupling reaction and the biological activity of the final product.

Boronic Acids as Pharmacophores

Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes.[6] This makes them attractive for designing targeted enzyme inhibitors. The rest of the molecule serves to provide specificity and binding affinity for the target protein.

Analytical Characterization and Quality Control

Ensuring the purity and identity of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is critical for its use in regulated environments like pharmaceutical development.

Recommended Analytical Techniques
TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmationSignals corresponding to the aromatic, cyclohexyl, and amide protons and carbons.
LC-MS Purity assessment and molecular weight confirmationA prominent peak corresponding to the mass of the parent ion. A highly sensitive LC-MS/MS method can be developed for trace-level quantification.[7]
HPLC Purity determination and quantificationA main peak with purity typically >95%. Reversed-phase HPLC is a common method for analyzing boronic acids.[8]
FT-IR Functional group identificationCharacteristic stretches for O-H (boronic acid), N-H (amide), C=O (amide), and C-Cl bonds.
Common Impurities and Stability

Arylboronic acids can undergo dehydration to form cyclic anhydrides (boroxines).[9] It is crucial to store the material in a dry environment. Pinacol esters are sometimes used as more stable alternatives to free boronic acids.[10] The presence of boroxines can be monitored by NMR.

Conclusion

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, with a molecular weight of 281.55 g/mol , is a highly valuable and versatile building block for drug discovery and development. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient synthesis of complex molecular architectures. Furthermore, the inherent properties of the boronic acid moiety offer potential for direct interaction with biological targets. A thorough understanding of its synthesis, characterization, and handling is essential for leveraging its full potential in creating the next generation of therapeutics.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. PubMed Central. Available at: [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359. PubChem. Available at: [Link]

  • 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C12H11BN2O3 | CID 44119539. PubChem. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: [Link]

  • 3-(Cyclohexylaminocarbonyl)phenylboronic acid | C13H18BNO3 | CID 3769667. PubChem. Available at: [Link]

  • CAS 850568-18-2: B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid. AHH Chemical Co., Ltd. Available at: [Link]

  • Buy 3-Chloro-4-carboxyphenylboronic acid. Boron Molecular. Available at: [Link]

  • Phenylboronic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. Biomaterials Science (RSC Publishing). Available at: [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available at: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid in Organic Solvents

Abstract (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a bespoke building block crucial in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility in sophisticate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a bespoke building block crucial in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility in sophisticated chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction, is contingent upon its solubility in organic solvents. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is not extensively available in published literature, this document extrapolates expected solubility trends from analogous compounds and furnishes a robust experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering them the foundational knowledge and practical tools to effectively utilize this important chemical entity.

Introduction: The Critical Role of Boronic Acids and Their Solubility

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[1] The boronic acid functional group serves as a key handle in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The efficiency and success of such reactions are intrinsically linked to the solubility of the boronic acid starting material in the chosen reaction solvent. Poor solubility can lead to sluggish reaction kinetics, incomplete conversions, and challenges in purification.

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, with its specific substitution pattern, offers unique steric and electronic properties that can be exploited in the design of novel compounds. Understanding its solubility profile is therefore a prerequisite for its rational application in any synthetic endeavor.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. For (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, the key structural features influencing its solubility are:

  • The Boronic Acid Moiety: This group is capable of hydrogen bonding, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms). It can also undergo dehydration to form a cyclic anhydride known as a boroxine, which can impact solubility.[2]

  • The Phenyl Ring: This aromatic core contributes to van der Waals interactions and can interact favorably with aromatic or non-polar solvents.

  • The Chloro Substituent: The electronegative chlorine atom introduces a polar C-Cl bond, potentially increasing the compound's polarity.

  • The Cyclohexylcarbamoyl Group: This bulky, non-polar cyclohexyl group will generally favor solubility in less polar, hydrocarbon-like solvents, while the amide linkage provides additional hydrogen bonding capabilities.

Predicted Solubility Profile in Common Organic Solvents

In the absence of specific experimental data for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, we can infer its likely solubility by examining the behavior of analogous compounds, such as phenylboronic acid. Phenylboronic acid generally exhibits high solubility in polar aprotic solvents like ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), moderate solubility in chlorinated solvents like chloroform, and very low solubility in non-polar hydrocarbon solvents.[3][4][5]

The introduction of the chloro and cyclohexylcarbamoyl substituents to the phenylboronic acid core is expected to modify this behavior. The large, non-polar cyclohexyl group will likely decrease solubility in highly polar solvents and enhance it in solvents with moderate to low polarity. Conversely, the hydrogen bonding capacity of the amide group may counteract this effect to some extent.

Table 1: Predicted Qualitative Solubility of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

Solvent ClassExamplesPredicted Solubility LevelRationale
Ethers Tetrahydrofuran (THF), Diethyl etherHighThe ether oxygen can act as a hydrogen bond acceptor for the boronic acid -OH groups.
Ketones Acetone, 3-PentanoneHighSimilar to ethers, the carbonyl group is a good hydrogen bond acceptor.[3][4]
Alcohols Methanol, EthanolModerate to HighAlcohols are protic solvents and can engage in hydrogen bonding with both the boronic acid and the amide group. However, the non-polar cyclohexyl group may limit very high solubility.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents are weakly polar and can solvate the aromatic and chloro-substituted parts of the molecule.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe aromatic ring of the solvent can interact with the phenyl ring of the solute via π-stacking. The non-polar nature of these solvents will be favorable for the cyclohexyl group.
Aliphatic Hydrocarbons Hexanes, CyclohexaneVery LowThe high polarity of the boronic acid and amide functionalities will lead to poor compatibility with these non-polar solvents.[3]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are excellent at solvating polar functional groups and are likely to be very effective at dissolving the target compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid in a range of organic solvents.

Materials and Equipment
  • (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

  • Gravimetric Analysis (for less volatile solvents):

    • Weigh the vial containing the filtered supernatant.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

    • Once all the solvent has been removed, reweigh the vial containing the solid residue.

    • The mass of the dissolved solid can be determined by the difference in weight.

  • Chromatographic Analysis (for volatile solvents or for higher accuracy):

    • Prepare a series of standard solutions of known concentrations of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant from the saturated solution with a known volume of the solvent.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Using the calibration curve, calculate the concentration of the compound in the diluted sample and then back-calculate the concentration in the original saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Record the temperature at which the solubility was determined.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_quant Quantification & Reporting prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal and equilibrate at constant temperature prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 analysis_choice Analysis Method? sample3->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Non-volatile solvent hplc HPLC Analysis analysis_choice->hplc Volatile solvent / High accuracy quant1 Calculate solubility (mg/mL, g/L, mol/L) gravimetric->quant1 hplc->quant1 quant2 Record temperature quant1->quant2

Caption: Experimental workflow for determining the solubility of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Structure-Solubility Relationship

The interplay of the different functional groups within (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid dictates its solubility in a given solvent. This relationship can be visualized as a balance of competing intermolecular forces.

structure_solubility cluster_interactions Dominant Intermolecular Interactions cluster_solvents Favored Solvent Types compound Boronic Acid (-B(OH)2) Phenyl Ring Chloro (-Cl) Cyclohexylcarbamoyl (-CONH-C6H11) h_bond Hydrogen Bonding compound:f1->h_bond Strongly contributes to compound:f4->h_bond Contributes to dipole Dipole-Dipole compound:f3->dipole compound:f4->dipole vdw Van der Waals / Hydrophobic compound:f2->vdw Strongly contributes to compound:f4->vdw Strongly contributes to polar_protic Polar Protic (e.g., Alcohols) h_bond->polar_protic polar_aprotic Polar Aprotic (e.g., THF, Acetone, DMF) h_bond->polar_aprotic dipole->polar_aprotic non_polar Non-Polar (e.g., Toluene, Hexanes) vdw->non_polar

Caption: Relationship between the functional groups of the molecule and their favored intermolecular interactions and solvent types.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

While a definitive, published quantitative solubility profile for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid remains to be established, this guide provides a robust framework for its effective use. By understanding the contributions of its constituent functional groups and by applying the detailed experimental protocol herein, researchers can confidently determine its solubility in solvents relevant to their work. This foundational data is paramount for optimizing reaction conditions, ensuring reproducibility, and ultimately, accelerating the pace of discovery in drug development and materials science.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

  • Leszczyński, P., Sporzyński, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. Retrieved from [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988).
  • Springer Nature. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (3-(Benzylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

  • eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magne. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Cyclohexylaminocarbonyl)phenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • Reagentia. (n.d.). 3-Chloro-4-(cyclohexylcarbamoyl)phenylboronic acid (1 x 250 mg). Retrieved from [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. Retrieved from [Link]

Sources

Exploratory

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid mechanism of action.

An In-depth Technical Guide to the Core Mechanism of Action of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. In the absence of direct empirical data for this specific molecule, we leverage established structure-activity relationships (SAR) and mechanistic studies of analogous phenylboronic acid derivatives to posit its primary biological target and mode of interaction. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We hypothesize that (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid functions as a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This guide will delve into the molecular interactions underpinning this proposed mechanism, present relevant supporting data from structurally related compounds, and provide detailed experimental protocols for validation.

Introduction: The Therapeutic Potential of Phenylboronic Acids

Phenylboronic acids represent a versatile class of compounds with significant applications in medicinal chemistry. Their unique electronic properties, including the presence of a vacant p-orbital on the boron atom, enable them to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[1][2] This characteristic has led to the successful development of boronic acid-containing drugs, most notably the proteasome inhibitor bortezomib.[2] Beyond oncology, the adaptability of the phenylboronic acid scaffold has facilitated the exploration of inhibitors for a range of other enzymatic targets.

The subject of this guide, (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, is a synthetic phenylboronic acid derivative. While specific biological data for this compound is not extensively available in the public domain, its structural features—a phenylboronic acid core, a chloro substituent, and a cyclohexylcarbamoyl group—provide compelling evidence for its likely mechanism of action. Based on a thorough analysis of existing literature on structurally analogous compounds, we propose that this molecule primarily functions as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Proposed Mechanism of Action: Reversible Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[2][3][4] Inhibition of FAAH leads to an increase in the levels of anandamide and other bioactive lipids, which in turn modulates various physiological processes, including pain, inflammation, and anxiety.[3][4] Consequently, FAAH has emerged as a promising therapeutic target for the development of novel analgesic and anti-inflammatory drugs.[3][4]

The boronic acid moiety is a key pharmacophore for the inhibition of serine hydrolases like FAAH.[1][2] The boron atom acts as a Lewis acid, readily accepting a pair of electrons from the nucleophilic serine residue (Ser241) within the catalytic triad of the FAAH active site.[1][2] This interaction results in the formation of a stable, yet reversible, tetrahedral boronate adduct, effectively inactivating the enzyme.

The proposed mechanism of FAAH inhibition by (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is depicted in the following signaling pathway diagram:

FAAH_Inhibition cluster_Enzyme FAAH Active Site Catalytic_Triad Ser241-Ser217-Lys142 Inactive_Complex Reversible Boronate Adduct (Inactive Enzyme) Catalytic_Triad->Inactive_Complex Hydrolysis Hydrolysis Products (Ethanolamine + Arachidonic Acid) Catalytic_Triad->Hydrolysis Compound (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid Compound->Catalytic_Triad Reversible Covalent Bonding Anandamide Anandamide (Substrate) Anandamide->Catalytic_Triad Normal Substrate Binding

Caption: Proposed mechanism of FAAH inhibition.

Structure-Activity Relationship (SAR) and Inferred Potency

The potency and selectivity of phenylboronic acid-based FAAH inhibitors are significantly influenced by the nature and position of substituents on the phenyl ring.[1]

  • The Phenylboronic Acid Core: As previously discussed, this is the key pharmacophore responsible for the reversible covalent interaction with the catalytic serine of FAAH.

  • The Cyclohexylcarbamoyl Group: This bulky, lipophilic group is likely to play a crucial role in binding to the hydrophobic acyl chain-binding pocket of the FAAH active site.[5] The presence of a carbamate moiety in known FAAH inhibitors has been shown to contribute to their potency.[5] The cyclohexyl group further enhances lipophilicity, which is often correlated with increased potency in this class of inhibitors.

  • The Chloro Substituent: The presence of an electron-withdrawing group, such as chlorine, on the phenyl ring can influence the pKa of the boronic acid, potentially enhancing its Lewis acidity and facilitating the formation of the boronate adduct with the catalytic serine.[1]

To provide a quantitative context for the expected potency of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, the following table summarizes the half-maximal inhibitory concentrations (IC50) of structurally related phenylboronic acid derivatives against FAAH.

CompoundSubstituentsFAAH IC50 (µM)Reference
Phenylboronic acidNone2.6[1]
4-Fluorophenylboronic acid4-Fluoro0.71[1]
4-Nonylphenylboronic acid4-Nonyl0.0091[6]

Given the presence of both a lipophilic carbamoyl group and an electron-withdrawing chloro substituent, it is reasonable to anticipate that (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid will exhibit potent FAAH inhibitory activity, likely in the low micromolar to nanomolar range.

Experimental Validation: FAAH Inhibition Assay Protocol

To empirically validate the proposed mechanism of action, a standard in vitro FAAH inhibition assay can be performed. This protocol outlines a fluorescence-based assay to determine the IC50 value of the test compound.

Materials and Reagents
  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., Anandamide-d4)

  • Fluorescent probe (e.g., a probe that becomes fluorescent upon enzymatic hydrolysis)

  • (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid (test compound)

  • Positive control inhibitor (e.g., URB597)

  • 96-well microplate, black, flat-bottom

  • Fluorescence microplate reader

Experimental Workflow

Sources

Foundational

An In-Depth Technical Guide to (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid: From Commercial Availability to Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Building Block for Next-Generation Therapeutics (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, a specialized organic molecule, ha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block for Next-Generation Therapeutics

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, a specialized organic molecule, has emerged as a critical building block in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a reactive boronic acid moiety with a substituted phenyl ring, make it an invaluable tool for medicinal chemists. This guide provides a comprehensive overview of its commercial availability, synthesis, and application, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to eliminate disease-causing proteins.

Commercial Availability: Sourcing a Crucial Reagent

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, identified by its CAS Number 957034-65-0, is commercially available from a number of specialized chemical suppliers.[1][2] These vendors typically offer the compound in research-grade quantities with purities often exceeding 96%.[1] The availability of this reagent facilitates its direct use in research and development without the immediate need for custom synthesis.

Supplier Purity CAS Number Molecular Formula Molecular Weight
Labsolu96%957034-65-0C13H17BClNO3281.5 g/mol
ReagentiaNot Specified957034-65-0C13H17BClNO3Not Specified

Table 1: Commercial Suppliers of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.[1][2]

Synthesis of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid: A Step-by-Step Approach

While commercially available, understanding the synthesis of this key intermediate is crucial for process development and the creation of novel analogs. The synthesis of substituted phenylboronic acids typically involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3] A plausible synthetic route for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is outlined below.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2-Chloro-4-iodobenzoic acid. This starting material can be synthesized from 2-chloro-4-iodotoluene through oxidation of the methyl group.

Step 2: Amide Coupling to form N-cyclohexyl-2-chloro-4-iodobenzamide. The carboxylic acid is activated, for example with thionyl chloride to form the acid chloride, which is then reacted with cyclohexylamine to form the amide.

Step 3: Formation of the Grignard Reagent. The aryl iodide from the previous step is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

Step 4: Reaction with Trialkyl Borate and Hydrolysis. The Grignard reagent is then added dropwise to a cooled solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in THF at low temperatures (e.g., -78 °C).[3] This is followed by quenching with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the boronate ester and yield the final product, (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Synthesis_Workflow A 2-Chloro-4-iodotoluene B 2-Chloro-4-iodobenzoic acid A->B Oxidation C N-cyclohexyl-2-chloro-4-iodobenzamide B->C Amide Coupling (Cyclohexylamine) D Grignard Reagent C->D Mg, THF E (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid D->E 1. B(OR)3 2. H3O+

Figure 1: A plausible synthetic workflow for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Application in Drug Discovery: A "Warhead" for Targeted Protein Degradation

The primary application of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid in drug discovery is as a "warhead" or "target-binding ligand" in the design of PROTACs.[4][5] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[6][7] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]

The (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid moiety can be incorporated into a PROTAC molecule through a Suzuki-Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between a boronic acid and an aryl halide, allowing for the versatile connection of the warhead to the linker and ultimately to the E3 ligase ligand.

The Suzuki-Miyaura Coupling: A Cornerstone of PROTAC Synthesis

The Suzuki-Miyaura coupling reaction is a robust and widely used method in organic synthesis. The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with a boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki_Coupling_Workflow A (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid C PROTAC Precursor A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B Linker-Aryl Halide B->C E Final PROTAC Molecule C->E Linker Conjugation D E3 Ligase Ligand D->E

Figure 2: General workflow for incorporating the boronic acid into a PROTAC via Suzuki-Miyaura coupling.

A Hypothetical PROTAC Application: Targeting a Kinase

While a specific PROTAC utilizing (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is not yet prominently featured in publicly available literature, its classification as a "Protein Degrader Building Block" by suppliers strongly suggests its use in this context.[1] Based on the structure, it is plausible that this moiety could act as a warhead for targeting kinases, a class of proteins frequently implicated in cancer and other diseases. The cyclohexylcarbamoyl group could potentially interact with hydrophobic pockets within the kinase active site, while the chloro-substituted phenyl ring could form other key interactions.

The final PROTAC molecule would then be capable of recruiting an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), to the target kinase, leading to its degradation.[9] This approach offers several advantages over traditional kinase inhibitors, including the potential for greater potency, improved selectivity, and the ability to overcome drug resistance.[4][5]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., Kinase) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 3: The mechanism of action of a PROTAC molecule.

Conclusion and Future Outlook

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a readily available and highly valuable building block for the synthesis of complex molecules, particularly in the exciting field of targeted protein degradation. Its utility in constructing PROTACs via the robust Suzuki-Miyaura coupling reaction positions it as a key reagent for researchers and drug developers seeking to create novel therapeutics. As the landscape of "undruggable" targets continues to be explored, the demand for such specialized chemical tools is expected to grow, further solidifying the importance of this and similar boronic acid derivatives in the future of medicine.

References

  • Bond, M. J., & Crews, C. M. (2017). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell chemical biology, 24(11), 1313–1323.e4. [Link]

  • Bond, M. J., & Crews, C. M. (2017). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. PubMed. [Link]

  • Ellman, J. A., & Stent, M. A. (2005). 4. Organic Syntheses, 82, 1. [Link]

  • ResearchGate. (n.d.). Examples of PROTAC chemical structures. Chemical structures of three BRD4 degraders. Retrieved January 20, 2026, from [Link]

  • CAS. (2024, November 15). PROTACs revolutionize small molecule drugs. [Link]

  • Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2018). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature chemical biology, 14(7), 690–697. [Link]

  • Reagentia. (n.d.). 3-Chloro-4-(cyclohexylcarbamoyl)phenylboronic acid (1 x 250 mg). Retrieved January 20, 2026, from [Link]

  • Sun, X., Wang, J., & Rao, Y. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Medicinal research reviews, 39(4), 1334–1378. [Link]

  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). PROTACs– a game-changing technology. Pharmacology & therapeutics, 174, 138–144. [Link]

  • Google Patents. (n.d.). Proteolysis targeting chimeric (protac) molecule for degradation of enl and cancer therapy. Retrieved January 20, 2026, from [Link]

  • Wang, L., & Wang, S. (2022). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Expert opinion on therapeutic patents, 32(1), 1–16. [Link]

  • Marin Biologic Laboratories. (2024, February 15). Recent PROTAC Patent Publications and Target Proteins. [Link]

  • Google Patents. (n.d.). Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same.
  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • Fernandes, G. F., Denny, W. A., & dos Santos, J. L. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323. [Link]

  • ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted aromatic compounds.
  • eScholarship. (n.d.). UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

Introduction: The Utility and Challenges of Arylboronic Acids

An In-depth Technical Guide to the Safety and Handling of Arylboronic Acids Arylboronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably for their role in the Nobel Prize-wi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of Arylboronic Acids

Arylboronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their versatility in forming carbon-carbon bonds has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] However, their utility is coupled with a unique set of handling, stability, and safety challenges that demand a sophisticated understanding beyond routine laboratory practice.

This guide provides an in-depth, experience-driven perspective for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind recommended procedures, empowering scientists to handle these reagents with confidence and integrity. We will explore the nuanced aspects of their toxicity, the chemical principles governing their stability, and the practical, validated protocols for their safe use from bench-scale research to process development.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with arylboronic acids is the bedrock of safe handling. These risks can be categorized into health hazards, chemical stability issues, and reaction-specific dangers.

Toxicological Profile: A Nuanced Perspective on Mutagenicity

Historically, the toxicity of boronic acids was considered low.[4][5] However, more recent findings have necessitated a more cautious approach, particularly in the pharmaceutical industry.

  • Bacterial Mutagenicity (Ames Test): A significant finding is that many arylboronic acids and their related reagents, such as bis(pinacolato)diboron, test positive for mutagenicity in bacterial assays (e.g., the Ames test).[6][7][8] This has led to their classification as potential genotoxic impurities (PGIs) under regulatory frameworks like ICH M7.[8] The proposed mechanism involves oxygen-mediated oxidation that generates organic radicals, which may be responsible for the mutagenic effect.[8]

  • In Vivo Studies: Crucially, follow-up studies have shown that arylboronic acids that were mutagenic in vitro were not found to be mutagenic in corresponding in vivo rodent assays (e.g., Pig-a and comet assays).[9] Despite high systemic exposure in the test animals, no genotoxic effects were observed.[9]

  • Practical Implication: While the in vivo data are reassuring, the positive Ames test results mandate caution. In a drug development context, arylboronic acids used as intermediates must be controlled to levels acceptable for mutagenic impurities, often referred to as the Threshold of Toxicological Concern (TTC), unless sufficient in vivo data for the specific compound exists.[7][9]

Physical and Chemical Hazards

Arylboronic acids are typically crystalline solids. The primary physical hazard is the potential for inhalation of fine dust particles during handling.[10][11]

  • Inhalation: Inhalation of dust can cause respiratory tract irritation.[12][13]

  • Skin and Eye Contact: Direct contact may cause mild skin irritation or, more seriously, eye irritation.[10][14]

  • Stability: Arylboronic acids are sensitive to air and moisture.[10] Many are hygroscopic and can degrade upon exposure to ambient conditions.[10]

Reaction and Process Safety Hazards

The most common application of arylboronic acids, the Suzuki-Miyaura coupling, can present significant thermal hazards.

  • Reaction Exotherms: The coupling reaction can generate significant heat (exotherms), particularly in aqueous solvent systems or with highly reactive substrates.[15][16] Without adequate cooling and monitoring, the Maximum Temperature of a Synthesis Reaction (MTSR) can exceed the solvent's boiling point, leading to a dangerous pressure buildup and a potential runaway reaction.[15][16]

  • Solvent Decomposition: In some cases, the exotherm can trigger the decomposition of the solvent itself (e.g., DMSO), which can be highly energetic and hazardous.[15][16] A thorough thermal hazard assessment is crucial before scaling up any Suzuki-Miyaura coupling.

The following table summarizes the key hazards and recommended mitigation strategies.

Hazard CategorySpecific HazardCausality & ContextRecommended Mitigation Measures
Health Potential GenotoxicityPositive in bacterial mutagenicity assays (Ames test), potentially due to radical formation.[8]Handle as a Potential Genotoxic Impurity (PGI). Minimize exposure through engineering controls and PPE. Control residuals in final products to acceptable levels (TTC).[7]
Respiratory IrritationInhalation of fine dust particles from solid reagents.[10]Handle solids in a chemical fume hood or ventilated enclosure. Use appropriate respiratory protection if dust generation is unavoidable.[11]
Eye/Skin IrritationDirect contact with the solid or solutions.[10]Wear safety goggles and chemical-resistant gloves.[10]
Chemical Stability ProtodeboronationHydrolytic cleavage of the C-B bond, accelerated by acidic or basic conditions, leading to reagent loss and formation of arene byproduct.[17]Store in a cool, dry environment under an inert atmosphere.[10] Use anhydrous solvents for reactions where possible. Consider using more stable boronic esters.[18]
Trimerization (Boroxine Formation)Dehydration of three boronic acid molecules to form a cyclic anhydride (boroxine). This can alter reactivity and stoichiometry.Store in a desiccated environment. Can often be reversed by adding water during reaction setup if the boronic acid is the desired reagent.
Reaction Safety Runaway ReactionSignificant exotherms during Suzuki-Miyaura coupling, especially in aqueous systems, can exceed cooling capacity.[15][16]Conduct reaction calorimetry (DSC, ARC) before scale-up. Ensure adequate cooling capacity. Control the rate of catalyst addition.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary objective is to contain the chemical at the source.

  • Chemical Fume Hood: All manipulations of arylboronic acids, especially weighing and transferring solids, should be performed inside a certified chemical fume hood.[19] This provides crucial protection against inhalation of dust and vapors.

  • Ventilated Enclosures: For repetitive weighing operations, a dedicated ventilated balance enclosure can provide excellent containment while maintaining balance stability.

  • Glove Boxes: For highly sensitive or potent arylboronic acids, or for reactions requiring strictly anhydrous conditions, a glove box provides the highest level of containment and atmospheric control.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment of the specific task.[20]

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[10] A face shield should be worn over goggles when there is a significant risk of splashes, such as during the handling of larger quantities of solutions or during reaction workups.[21][22]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.[23]

    • Gloves: Nitrile gloves are suitable for incidental contact.[23] For extended contact or when handling solutions, heavier-duty gloves such as butyl or neoprene rubber should be considered, and the manufacturer's breakthrough time data should be consulted.[21][23] Double-gloving is a good practice, especially when handling highly potent compounds.

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection is not typically required.

    • If engineering controls are insufficient to prevent dust generation, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or a half-mask respirator with P100 cartridges) must be used.[11][21] A full respiratory protection program, including fit testing, is required under such circumstances.[13][24]

This workflow provides a logical path for selecting the appropriate level of PPE for common laboratory tasks involving arylboronic acids.

PPE_Selection start Start: Task Assessment task_type What is the task? start->task_type solid_handling Weighing/Transferring Solid task_type->solid_handling Solid solution_prep Preparing Solution task_type->solution_prep Solution reaction_workup Reaction / Workup task_type->reaction_workup Reaction ppe_base Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves solid_handling->ppe_base scale What is the scale? solution_prep->scale reaction_workup->scale scale->ppe_base Small ppe_enhanced Enhanced PPE: - Base PPE - Face Shield - Double Gloves (Nitrile) - Consider heavier gloves (e.g., Neoprene) scale->ppe_enhanced Large small_scale < 1 g (R&D Scale) large_scale > 1 g (Prep/Process Scale)

Caption: PPE selection decision tree for handling arylboronic acids.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols is critical for ensuring both safety and experimental integrity.

Protocol: Weighing and Dispensing Solid Arylboronic Acids

This protocol is designed to minimize dust exposure and prevent contamination.

  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place an anti-static weighing dish, spatula, and the reagent container inside the fume hood.

  • Inert Atmosphere (if required): For highly sensitive boronic acids, briefly flush the container with an inert gas (e.g., nitrogen or argon) before opening to minimize exposure to air and moisture.

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weighing dish. Avoid any actions that could generate dust, such as scraping vigorously or dropping powder from a height.

  • Sealing: Immediately and tightly close the reagent container. If stored under an inert atmosphere, purge the headspace again before sealing.

  • Cleanup: Gently wipe the spatula and any minor dust on the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as solid chemical waste.

  • Transport: Cover the weighing dish before transporting it to its destination within the lab.

Storage and Stability

Proper storage is paramount to preserving the quality and reactivity of arylboronic acids and preventing degradation.

  • General Conditions: Store containers in a cool, dry, and dark place.[10][11] A refrigerator is often recommended.[10] Containers should be kept tightly closed to prevent moisture ingress.[25]

  • Inert Atmosphere: For long-term storage or for particularly sensitive compounds (e.g., many heteroarylboronic acids), storing under an inert atmosphere of nitrogen or argon is best practice.[10][11]

  • Degradation Pathways: The primary non-reacting degradation pathway is protodeboronation, the hydrolytic cleavage of the carbon-boron bond to yield the corresponding arene.[17] This process is often catalyzed by residual acid or base and is accelerated in the presence of water.[6] Electron-rich and sterically hindered arylboronic acids can be particularly susceptible.[6] Using boronic esters, such as pinacol esters, can significantly enhance stability against protodeboronation.[18][26][27]

This diagram illustrates the primary mechanism of arylboronic acid degradation.

Protodeboronation cluster_main Protodeboronation ArylBOH2 Ar-B(OH)₂ (Arylboronic Acid) ArH Ar-H (Arene Byproduct) ArylBOH2->ArH + H₂O BOH3 B(OH)₃ (Boric Acid) catalyst Catalyzed by: - Acid (H⁺) - Base (OH⁻) - Some metals catalyst->ArylBOH2

Caption: The hydrolytic degradation of arylboronic acids.

Recommended Storage Conditions
Class of Arylboronic AcidStorage TemperatureAtmosphereKey Considerations
Standard Phenylboronic Acids 2-8 °C (Refrigerated)[10]Tightly SealedGenerally stable, but prolonged exposure to moisture should be avoided.
Electron-Rich/Deficient 2-8 °C or belowInert Gas (N₂/Ar)More prone to protodeboronation.[6][17] Strict exclusion of moisture is critical.
Heteroarylboronic Acids 2-8 °C or belowInert Gas (N₂/Ar)Often have lower stability due to the electronic nature of the heterocycle.
Boronic Esters (e.g., Pinacol) Room Temperature or 2-8 °CTightly SealedGenerally much more stable to protodeboronation and hydrolysis than the corresponding acids.[18]

Section 4: Spill, Emergency, and Waste Disposal Procedures

Prompt and correct action during an emergency is critical. All laboratory personnel must be familiar with these procedures.

Spill Cleanup

The response depends on the scale and nature of the spill.[28]

  • Minor Spill (<1 g solid, <50 mL dilute solution):

    • Alert: Inform colleagues in the immediate area.

    • Isolate: Restrict access to the spill area.

    • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

    • Cleanup (Solid): Gently cover the spill with a solvent-dampened cloth to avoid raising dust. Carefully sweep or wipe up the material and place it into a sealed container labeled as hazardous waste.[10][11]

    • Cleanup (Liquid): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[29][30] Work from the outside in. Scoop the absorbent material into a sealed container for hazardous waste.

    • Decontaminate: Wipe the spill area with soap and water.[30]

  • Major Spill (Poses a fire, inhalation, or exposure hazard):

    • Evacuate: Immediately alert everyone in the lab and evacuate the area.

    • Isolate: Close the laboratory doors to contain vapors.

    • Report: Contact your institution's Environmental Health and Safety (EHS) office and emergency services. Do not attempt to clean up a major spill unless you are trained and equipped to do so.[28][30]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.[10][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][31]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[31]

Waste Disposal

Chemical waste must be handled in accordance with institutional and national regulations.[25]

  • Segregation: Do not mix arylboronic acid waste with other waste streams unless explicitly permitted.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Containment:

    • Solid Waste: Collect unused reagents, contaminated PPE, and spill cleanup materials in a dedicated, sealed, and properly labeled hazardous waste container.[10]

    • Liquid Waste: Collect reaction mixtures and solvent rinses in a compatible, sealed, and labeled hazardous waste container.

  • Empty Containers: The first rinse of an "empty" container with a solvent must be collected and disposed of as hazardous waste. Subsequent rinses can often be handled as non-hazardous waste, but institutional policies must be followed.

References

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]

  • In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019). Environmental and Molecular Mutagenesis. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet. DC Fine Chemicals. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Chemistry Europe. [Link]

  • Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health (NIH). [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • Boric Acid SAFETY DATA SHEET. Etimine USA. [Link]

  • BORIC ACID. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. (2013). Neuroscience Letters. [Link]

  • Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. (2020). National Institutes of Health (NIH). [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2022). National Institutes of Health (NIH). [Link]

  • SPILL CLEANUP QUICK REFERENCE. University of California, Irvine. [Link]

  • Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. LinkedIn. [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]

  • Chemical Spill. University of Illinois Division of Research Safety. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Personal Protective Equipment Selection Guide. (2015). University of Arizona Research Laboratory & Safety Services. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

Sources

Foundational

Whitepaper: The Discovery and Development of Novel Boronic Acid Derivatives as Therapeutic Agents

Abstract The incorporation of the boronic acid moiety into small molecules has emerged as a transformative strategy in modern medicinal chemistry. Once relegated to the periphery of drug discovery due to perceived toxici...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of the boronic acid moiety into small molecules has emerged as a transformative strategy in modern medicinal chemistry. Once relegated to the periphery of drug discovery due to perceived toxicity, this versatile functional group is now at the core of several FDA-approved drugs, most notably in oncology and infectious disease.[1][2] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the core principles and methodologies driving the discovery of novel boronic acid derivatives. We will explore the fundamental chemistry that makes boronic acids unique, detail robust synthetic strategies for library creation, outline key biological targets and screening protocols, and discuss the critical structure-activity relationships that govern efficacy and safety. By synthesizing field-proven insights with established scientific principles, this document serves as a comprehensive resource for harnessing the therapeutic potential of boronic acid chemistry.

The Boronic Acid Moiety: A Privileged Scaffold in Drug Design

The utility of boronic acids [R-B(OH)₂] in drug design stems from the unique electronic nature of the boron atom. With a vacant p-orbital, the boron center acts as a Lewis acid, enabling it to form reversible covalent bonds with biological nucleophiles like the hydroxyl groups of serine, threonine, or tyrosine residues within enzyme active sites.[3][4] This interaction forms a stable tetrahedral boronate complex that can mimic the transition state of enzymatic reactions, such as peptide bond hydrolysis, leading to potent and highly specific inhibition.[5][6]

Unlike irreversible covalent inhibitors that can lead to off-target toxicity, the reversible nature of the boronate adduct allows for a dynamic equilibrium, which can contribute to a more favorable safety profile.[3][7] The first landmark approval of bortezomib (Velcade®) in 2003 for multiple myeloma demystified concerns about boron's toxicity and catalyzed a surge of interest in this compound class, leading to the subsequent approval of drugs like ixazomib and vaborbactam.[1][8][9]

Synthetic Strategies for Boronic Acid Derivatives

A cornerstone of any drug discovery program is the ability to reliably synthesize diverse chemical libraries. Organoboron compounds are extensively used as building blocks in organic chemistry, largely due to their stability and versatility in metal-catalyzed cross-coupling reactions.[9]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming new carbon-carbon bonds using boronic acids and organohalides, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[10] It is widely used to synthesize polyolefins, styrenes, and substituted biphenyls, which are common scaffolds in medicinal chemistry.[10] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous building blocks.[11]

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners are ejected from the palladium center as the final coupled product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 transmetalation Transmetalation pd_r1_r2->pd0 product R¹-R² pd_r1_r2->product reductive_elimination Reductive Elimination r1x_in R¹-X r2b_in R²-B(OH)₂ + Base

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.

Modern Synthetic Developments

While the Suzuki-Miyaura coupling is a workhorse, new methods continue to expand the synthetic toolbox.

  • Miyaura Borylation: This reaction allows for the synthesis of boronic esters from aryl or vinyl halides using a diboron reagent like bis(pinacolato)diboron (B₂pin₂), providing stable intermediates for subsequent couplings.[12]

  • Decarboxylative Borylation: Researchers at The Scripps Research Institute developed a method to convert abundant and inexpensive carboxylic acids directly into boronic acids using a simple nickel catalyst, dramatically expanding the range of accessible starting materials.[13]

  • C-H Borylation: Direct functionalization of C-H bonds to install a boryl group offers an atom-economical route to organoboranes, bypassing the need for pre-functionalized halides.[9]

Biological Targets and Screening Methodologies

The unique reactivity of boronic acids makes them particularly effective inhibitors of enzymes that utilize a serine or threonine residue for catalysis.

The Proteasome: A Target in Oncology

The 26S proteasome is a multi-protein complex responsible for degrading damaged or misfolded proteins. Cancer cells, particularly multiple myeloma cells, produce large quantities of protein and are highly sensitive to proteasome inhibition. The accumulation of these proteins triggers apoptosis (programmed cell death).[14]

Bortezomib and ixazomib are dipeptidyl boronic acids that act as potent, reversible inhibitors of the chymotrypsin-like activity of the proteasome.[1][15] The boronic acid moiety forms a covalent adduct with the N-terminal threonine hydroxyl group in the proteasome's active site, effectively blocking its function.[1]

Proteasome_Inhibition cluster_enzyme Proteasome Active Site cluster_inhibitor Boronic Acid Inhibitor (e.g., Bortezomib) cluster_complex Reversible Tetrahedral Complex Enzyme N-terminal Threonine HO- Complex N-terminal Threonine O-B(OH)₂-R Inhibitor Peptide Backbone R-B(OH)₂ Inhibitor->Complex Reversible Covalent Bond Formation

Figure 2: Mechanism of Proteasome Inhibition by a Boronic Acid Derivative.
Serine β-Lactamases: Combating Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze and inactivate the antibiotic. Boronic acid derivatives can act as transition-state inhibitors of these enzymes.[16] Vaborbactam is a cyclic boronic acid that potently inhibits Class A serine carbapenemases (like KPC), restoring the efficacy of partnered antibiotics.[9][16]

Experimental Protocol: Protease Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a serine protease using a fluorogenic substrate.

Materials:

  • Serine protease (e.g., chymotrypsin, trypsin) stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Fluorogenic substrate specific to the protease.

  • Test boronic acid derivative, serially diluted in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the boronic acid inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

  • In the wells of the 96-well plate, add 50 µL of assay buffer.

  • Add 1 µL of the serially diluted inhibitor to the wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.

  • Add 50 µL of the diluted enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[7] Note: Boronic acids can exhibit time-dependent inhibition, so this pre-incubation is critical.[7]

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation/emission wavelengths.

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Lead Optimization and Structure-Activity Relationships (SAR)

Once a "hit" compound is identified, the lead optimization phase aims to improve its potency, selectivity, and pharmacokinetic properties.

Potency and Selectivity

SAR studies involve systematically modifying the structure of the hit compound and assessing the impact on biological activity. For dipeptidyl boronic acid proteasome inhibitors, for instance, variations at the P1 and P2 positions that mimic the natural substrates of the proteasome can dramatically influence potency and selectivity.[5][17]

Addressing Genotoxicity and Mutagenicity

A significant concern that has emerged for the boronic acid class is the potential for mutagenicity, as identified in Ames assays.[18][19] Studies have suggested a potential mechanism involving oxygen-mediated oxidation of the boron compound to generate organic radicals.[18] A general trend indicates that electron-deficient aryl boronic acids may have a higher likelihood of being mutagenic.[18] This is a critical safety parameter that must be evaluated early in development. Strategies to mitigate this risk include:

  • Avoiding strongly electron-withdrawing groups on the aryl ring.

  • Using boronic esters (e.g., pinacol esters) as more stable pro-drugs.

  • Exploring non-aromatic boronic acid scaffolds.

Enhancing Metabolic Stability

A key challenge for boronic acids is their susceptibility to oxidative deboronation in vivo, where the C-B bond is cleaved to yield an alcohol, inactivating the drug.[20][21] This metabolic instability can lead to poor pharmacokinetic profiles. A successful strategy to overcome this is the use of intramolecularly stabilized structures. For example, the benzoxaborole scaffold, which contains a cyclic boronic ester, shows significantly enhanced stability against oxidation compared to a simple phenylboronic acid.[20]

Summary of Key Boronic Acid Drugs

The clinical success of boronic acids validates their potential as a versatile drug class.

Drug Name (Brand)Chemical ClassTarget EnzymePrimary Indication(s)FDA Approval Year
Bortezomib (Velcade®)Dipeptidyl Boronic Acid26S ProteasomeMultiple Myeloma, Mantle Cell Lymphoma2003
Ixazomib (Ninlaro®)Dipeptidyl Boronic Acid26S ProteasomeMultiple Myeloma2015
Vaborbactam (Vabomere®)Cyclic Boronic AcidSerine β-Lactamases (Class A & C)Complicated Urinary Tract Infections2017
Tavaborole (Kerydin®)BenzoxaboroleLeucyl-tRNA SynthetaseOnychomycosis (Fungal Nail Infection)2014
Crisaborole (Eucrisa®)BenzoxaborolePhosphodiesterase 4 (PDE4)Atopic Dermatitis (Eczema)2016
References for table data:[8][9][14][22]

Challenges and Future Outlook

Despite the successes, challenges in the development of boronic acid derivatives remain. Key areas of ongoing research include:

  • Improving Selectivity: Designing inhibitors that can distinguish between closely related proteases to minimize off-target effects.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against mutated forms of target enzymes.

  • Exploring New Targets: Expanding the application of boronic acid chemistry to other enzyme classes, such as histone deacetylases (HDACs) and kinases.[23][24]

  • Boron Clusters: While single-atom boron compounds are well-established, the application of multi-atom boron clusters (e.g., carboranes) in drug design is a nascent field with unique challenges, including a lack of computational descriptors and screening libraries.[25][26][27]

The future of boronic acid drug discovery is bright. As synthetic methodologies become more sophisticated and our understanding of the complex interactions between these unique molecules and their biological targets deepens, we can expect the continued emergence of novel boronic acid-based therapies for a wide range of human diseases.

References

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]

  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. Royal Society of Chemistry. [Link]

  • Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Journal of Medicinal Chemistry. [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Ingenta Connect. [Link]

  • Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. PubMed. [Link]

  • A Brief Overview of Recent Advances in the Applications of Boronic Acids Relevant to Glycomics. Longdom Publishing. [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Semantic Scholar. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

  • Recent advances in boronic acid-based optical chemosensors. Royal Society of Chemistry. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

  • Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Publications. [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health. [Link]

  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • What are the current challenges with the application of boron clusters to drug design? Taylor & Francis Online. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Design and discovery of boronic acid drugs. ResearchGate. [Link]

  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Publications. [Link]

  • Challenges and Opportunities for the Application of Boron Clusters in Drug Design. PubMed. [Link]

  • Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. National Institutes of Health. [Link]

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. [Link]

  • Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid. DSpace@MIT. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid as a FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the investigation of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid as a potent an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of anandamide (AEA) and other bioactive fatty acid amides.[1] Inhibition of FAAH elevates endogenous levels of these signaling lipids, offering a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3] These application notes detail the underlying mechanism of action, provide step-by-step protocols for in vitro and in vivo characterization, and offer insights into the structure-activity relationship (SAR) of boronic acid-based FAAH inhibitors.

Introduction and Scientific Rationale

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of N-arachidonoylethanolamine (anandamide), a key endocannabinoid, by hydrolyzing it into arachidonic acid and ethanolamine.[4] Genetic or pharmacological inactivation of FAAH leads to analgesic, anxiolytic, and anti-inflammatory phenotypes in preclinical models, validating it as a significant therapeutic target.[2]

Boronic acids have emerged as a promising class of FAAH inhibitors.[5] Their mechanism of action is hypothesized to involve the formation of a reversible covalent complex between the electrophilic boron atom and the catalytic serine nucleophile (Ser241) within the FAAH active site.[4] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition. The aryl ring of the inhibitor is thought to be oriented towards the hydrophobic acyl chain-binding channel of the enzyme.[4]

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid belongs to this class of inhibitors. Its structural features, including the substituted phenyl ring, are designed to optimize interactions within the FAAH active site. The chloro and cyclohexylcarbamoyl substituents are expected to influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides the necessary protocols to rigorously evaluate these characteristics.

Mechanism of FAAH Catalysis and Inhibition

FAAH utilizes a Ser-Ser-Lys catalytic triad to hydrolyze its substrates. The catalytic cycle and its inhibition by a boronic acid compound are depicted below.

FAAH_Inhibition cluster_0 FAAH Catalytic Cycle cluster_1 Inhibition by Boronic Acid Active FAAH (Ser241-OH) Active FAAH (Ser241-OH) Tetrahedral Intermediate Tetrahedral Intermediate Active FAAH (Ser241-OH)->Tetrahedral Intermediate AEA Binding & Nucleophilic Attack Anandamide (AEA) Anandamide (AEA) Anandamide (AEA)->Tetrahedral Intermediate Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Tetrahedral Intermediate->Acyl-Enzyme Intermediate Ethanolamine Release Acyl-Enzyme Intermediate->Active FAAH (Ser241-OH) Hydrolysis & Product Release Products (Arachidonic Acid + Ethanolamine) Products (Arachidonic Acid + Ethanolamine) Acyl-Enzyme Intermediate->Products (Arachidonic Acid + Ethanolamine) Active FAAH (Ser241-OH)_Inhib Active FAAH (Ser241-OH) Reversible Covalent Adduct Ser241-O-B(OH)R (Inactive Enzyme) Active FAAH (Ser241-OH)_Inhib->Reversible Covalent Adduct Inhibitor Binding Boronic Acid Inhibitor Boronic Acid Inhibitor Boronic Acid Inhibitor->Reversible Covalent Adduct Reversible Covalent Adduct->Active FAAH (Ser241-OH)_Inhib Dissociation (Reversible)

Figure 1: Simplified schematic of FAAH catalysis and reversible covalent inhibition by a boronic acid derivative.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₃H₁₇BClNO₃
Molecular Weight 281.5 g/mol
CAS Number 957034-65-0
Appearance White to off-white solidSupplier Data
Solubility Soluble in DMSO, Methanol, EthanolSupplier Data
Storage Store at room temperature, protected from moisture

Stock Solution Preparation: For in vitro assays, prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 1% in the assay.

In Vitro Characterization Protocols

Fluorometric FAAH Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid required to inhibit 50% of FAAH activity. The assay is based on the FAAH-mediated hydrolysis of a non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[6]

Materials:

  • Recombinant human or rat FAAH (microsomal preparation or purified enzyme)

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • AAMCA substrate (stock in ethanol or DMSO)

  • (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid (test inhibitor)

  • Positive Control Inhibitor (e.g., URB597 or PF-3845)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[7]

Protocol Workflow:

IC50_Workflow A Prepare serial dilutions of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid in FAAH Assay Buffer. C Add inhibitor dilutions or vehicle (DMSO) to respective wells. A->C B Add FAAH enzyme to wells of a 96-well plate (except background controls). B->C D Pre-incubate plate for 15-30 min at 37°C to allow inhibitor-enzyme binding. C->D E Initiate reaction by adding AAMCA substrate to all wells. D->E F Measure fluorescence kinetically for 30-60 min at 37°C. E->F G Calculate reaction rates (slope of linear phase). F->G H Plot % inhibition vs. log[inhibitor] and determine IC50 using non-linear regression. G->H

Figure 2: Workflow for IC₅₀ determination of a FAAH inhibitor.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) of the test compound in FAAH Assay Buffer from the 10 mM DMSO stock. The final concentrations in the assay should typically range from 1 pM to 10 µM.

  • Plate Setup:

    • Test Wells: Add 10 µL of each inhibitor dilution.

    • 100% Activity Wells (Vehicle Control): Add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor dilutions.

    • Background Wells (No Enzyme): Add 10 µL of vehicle and 170 µL of assay buffer.

  • Enzyme Addition: Add 170 µL of FAAH Assay Buffer and 10 µL of diluted FAAH enzyme preparation to the test and 100% activity wells.[7]

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C. This step is crucial for covalent or slow-binding inhibitors to reach equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of AAMCA substrate to all wells to initiate the reaction (final concentration ~10 µM).

  • Data Acquisition: Immediately begin measuring fluorescence in kinetic mode at 37°C, with readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results: Based on SAR studies of related phenylboronic acids, (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is anticipated to be a potent FAAH inhibitor.[5]

CompoundPredicted Human FAAH IC₅₀ (nM)
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid5 - 50
Selectivity Profiling via Activity-Based Protein Profiling (ABPP)

It is critical to assess the selectivity of a lead compound to minimize off-target effects.[8] ABPP is a powerful chemoproteomic technique used to profile the activity of entire enzyme families in their native environment. This protocol outlines a competitive ABPP experiment to assess the selectivity of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid against other serine hydrolases.

Materials:

  • Human or rodent brain tissue proteome (or relevant cell line lysate)

  • (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

  • Broad-spectrum serine hydrolase activity-based probe (ABP), e.g., Fluorophosphonate-rhodamine (FP-rhodamine)

  • SDS-PAGE materials and fluorescence gel scanner

Protocol Workflow:

ABPP_Workflow A Prepare tissue/cell proteome. B Pre-incubate proteome aliquots with varying concentrations of the test inhibitor or vehicle (DMSO) for 30 min at 37°C. A->B C Add the fluorescent activity-based probe (ABP) (e.g., FP-rhodamine) to each sample and incubate for 30 min at 37°C. B->C D Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling. C->D E Separate labeled proteins by SDS-PAGE. D->E F Visualize labeled hydrolases using a fluorescence gel scanner. E->F G Analyze gel: A decrease in fluorescence intensity of a specific band indicates inhibition of that enzyme. F->G

Figure 3: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Step-by-Step Procedure:

  • Proteome Preparation: Homogenize brain tissue or cells in an appropriate buffer (e.g., PBS) and determine the protein concentration.

  • Inhibitor Incubation: In separate microcentrifuge tubes, pre-incubate aliquots of the proteome (e.g., 50 µg protein) with various concentrations of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.[8]

  • Probe Labeling: Add the FP-rhodamine probe (final concentration ~1 µM) to each tube and incubate for another 30 minutes at 37°C.

  • Sample Preparation for Gel: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.

  • Imaging: Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine.

  • Analysis: Analyze the gel image. The lane with vehicle control will show a pattern of fluorescent bands, each representing an active serine hydrolase. A selective FAAH inhibitor should cause a dose-dependent decrease in the intensity of the band corresponding to FAAH (~60 kDa) with minimal to no change in the intensity of other bands.

In Vivo Characterization Protocols

Pharmacodynamic Assessment: Ex Vivo FAAH Activity

This protocol measures the extent and duration of FAAH inhibition in the brain and peripheral tissues following systemic administration of the test compound.

Materials:

  • Rodents (rats or mice)

  • (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid formulated for in vivo administration (e.g., in a vehicle like 10% Tween-80 in saline)

  • Tissue homogenization equipment

  • FAAH activity assay reagents (as described in section 4.1)

Step-by-Step Procedure:

  • Dosing: Administer the test compound to animals via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle-treated control group.

  • Tissue Collection: At predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the animals and rapidly dissect the brain and other tissues of interest (e.g., liver).

  • Tissue Processing: Homogenize the tissues in ice-cold FAAH Assay Buffer.

  • FAAH Activity Measurement: Determine the FAAH activity in the tissue homogenates using the fluorometric assay described in section 4.1.

  • Data Analysis: Calculate the percentage of FAAH inhibition in the drug-treated groups relative to the vehicle-treated group at each time point.

Efficacy in a Model of Inflammatory Pain (Formalin Test)

The formalin test is a widely used model of tonic, localized inflammatory pain. FAAH inhibitors are expected to reduce nociceptive behaviors in this model.[2]

Materials:

  • Rodents (rats or mice)

  • (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid formulated for in vivo administration

  • Formalin solution (e.g., 5% in saline)

  • Observation chamber with a transparent floor

Step-by-Step Procedure:

  • Pre-treatment: Administer the test compound or vehicle to the animals at a specific time before the formalin injection (e.g., 60 minutes).

  • Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the animal in the observation chamber and record the time spent licking, biting, or flinching the injected paw. The response occurs in two phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

  • Data Analysis: Compare the total time spent in nociceptive behaviors during Phase 2 between the drug-treated and vehicle-treated groups. A significant reduction in this duration indicates an analgesic effect.

Conclusion

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid represents a promising scaffold for the development of novel FAAH inhibitors. The protocols outlined in this guide provide a robust framework for its comprehensive characterization. By systematically evaluating its in vitro potency, selectivity, and in vivo efficacy, researchers can ascertain its therapeutic potential for treating pain, anxiety, and other FAAH-related pathologies. The reversible covalent mechanism of boronic acids offers a compelling profile, and rigorous application of these methodologies is essential to validate the compound's promise as a drug development candidate.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link].

  • Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. MDPI. Available at: [Link].

  • van Esbroeck, A. C. M., Janssen, A. P. A., Cognetta, A. B., Ogasawara, D., Shpak, G., van der Kroeg, M., Kantae, V., Baggelaar, M. P., de Vrij, F. M. S., Deng, H., Allarà, M., Fezza, F., Lin, Z., van der Wel, T., Soethoudt, M., Mock, E. D., den Dulk, H., Baak, I. L., Florea, B. I., … van der Stelt, M. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084–1087. Available at: [Link].

  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., & Cravatt, B. F. (2006). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. CNS & Neurological Disorders - Drug Targets, 5(1), 59–69. Available at: [Link].

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. Available at: [Link].

  • 3-Chloro-4-(cyclohexylcarbamoyl)phenylboronic acid. PubChem. Available at: [Link].

  • FAAH inhibitors in the limelight, but regrettably. (2016). British Journal of Pharmacology, 173(10), 1599–1601. Available at: [Link].

  • Gasperi, V., & Maccarrone, M. (2016). FAAH inhibitors in the limelight, but regrettably. British Journal of Pharmacology, 173(10), 1599–1601. Available at: [Link].

  • Bisogno, T., & Maccarrone, M. (2022). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2546, 289–296. Available at: [Link].

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 4(6), 763–784. Available at: [Link].

  • Bisogno, T., & Maccarrone, M. (2022). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2546, 289–296. Available at: [Link].

  • Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine. (2022). International Journal of Molecular Sciences, 23(23), 15291. Available at: [Link].

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. (2021). International Journal of Molecular Sciences, 22(14), 7679. Available at: [Link].

  • Minkkilä, A., Saario, S. M., Käsnänen, H., Leppänen, J., Poso, A., & Nevalainen, T. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 51(22), 7057–7060. Available at: [Link].

  • Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (2021). Journal of Medicinal Chemistry, 64(21), 16075–16104. Available at: [Link].

  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (2023). Chemical Science, 14(47), 13357–13364. Available at: [Link].

  • Design and Discovery of Boronic Acid Drugs. (2020). McGill Science Undergraduate Research Journal, 15(1). Available at: [Link].

  • Assay of FAAH activity. ResearchGate. Available at: [Link].

  • Morera, E., Imbriano, C., Grimaldi, M., Deplano, A., Giliberti, V., Nalli, M., Ortar, G., Di Marzo, V., & De Petrocellis, L. (2016). Arylboronic Acids as Dual-Action FAAH and TRPV1 Ligands. Bioorganic & Medicinal Chemistry Letters, 26(6), 1641–1645. Available at: [Link].

  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. (2019). Protein Science, 28(5), 917–927. Available at: [Link].

  • Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. (2019). ACS Infectious Diseases, 5(6), 947–957. Available at: [Link].

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2010). Chemical Reviews, 110(6), 3249–3281. Available at: [Link].

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). International Journal of Molecular Sciences, 24(23), 16752. Available at: [Link].

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(19), 4323. Available at: [Link].

Sources

Application

Application Notes and Protocols: Enzyme Inhibition Assays Using Boronic Acids

Introduction: The Unique Nature of Boronic Acid Inhibitors Boronic acids and their derivatives have become a cornerstone in the development of potent and selective enzyme inhibitors, most notably for serine and threonine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Nature of Boronic Acid Inhibitors

Boronic acids and their derivatives have become a cornerstone in the development of potent and selective enzyme inhibitors, most notably for serine and threonine proteases.[1][2] Their power lies in a unique mechanism: the ability to form a stable, yet reversible, covalent bond with the catalytic serine or threonine residue within the enzyme's active site.[1] This interaction masterfully mimics the tetrahedral transition state of peptide bond hydrolysis, leading to highly effective inhibition.[2][3]

Unlike irreversible covalent inhibitors that form a permanent bond, the reversible nature of the boronic acid adduct offers a compelling pharmacological profile, potentially reducing off-target toxicity.[4] This guide provides a comprehensive framework for designing, executing, and interpreting enzyme inhibition assays with this important class of compounds, focusing on the critical parameters and theoretical underpinnings necessary for generating robust and reliable data.

Mechanism of Boronic Acid Inhibition: A Tale of Two Steps

The inhibitory action of a boronic acid is a sophisticated two-step process that leverages the specific chemistry of the boron atom.[4][5]

  • Initial Non-covalent Binding (E•I): The inhibitor first docks into the enzyme's active site, forming a non-covalent encounter complex (E•I). This initial binding is governed by standard intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) and is characterized by the inhibition constant, Ki.

  • Reversible Covalent Bond Formation (E-I): The electrophilic boron atom is then subjected to a nucleophilic attack by the hydroxyl group of the active site serine. This forms a stable, tetrahedral boronate adduct. This covalent complex (E-I) is what confers the high potency typical of these inhibitors.

This two-step mechanism is crucial to understand as it often leads to time-dependent inhibition , where the potency of the inhibitor increases over the pre-incubation time as the covalent equilibrium is established.[4][6]

G E_I Enzyme (E) + Inhibitor (I) EI_noncovalent Non-covalent Complex (E•I) Initial Binding E_I->EI_noncovalent k_on / k_off (Rapid Equilibrium, Ki) EI_covalent Covalent Adduct (E-I) Tetrahedral Intermediate EI_noncovalent->EI_covalent k_form / k_rev (Covalent Step)

Caption: Mechanism of reversible covalent inhibition by boronic acids.

Critical Pre-Assay Considerations

The unique chemistry of boronic acids necessitates careful planning before any assay is performed. Overlooking these factors is a common source of experimental variability and artifactual data.

Buffer Selection and pH Control

The inhibitory potency of boronic acids is profoundly pH-dependent.[7] This is because the neutral, trigonal form of the boronic acid must be in equilibrium with its anionic, tetrahedral boronate form to be susceptible to nucleophilic attack by the catalytic serine.

  • The pKa is Key: The pKa of the boronic acid group is a critical parameter.[8][9] Maximum inhibitory potency is often observed when the assay pH is near the pKa of the boronic acid, as this ensures a sufficient population of the more reactive anionic species.

  • Practical Guidance:

    • Always determine the pKa of your boronic acid compound if it is not known.

    • Maintain strict pH control throughout the assay using a robust buffer system.

    • Be aware that even small shifts in pH between experiments can lead to significant changes in apparent IC50 or Ki values.

Reagent Purity and Stability
  • Compound Integrity: Verify the purity of your boronic acid inhibitor. Impurities can lead to inaccurate concentration determination or introduce confounding activities. Techniques like HPLC can be used to assess purity.[9]

  • Stock Solutions: Boronic acids are generally stable, but it's good practice to prepare fresh stock solutions in a suitable solvent like DMSO and store them appropriately (e.g., at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Safety Note: Some boronic acids and related reagents have been identified as potential mutagens.[10][11] Always consult the Safety Data Sheet (SDS) and handle these compounds with appropriate personal protective equipment (PPE).

Pre-incubation Time Optimization

Due to their often slow-binding nature, a pre-incubation step of the enzyme and inhibitor is critical to allow the system to reach equilibrium before initiating the reaction with the substrate.[4][12]

  • Why it Matters: Insufficient pre-incubation will lead to an underestimation of the inhibitor's true potency (i.e., an artificially high IC50 or Ki).

  • How to Optimize: Perform a time-course experiment. Incubate the enzyme and a fixed concentration of the inhibitor (e.g., near the expected IC50) for varying durations (e.g., 0, 15, 30, 60, 120 minutes) before adding the substrate. The optimal pre-incubation time is the point at which the measured enzyme activity no longer decreases.[13]

Experimental Protocols

The following are generalized protocols for use in a 96-well microplate format. All concentrations and volumes should be optimized for the specific enzyme-inhibitor system under investigation.

Protocol 1: Determination of IC50 Values

This protocol is designed for initial screening and potency ranking of boronic acid inhibitors.

Materials:

  • Enzyme stock solution

  • Boronic acid inhibitor stock solution (e.g., 10 mM in DMSO)

  • Substrate (fluorogenic or chromogenic) stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with any necessary cofactors)[14]

  • 96-well microplates (black plates for fluorescence, clear plates for colorimetric assays)[15]

  • Microplate reader

Workflow Diagram:

G start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_enzyme Add Enzyme to Wells (Except 'No Enzyme' Control) prep_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor (Optimized Time) add_enzyme->pre_incubate initiate_rxn Initiate Reaction (Add Substrate) pre_incubate->initiate_rxn read_plate Read Plate Kinetically in Microplate Reader initiate_rxn->read_plate analyze Calculate Initial Velocities (v_i) and % Inhibition read_plate->analyze plot Plot % Inhibition vs. [I] Fit to 4PL Model for IC50 analyze->plot end End plot->end

Caption: Workflow for determining IC50 values of boronic acid inhibitors.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of the boronic acid inhibitor in Assay Buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Remember to include a "vehicle control" containing only the solvent (e.g., DMSO) at the same final concentration as the inhibitor wells.

  • Plate Layout: Design your plate layout, including controls:

    • 100% Activity Control (Vehicle): Enzyme + Substrate + DMSO (no inhibitor).

    • 0% Activity Control (No Enzyme): Assay Buffer + Substrate + DMSO.

    • Inhibitor Wells: Enzyme + Substrate + Inhibitor dilutions.

  • Enzyme Addition: Add the enzyme to all wells except the "No Enzyme" controls.

  • Inhibitor Addition: Add the inhibitor serial dilutions and vehicle control to the appropriate wells.

  • Pre-incubation: Mix the plate gently and pre-incubate for the optimized duration (determined previously) at a constant temperature (e.g., 37°C).[14][16]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (vi) for each well by determining the slope of the linear portion of the progress curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (vi, inhibitor - vi, no enzyme) / (vi, vehicle - vi, no enzyme))

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Protocol 2: Determining the Inhibition Constant (Ki) for Tight-Binding Inhibitors

Boronic acids are often "tight-binding" inhibitors, meaning their Ki values are close to or below the enzyme concentration used in the assay. In this scenario, the standard IC50 determination is inaccurate because a significant fraction of the inhibitor is bound to the enzyme, violating the assumption that the free inhibitor concentration equals the total inhibitor concentration. The Morrison equation is required for accurate Ki determination.[17][18][19]

Key Differences from IC50 Assay:

  • The enzyme concentration [E] must be known and accurately controlled.

  • The substrate concentration [S] and the enzyme's Michaelis constant (Km) for that substrate must be known.

  • The data is fit directly to the Morrison equation, not converted to percent inhibition.

The Morrison Equation (for a competitive inhibitor):

vi = v0 / (2[E]T) * ( √(([K]i,app + [I]T - [E]T)2 + 4[K]i,app[E]T) - ([K]i,app + [I]T - [E]T) )

Where:

  • vi is the initial velocity at inhibitor concentration [I]T.

  • v0 is the uninhibited velocity.

  • [E]T is the total enzyme concentration.

  • [I]T is the total inhibitor concentration.

  • Ki,app is the apparent Ki, where Ki,app = Ki * (1 + [S]/Km).

Procedure:

  • Follow steps 1-7 of the IC50 protocol. It is crucial to use an enzyme concentration that is in the range of the expected Ki. If Ki is unknown, start with the lowest enzyme concentration that gives a robust signal.

  • Data Analysis:

    • Calculate the initial velocities (vi) for each well.

    • Using non-linear regression software (e.g., GraphPad Prism), fit the raw velocity data (vi) as a function of total inhibitor concentration ([I]T) directly to the Morrison equation.[20]

    • Constrain the values for [E]T, [S], and Km in the model.[20] The software will solve for v0 and Ki,app.

    • Calculate the true Ki from the fitted Ki,app value: Ki = Ki,app / (1 + [S]/Km).

Data Interpretation and Troubleshooting

Observation Potential Cause Recommended Action
High Well-to-Well Variability Pipetting errors; incomplete mixing; air bubbles in wells.Use calibrated pipettes; prepare a master mix for reagents; ensure thorough but gentle mixing.[15]
IC50 Value Shifts Between Experiments Inconsistent pre-incubation time; shift in assay pH; reagent degradation.Strictly adhere to the optimized pre-incubation time; verify buffer pH before each experiment; use fresh reagents.[15]
Inhibition Curve is Shallow or Does Not Reach 100% Inhibitor insolubility at high concentrations; non-specific inhibition; compound interfering with detection method.Check inhibitor solubility in assay buffer; run counter-screens to test for assay interference (e.g., without enzyme).
Progress Curves are Non-Linear from t=0 Substrate depletion; enzyme instability.Use a lower enzyme concentration or monitor the reaction for a shorter duration; check enzyme stability under assay conditions.[21]
IC50 is Very Close to Half the Enzyme Concentration Tight-binding inhibition.The IC50 value is not valid. Re-assay and analyze the data using the Morrison equation to determine the true Ki.[18][22]

References

  • Krippendorff, B. F., et al. (2009). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Journal of Medicinal Chemistry, 52(18), 5623-5631.
  • Cornish-Bowden, A. (1995). The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. Biochemical Journal, 308(Pt 3), 777–783.
  • Morrison, J. F. (1969). Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269–286.
  • Morrison, J. F., & Walsh, C. T. (1988). The behavior and significance of slow-binding enzyme inhibitors. Advances in Enzymology and Related Areas of Molecular Biology, 61, 201–301.
  • Kuzmic, P. (2009). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry, 386(2), 241–250.
  • GraphPad Software. (n.d.). GraphPad Prism 10 Curve Fitting Guide: Tight inhibition (Morrison equation). Retrieved from [Link]

  • Kuzmic, P. (2015). History, variants and usage of the “Morrison equation” in enzyme inhibition kinetics. BioKin Technical Note.
  • Janes, J., et al. (2022). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Copeland, R. A. (2016).
  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(3), 478-480.
  • Tan, X., et al. (2021). Inhibition mechanism of peptide boronic acids against serine protease. Frontiers in Chemistry, 9, 735158.
  • Singh, J., et al. (2017). The kinact/KI parameter in drug discovery. Future Medicinal Chemistry, 9(13), 1541-1559.
  • BenchChem. (2025). Application Notes and Protocols for Boron-Based Serine Protease Inhibitors.
  • Janes, J., et al. (2022). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS, 111(48), 17092-17097.
  • Powers, J. C., et al. (2016). Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases. Biochemistry, 55(40), 5696-5707.
  • Healy, A. R., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 946538.
  • Woscholski, R., et al. (2009). Enzyme assays with boronic acid appended bipyridinium salts.
  • Gelb, M. H., et al. (2018). Translating slow-binding inhibition kinetics into cellular and in vivo effects.
  • Carlini, L., et al. (2021). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 22(21), 11598.
  • Shaihutdinova, Z. M., et al. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biomeditsinskaya Khimiya, 71(2), 81-94.
  • Poplawska, M., et al. (2023). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 28(14), 5431.
  • Makriyannis, A., et al. (2008). Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 51(22), 7057–7060.
  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Jung, M., et al. (2021). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Molecules, 26(10), 2951.
  • De Luca, F., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Chemistry – A European Journal, 28(50), e202201254.
  • Sim, T. S., et al. (2021). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Scientific Reports, 11(1), 1-13.
  • Laponogov, I., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(16), 8758.
  • Bogyo, M., et al. (2019). Rapid approach to complex boronic acids. Science, 365(6450), 269-274.
  • van der Veken, P., et al. (2005). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Journal of Organic Chemistry, 70(18), 7365-7367.
  • Pierson, M., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(11), 1507–1515.
  • Elder, D. P., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(11), 150710095103002.
  • De Luca, F., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Chemistry – A European Journal, 28(50), e202201254.
  • Li, Y., et al. (2018). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 25(27), 3196-3215.
  • Gallardo-Williams, M. T., et al. (2002). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid.
  • ResearchGate. (2020). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. Request PDF.
  • Wu, L., et al. (2020). Boronic acid sensors with double recognition sites: a review. Analyst, 145(3), 719-744.
  • Silva, A. M., et al. (2021).

Sources

Method

Introduction: The Renaissance of a Misunderstood Element in Drug Discovery

An Application Guide to Boronic Acids in Medicinal Chemistry For many years, boron-containing compounds were largely sidelined in medicinal chemistry, shadowed by a misconception of inherent toxicity. This perspective ha...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Boronic Acids in Medicinal Chemistry

For many years, boron-containing compounds were largely sidelined in medicinal chemistry, shadowed by a misconception of inherent toxicity. This perspective has been thoroughly demystified, leading to a renaissance in the field. The journey of boronic acids from niche chemical reagents to blockbuster therapeutics is a testament to their unique and powerful chemical properties. The watershed moment arrived with the FDA's approval of Bortezomib (Velcade®) in 2003, the first-in-class proteasome inhibitor for treating multiple myeloma.[1][2] This event catalyzed a surge of interest, revealing that the boronic acid moiety is not a liability but a versatile and potent pharmacophore capable of engaging biological targets in ways that traditional functional groups cannot.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of boronic acids in modern medicinal chemistry. We will delve into the fundamental mechanisms of action, explore key therapeutic areas, provide detailed experimental protocols, and discuss advanced strategies that are shaping the future of drug design. Our focus will be on the causality behind the chemistry—the "why" that drives the "how"—to empower researchers to harness the full potential of this remarkable class of molecules.

The Boronic Acid Pharmacophore: A Mechanistic Deep Dive

The therapeutic efficacy of boronic acids stems from the unique electronic nature of the boron atom. As a Lewis acid, the trigonal planar boron atom possesses an empty p-orbital, making it highly electrophilic and susceptible to nucleophilic attack.[2][4] This property is the cornerstone of its primary mechanism of action in drug design: reversible covalent inhibition .

Unlike irreversible covalent inhibitors that form permanent bonds and risk off-target toxicity, boronic acids form stable yet reversible adducts with nucleophilic amino acid residues—most notably serine and threonine—in the active sites of enzymes.[5][6][7] This interaction proceeds via nucleophilic attack from the hydroxyl group of the catalytic residue onto the electrophilic boron center. The result is a change in hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral), forming a stable boronate adduct.[8] This tetrahedral intermediate often mimics the transition state of the natural enzymatic reaction (e.g., peptide bond hydrolysis), leading to potent and prolonged, yet reversible, inhibition.[9]

This reversibility is a key advantage, potentially minimizing the risk of idiosyncratic toxicities that can arise from permanent protein modification.[5] The strength and stability of this interaction can be finely tuned through synthetic modifications to the rest of the molecule, allowing medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.[1]

Boronic_Acid_Inhibition_Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Complex Enzyme Enzyme Catalytic Serine (Ser-OH) Complex Tetrahedral Boronate Adduct (Mimics Transition State) Enzyme:cat->Complex:p Nucleophilic Attack BoronicAcid Boronic Acid Inhibitor R-B(OH)₂ BoronicAcid:p->Complex:p Complex:p->Enzyme:cat Reversible Dissociation Complex:p->BoronicAcid:p

Caption: Mechanism of serine protease inhibition by a boronic acid.

Beyond enzyme inhibition, the ability of boronic acids to form reversible esters with 1,2- or 1,3-diols is widely exploited.[10][11] This interaction is the basis for glucose sensors and provides a powerful tool for targeting glycoproteins, which are often overexpressed on the surface of cancer cells, or for developing diagnostic agents.[12][13]

Key Therapeutic Applications & Approved Drugs

The versatility of the boronic acid warhead has led to the approval of several drugs across diverse therapeutic areas.[3][14]

Proteasome Inhibition in Oncology

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its dysregulation is a hallmark of cancers like multiple myeloma.[15][16] Cancer cells, with their high rates of proliferation and protein production, are particularly dependent on the proteasome to clear misfolded or damaged proteins.[15] Inhibition of the proteasome leads to an accumulation of these proteins, inducing cellular stress and triggering apoptosis.[15][17]

Peptidyl boronic acids, such as Bortezomib and the orally bioavailable Ixazomib , are designed to fit into the active site of the 20S proteasome.[18][19] The boronic acid moiety forms a reversible covalent bond with the N-terminal threonine residue of the chymotrypsin-like (β5) subunit, effectively blocking its proteolytic activity.[6][20]

Drug Name (Brand)TargetFDA Approval YearPrimary Indication
Bortezomib (Velcade®)20S Proteasome (β5 subunit)2003Multiple Myeloma, Mantle Cell Lymphoma
Ixazomib (Ninlaro®)20S Proteasome (β5 subunit)2015Multiple Myeloma
β-Lactamase Inhibition in Infectious Diseases

Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze and inactivate the antibiotic. Boronic acids have emerged as potent inhibitors of serine-based β-lactamases.[4]

Vaborbactam is a cyclic boronic acid that acts as a β-lactamase inhibitor.[1] Its structure allows it to be recognized by a broad spectrum of serine β-lactamases. Upon binding, the boronic acid forms a covalent adduct with the catalytic serine residue, protecting the co-administered β-lactam antibiotic (e.g., meropenem) from degradation and restoring its efficacy.[4]

Drug Name (Brand)Target ClassFDA Approval YearPrimary Indication
Vaborbactam (in Vabomere®)Serine β-Lactamases (e.g., KPC)2017Complicated Urinary Tract Infections

Application Notes & Protocols

A successful drug discovery campaign requires robust and reproducible methodologies. Here, we present protocols for the synthesis and evaluation of boronic acid-based compounds, emphasizing the rationale behind each step.

Protocol 1: General Synthesis of an Aryl Boronic Acid Derivative

This protocol describes a common method for synthesizing an aryl boronic acid from an aryl halide, a foundational step for creating novel inhibitors. The process involves a lithium-halogen exchange followed by quenching with a borate ester.

Causality: The extreme reactivity of organolithium reagents necessitates strictly anhydrous and anaerobic conditions to prevent quenching by water or oxygen. The low temperature (-78 °C) is critical to control the exothermic reaction and prevent side reactions. The borate ester serves as the electrophilic source of boron. Acidic workup is required to hydrolyze the resulting boronate ester to the final boronic acid.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the starting aryl halide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.

  • Quenching & Hydrolysis: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 1 M hydrochloric acid (HCl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by recrystallization or column chromatography. The final product's identity and purity must be confirmed by ¹H NMR, ¹¹B NMR, and LC-MS. The expected ¹¹B NMR chemical shift for an aryl boronic acid is typically in the range of 28-32 ppm.

Protocol 2: In Vitro Serine Protease Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory potency (IC₅₀) of a novel boronic acid compound against a model serine protease, such as chymotrypsin.

Causality: The assay measures the rate of substrate hydrolysis, which produces a chromophore that can be monitored over time. The inhibitor's potency is determined by its ability to reduce this rate. Performing the assay across a range of inhibitor concentrations allows for the calculation of the IC₅₀ value. Pre-incubation of the enzyme and inhibitor is often necessary for time-dependent inhibitors like boronic acids to allow the covalent adduct to form.[7]

Inhibition_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Boronic Acid Inhibitor start->prep_inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor (or DMSO control) prep_inhibitor->pre_incubate prep_enzyme Prepare Enzyme Solution in Assay Buffer prep_enzyme->pre_incubate add_substrate Initiate Reaction by Adding Chromogenic Substrate pre_incubate->add_substrate measure Monitor Absorbance Change Over Time (Kinetic Read) add_substrate->measure analyze Calculate Reaction Rates and Plot vs. [Inhibitor] measure->analyze calculate_ic50 Determine IC50 Value (Non-linear Regression) analyze->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the boronic acid inhibitor in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM). Prepare solutions of the serine protease and its corresponding chromogenic substrate in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

  • Assay Setup (96-well plate):

    • Test Wells: Add a small volume of each inhibitor dilution.

    • Positive Control (No Inhibition): Add DMSO vehicle instead of inhibitor.

    • Negative Control (No Enzyme): Add buffer instead of enzyme.

  • Pre-incubation: Add the enzyme solution to all wells except the negative control. Incubate the plate at a controlled temperature (e.g., 37 °C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the positive control (DMSO) to get percent inhibition.

    • Plot percent inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Advanced Strategies & Future Directions

The field of boronic acids in medicinal chemistry is continuously evolving, with innovative strategies expanding their therapeutic reach.

Boronate Prodrugs for Targeted Delivery

One of the most exciting frontiers is the use of boronic acids as triggers for prodrug activation.[17] Many solid tumors exhibit high levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) compared to healthy tissue.[21] The carbon-boron bond is susceptible to oxidative cleavage by ROS.[14][22] This unique reactivity allows for the design of prodrugs where a potent cytotoxic agent is masked with a boronic acid or boronate ester promoiety.[23][24]

In the low-ROS environment of healthy tissue, the prodrug remains largely inactive. Upon reaching the high-ROS tumor microenvironment, the C-B bond is cleaved, releasing the active drug precisely at the site of action, thereby increasing efficacy and reducing systemic toxicity.[21]

Prodrug_Activation Prodrug Inactive Prodrug Drug-Linker-B(OR)₂ ROS High ROS (e.g., H₂O₂) in Tumor Microenvironment Prodrug->ROS Enters Tumor ActiveDrug Active Drug Released Drug-OH ROS->ActiveDrug Oxidative Cleavage of C-B Bond Byproduct Boric Acid (Non-toxic)

Caption: ROS-mediated activation of a boronate prodrug.

Overcoming Challenges

Despite their successes, boronic acids present challenges. The C-B bond can be susceptible to metabolic oxidation by cytochrome P450 enzymes, impacting pharmacokinetic profiles.[21] Furthermore, achieving selectivity can be difficult, and the synthesis of complex boronic acids can be non-trivial.[17] Current research focuses on developing more stable boronic acid surrogates, such as benzoxaboroles, and designing highly specific inhibitors through structure-based design to minimize off-target effects.[14] The use of boronic esters as prodrugs can also protect the boronic acid moiety during absorption, improving oral bioavailability.[17]

Conclusion

Boronic acids have firmly established their place as a privileged class of pharmacophores in medicinal chemistry. Their unique ability to engage in reversible covalent interactions provides a powerful mechanism for potent and selective enzyme inhibition. From revolutionizing cancer therapy with proteasome inhibitors to combating antibiotic resistance with β-lactamase inhibitors and enabling novel prodrug strategies, the applications are broad and impactful. As our understanding of their chemistry and biology deepens, and as synthetic methodologies become more sophisticated, boronic acids will undoubtedly continue to be a source of innovative therapeutics for years to come.

References

  • Alves, M. F., de Carvalho, H. P., & de Souza, M. V. N. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4658. [Link]

  • Das, B. C., & Das, S. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

  • Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 23(3), 346-368. [Link]

  • Alves, M. F., de Carvalho, H. P., & de Souza, M. V. N. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]

  • Al-Ameed, M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235928. [Link]

  • Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 59. [Link]

  • Ang, H. K., & Li, Z. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 13(9), 1033-1051. [Link]

  • Li, D., et al. (2015). Electrochemical Sensing Using Boronic Acids. Chemical Communications, 51(78), 14562-14573. [Link]

  • ResearchGate. (n.d.). Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy. ResearchGate. [Link]

  • Autechem. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Autechem. [Link]

  • Kumar, A., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. [Link]

  • Kumar, A., et al. (2023). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200871. [Link]

  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

  • Zhang, Z., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(8), 618. [Link]

  • ResearchGate. (n.d.). Proteasome inhibition by bortezomib. ResearchGate. [Link]

  • Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 59. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Wu, J., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 51(23), 7542-7554. [Link]

  • Moreau, A. S., et al. (2012). Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. Molecular Cancer Therapeutics, 11(5), 1014-1027. [Link]

  • Nury, T., et al. (2022). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Journal of Medicinal Chemistry, 65(1), 10-17. [Link]

  • Ch'ng, J. H., et al. (2017). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 114(25), E4947-E4956. [Link]

  • ResearchGate. (n.d.). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. ResearchGate. [Link]

  • ChemRxiv. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

  • James, T. D., & Phillips, M. D. (2012). Boronic acid building blocks: tools for sensing and separation. Chemical Communications, 48(77), 9574-9585. [Link]

  • Al-Ameed, M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. [Link]

  • YouTube. (2016). Mechanism of action of proteasome inhibitors. YouTube. [Link]

  • Krinos, E. L., et al. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews, 124(5), 2345-2422. [Link]

  • ResearchGate. (n.d.). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of the boronic acid 20S proteasome inhibitors. ResearchGate. [Link]

  • Kuhn, D. J., et al. (2011). Novel Proteasome Inhibitors to Overcome Bortezomib Resistance. Journal of the National Cancer Institute, 103(16), 1213-1227. [Link]

  • Tan, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7277. [Link]

  • Yang, W., & Wang, B. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(10), 1368. [Link]

  • Lesnikowski, Z. J. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry, 59(17), 7738-7758. [Link]

  • Lesnikowski, Z. J. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. ACS Publications. [Link]

Sources

Application

Application Notes and Protocols: Investigating (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid in Cancer Cell Proliferation Studies

Introduction Phenylboronic acids (PBAs) and their derivatives are emerging as a significant class of compounds in oncology research.[1][2][3] Their unique chemical properties, particularly the ability of the boronic acid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylboronic acids (PBAs) and their derivatives are emerging as a significant class of compounds in oncology research.[1][2][3] Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned them as versatile agents for therapeutic and diagnostic applications.[1][2] A key aspect of their anti-cancer potential lies in their interaction with sialic acid residues that are often overexpressed on the surface of cancer cells, facilitating targeted delivery and specific biological responses.[3][4][5] Furthermore, various PBA derivatives have been shown to inhibit critical cellular machinery, such as the proteasome, leading to cell cycle arrest and apoptosis.[1][2][6]

This document provides a comprehensive guide for researchers investigating the potential anti-proliferative effects of a specific novel compound, (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid , on cancer cells. While direct studies on this particular molecule are not yet prevalent in published literature, the protocols and methodologies outlined herein are based on established principles for evaluating phenylboronic acid derivatives and other potential anti-cancer agents.[7][8] This guide will detail the necessary experimental workflows, from initial cytotoxicity screening to more in-depth mechanistic studies, enabling researchers to rigorously assess the compound's therapeutic potential.

Part 1: Initial Assessment of Cytotoxicity and Anti-Proliferative Effects

The first step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][10][11]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Materials:

  • Cancer cell line of interest (e.g., A2780 ovarian cancer, PC-3 prostate cancer)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid in complete culture medium from the stock solution. A typical concentration range to start with for a novel compound might be 0.1 µM to 200 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control medium.

    • Incubate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Illustrative Data Presentation
Concentration (µM)% Viability (A2780)% Viability (PC-3)
0.198.5 ± 4.299.1 ± 3.8
192.1 ± 3.595.3 ± 4.1
1075.4 ± 2.880.7 ± 3.3
5051.2 ± 2.162.5 ± 2.9
10028.9 ± 1.945.8 ± 2.5
20015.6 ± 1.525.1 ± 2.2

Note: This data is for illustrative purposes only.

Experimental Workflow for Initial Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells and Incubate (48-72h) seed_plate->treat_cells prep_compound Prepare Serial Dilutions of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid prep_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of the test compound using the MTT assay.

Part 2: Assessment of Long-Term Proliferative Capacity

While the MTT assay provides a snapshot of cell viability, the colony formation assay assesses the long-term ability of single cells to proliferate and form colonies, which is a hallmark of tumorigenicity.[12]

Protocol 2: Colony Formation Assay

Materials:

  • 6-well plates

  • Complete culture medium

  • (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid (typically below the determined IC50).

    • Include a vehicle control.

  • Incubation:

    • Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound.

  • Colony Staining:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies with 1 mL of ice-cold methanol for 10 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Washing and Drying:

    • Carefully remove the staining solution and wash the wells with water until the background is clear.

    • Allow the plates to air dry.

  • Colony Counting:

    • Scan or photograph the plates.

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated as follows:

  • PE = (Number of colonies formed / Number of cells seeded) x 100

  • SF = (Number of colonies formed after treatment / (Number of cells seeded x PE of control / 100))

Illustrative Data Presentation
Concentration (µM)Number of ColoniesSurviving Fraction
0 (Control)250 ± 151.00
5185 ± 120.74
10110 ± 90.44
2545 ± 60.18

Note: This data is for illustrative purposes only.

Part 3: Mechanistic Insights into Anti-Proliferative Effects

To understand how (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid inhibits cell proliferation, it is crucial to investigate its effects on the cell cycle and key regulatory proteins. Phenylboronic acid derivatives have been reported to induce cell cycle arrest, often at the G2/M phase.[6][7][8]

Potential Signaling Pathway for PBA-induced Cell Cycle Arrest

Many anti-cancer agents exert their effects by disrupting the cell cycle. A common mechanism involves the upregulation of cyclin-dependent kinase inhibitors like p21, which can lead to arrest at the G1/S or G2/M checkpoints.

G PBA (3-Chloro-4-(cyclohexylcarbamoyl) phenyl)boronic acid p53 p53 activation PBA->p53 Induces p21 p21 expression (CDK inhibitor) p53->p21 Upregulates Cdk1_CyclinB Cdk1/Cyclin B1 complex p21->Cdk1_CyclinB Inhibits G2M G2/M Transition Cdk1_CyclinB->G2M Promotes Arrest Cell Cycle Arrest at G2/M G2M->Arrest

Caption: A potential pathway for PBA-induced G2/M cell cycle arrest via p21 upregulation.

Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in cell cycle regulation, such as p21 and Cyclin B1, following treatment with the compound.

Materials:

  • Cell lysates from treated and untreated cells

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid at the desired concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells in ice-cold lysis buffer.[13]

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[13]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (10-50 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times with TBST for 10 minutes each.[13]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading across lanes.

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the intensity of the corresponding β-actin band. Compare the normalized values of the treated samples to the control to determine the relative change in protein expression.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid as a potential anti-cancer agent. By systematically assessing its effects on cell viability, long-term proliferation, and key cell cycle regulatory proteins, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these initial studies would warrant further investigation into its effects on apoptosis, its potential to inhibit proteasome activity, and its efficacy in more complex in vitro models and eventually in vivo studies. The unique properties of phenylboronic acids make them a promising area of research in the ongoing development of novel cancer therapies.[4][15]

References

  • Soft Agar Assay for Colony Form
  • A Guide to the Colony Forming Cell Assay: Methods and Tips - YouTube. [Link]

  • Video: The Soft Agar Colony Formation Assay - JoVE. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central. [Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - NIH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Western Blot Protocol | OriGene Technologies Inc. [Link]

  • Western blotting - Chen Lab - University of Hawaii Cancer Center. [Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology - phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PubMed. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • Phenylboronic acid-modified nanoparticles for cancer treatment - RSC Publishing. [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - Semantic Scholar. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed. [Link]

  • Phenylboronic acid-modified nanoparticles for cancer treatment - CoLab. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Biaryl Compounds Using Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Centrality of the Biaryl Motif Biaryl structures are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Biaryl Motif

Biaryl structures are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique stereochemical and electronic properties make them indispensable in drug development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging carbon-carbon (C-C) bonds to create these vital structures.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction offers significant advantages, including mild reaction conditions, exceptional tolerance of various functional groups, the use of stable and less toxic organoboron reagents, and the commercial availability of a vast library of starting materials.[3]

This guide provides a detailed exploration of the Suzuki-Miyaura reaction for synthesizing biaryl compounds from substituted phenylboronic acids. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, offering field-proven insights for robust and reproducible results.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The power of the Suzuki-Miyaura coupling lies in its elegant and efficient catalytic cycle. The process is generally understood to involve three fundamental steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4]

  • Oxidative Addition : The cycle begins with the catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This step breaks the C-X bond and oxidizes the palladium to a Pd(II) intermediate.[5] Bulky, electron-rich phosphine ligands are known to facilitate this often rate-limiting step, especially for less reactive aryl chlorides.[5]

  • Transmetalation : This is the crucial C-C bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[3][6] The base reacts with the phenylboronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which readily transfers its aryl group to the Pd(II) center, displacing the halide.[7][8]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium complex are coupled, forming the desired biaryl product (Ar¹-Ar²). This step reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which then re-enters the cycle.[2][4]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components: A Guide to Rational Reagent Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of its four main components: the catalyst, ligand, base, and solvent.

Palladium Catalyst & Ligand System

The combination of the palladium source and the coordinating ligand forms the heart of the catalytic system. While Pd(PPh₃)₄ can be used directly as the active Pd(0) source, it is more common to use a stable Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to the active Pd(0) species.

The ligand's role is paramount; it stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black. The choice of ligand is dictated by the electronic and steric properties of the coupling partners.[9]

Table 1: Comparison of Common Phosphine Ligands
Ligand Class Examples Key Features & Applications
Triarylphosphines Triphenylphosphine (PPh₃)The original ligand; suitable for simple, unhindered substrates.[4]
Dialkylbiaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosHighly electron-rich and bulky. Excellent for challenging couplings, including sterically hindered substrates and unreactive aryl chlorides.[10] Often allows for lower catalyst loadings and room temperature reactions.[11]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand providing high stability to the catalyst. Robust and versatile for a wide range of substrates.[4]
N-Heterocyclic Carbenes (NHCs) IMes, IPrStrong σ-donors that form very stable Pd complexes.[6] Highly effective for coupling aryl chlorides.[6]
The Role of the Base

The base is not a mere spectator; it is a critical activator in the catalytic cycle. Its primary role is to facilitate the transmetalation step by converting the neutral boronic acid into a more nucleophilic boronate species.[3][8] The strength and type of base can dramatically affect reaction rates and yields.

Table 2: Selection of Common Bases
Base Typical Use Cases Notes
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃)General-purpose bases for a wide variety of aryl bromides and iodides. Cesium carbonate (Cs₂CO₃) is stronger and often effective in difficult couplings.Often used in aqueous/organic solvent mixtures.
Phosphates (K₃PO₄)A strong, non-nucleophilic base. Particularly effective for coupling sterically hindered substrates and aryl chlorides, often in anhydrous organic solvents like toluene or dioxane.Can promote higher reaction rates.
Fluorides (KF, CsF)Milder base option. Useful for substrates containing base-sensitive functional groups, such as esters, that could be hydrolyzed by stronger bases.[6]The fluoride ion is thought to form a highly nucleophilic trifluoroborate species.
Hydroxides (NaOH, KOH)Strong bases that can be effective but may promote side reactions or substrate degradation if not used carefully.High basicity can sometimes lead to undesired side reactions.
Substituted Phenylboronic Acids

The electronic nature of the substituent on the phenylboronic acid can influence its reactivity. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially affecting the equilibrium of boronate formation. However, a major concern with some substituted boronic acids is their stability. A common side reaction is protodeboronation , where the C-B bond is cleaved by a proton source (like water) to give an arene byproduct, thus reducing the yield of the desired biaryl.[12][13] This can be particularly problematic with electron-rich or certain heteroaryl boronic acids.[14] Using anhydrous conditions, carefully chosen bases, or boronic acid derivatives like MIDA boronates or trifluoroborates can mitigate this issue.[15]

Solvent Systems

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases if a biphasic system is used. Common choices include ethereal solvents (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF).[2] Often, a mixture of an organic solvent with water is employed, especially when using inorganic bases like carbonates.[16]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the synthesis of a biaryl compound. Optimization may be required for specific substrates.

Experimental Workflow
Figure 2. General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[17] Palladium catalysts and some organic solvents can be hazardous.[18][19]

  • Reagent Setup : In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

    • Causality: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any potential protodeboronation or homocoupling side reactions.[20]

  • Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[21] An inert atmosphere is crucial for catalyst longevity and reaction success.

  • Solvent and Catalyst Addition : Add the degassed solvent(s) via syringe. Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1–1.2 times the amount of Pd).

    • Causality: Degassing the solvent removes dissolved oxygen. Adding the catalyst and ligand last and under inert gas flow minimizes their exposure to air.

  • Reaction : Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 60–110 °C).

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Vigorous stirring is essential to ensure proper mixing, especially in biphasic systems.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl compound.[22]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

Table 3: Troubleshooting Common Issues in Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is too weak or insoluble.4. Reaction temperature too low.1. Use a fresh catalyst source. Ensure proper inert atmosphere technique.2. Use dry solvents and flame-dry glassware. Degas solvents thoroughly.3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄) or a more suitable solvent.[23]4. Increase the reaction temperature.
Protodeboronation of Boronic Acid 1. Presence of water/protons.2. Boronic acid is electronically rich or sterically hindered.3. Prolonged reaction time at high temperature.1. Use anhydrous solvents and K₃PO₄ as the base.2. Use the boronic acid as its MIDA ester or trifluoroborate salt.[15]3. Use a more active catalyst/ligand system (e.g., Buchwald ligands) to reduce reaction time and temperature.[24]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Pd(II) species reacting directly with the boronic acid.1. Improve inert atmosphere technique.2. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0). Adding a small amount of a reducing agent or using a Pd(0) source can help.
Dehalogenation of Aryl Halide 1. Source of hydride (e.g., from solvent like isopropanol or amine base).2. Side reaction after oxidative addition.1. Change the solvent (e.g., from 2-propanol to dioxane).2. Use a different base or catalyst system.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of biaryl compounds. A deep understanding of the reaction mechanism and the specific roles of the catalyst, ligand, base, and solvent empowers researchers to move beyond simple recipe-following to intelligently design, optimize, and troubleshoot their synthetic routes. By carefully selecting conditions tailored to the specific substituted phenylboronic acid and aryl halide partners, scientists can reliably and efficiently access a vast chemical space of valuable biaryl molecules.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Cedeño, D. L., & Cárdenas, D. J. (2015). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Iwasaki, T., et al. (2006). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Matter Blotter. (2024, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Ser, C.-T., et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Explained. (2023, September 8). Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Ser, C.-T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Al-Masum, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • UCLA EH&S. (2012, September 17). Standard Operating Procedure: Palladium. Retrieved from [Link]

  • Li, T., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. Retrieved from [Link]

  • SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Unibest. (2023, September 30). What Should We Pay Attention To When Using Palladium Carbon Catalyst?. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Boronic Acids for In Situ Click Chemistry in Drug Discovery

Introduction: The Convergence of Proximity and Reactivity In the landscape of modern drug discovery, the ability to rapidly identify potent and selective inhibitors for biological targets is paramount. In situ click chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Proximity and Reactivity

In the landscape of modern drug discovery, the ability to rapidly identify potent and selective inhibitors for biological targets is paramount. In situ click chemistry has emerged as a powerful strategy that harnesses the biological target itself as a template to catalyze the formation of its own inhibitor from a pool of reactive fragments. This approach elegantly bridges the gap between fragment-based and high-throughput screening, offering a dynamic and efficient pathway to novel bioactive molecules.

This guide focuses on the strategic incorporation of boronic acids as a pivotal component in in situ click chemistry workflows, particularly in the context of Kinetic Target-Guided Synthesis (KTGS). Boronic acids are unique in their ability to form reversible covalent bonds with nucleophilic residues, such as the catalytic serine often found in the active sites of enzymes like β-lactamases.[1][2] This transient yet specific interaction serves to anchor an azide-functionalized boronic acid "warhead" within the target's active site, dramatically increasing the effective molarity of the azide with respect to a library of alkyne fragments. The enzyme, by binding both fragments in a favorable orientation, effectively overcomes the high activation energy of the azide-alkyne cycloaddition, "clicking" together its own high-affinity inhibitor.[3]

This document will provide a detailed overview of the principles, a comprehensive protocol for practical implementation, and key considerations for researchers, scientists, and drug development professionals seeking to employ this innovative strategy.

Mechanistic Principles: Target-Templated Synthesis

The core of this methodology lies in the enzyme's ability to act as a nanoscale reaction vessel. The process can be dissected into several key stages, each driven by specific molecular interactions.

  • Reversible Covalent Docking: The process is initiated by the introduction of an azide-functionalized boronic acid to the target enzyme. The boronic acid moiety selectively forms a reversible covalent bond with a nucleophilic residue in the active site, most commonly a catalytic serine.[1][2] This interaction is transient, allowing for dynamic exchange, but is stable enough to ensure a significant residency time of the azide fragment within the active site.

  • Fragment Co-localization: A library of diverse alkyne-containing fragments is then introduced into the system. The enzyme's active site, now partially occupied by the boronic acid "warhead," presents a unique chemical environment. Only those alkyne fragments with complementary stereoelectronic properties will bind in the remaining space, in close proximity to the anchored azide.

  • Catalysis by Proximity: The enzyme, by binding both the azide and a suitable alkyne fragment in an optimal orientation, dramatically accelerates the rate of the [3+2] cycloaddition reaction.[3] This proximity-induced catalysis leads to the formation of a stable 1,2,3-triazole linkage, covalently connecting the boronic acid warhead to the selected alkyne fragment. The resulting triazole-containing molecule is a high-affinity inhibitor, as its synthesis was directed by the very topography of the target's active site.

  • Detection and Validation: The newly formed inhibitor can be detected and quantified using sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] The amplification of a specific triazole product in the presence of the enzyme, compared to a control reaction without the enzyme, serves as a direct indicator of a successful in situ click event.

Below is a graphical representation of this workflow.

KTGS_Workflow cluster_0 Step 1: Warhead Docking cluster_1 Step 2: Fragment Screening cluster_2 Step 3: In Situ Click Reaction cluster_3 Step 4: Analysis Enzyme Target Enzyme (e.g., β-Lactamase) Complex1 Enzyme-Warhead Complex Enzyme->Complex1 Reversible Covalent Bonding Warhead Azido-Boronic Acid 'Warhead' Warhead->Complex1 AlkyneLib Alkyne Library Complex2 Co-localization of Best-Fit Alkyne AlkyneLib->Complex2 ProductComplex Enzyme-Inhibitor Complex Complex2_ref->ProductComplex Target-Catalyzed Cycloaddition Analysis LC-MS Analysis: Identify & Quantify Triazole Product ProductComplex_ref->Analysis Release & Detect

Figure 1: Workflow for Kinetic Target-Guided Synthesis (KTGS) using boronic acids.

Key Applications and Advantages

The primary application of this technique is in the rapid discovery of novel enzyme inhibitors. A notable example is the identification of potent inhibitors for β-lactamases, enzymes that confer antibiotic resistance to bacteria.[1][3] By using an azido-functionalized boronic acid that targets the catalytic serine of these enzymes, researchers have successfully identified novel triazole-based inhibitors from alkyne libraries.[2][4]

Advantages of the Boronic Acid In Situ Click Chemistry Approach:

  • Efficiency: Rapidly screens a large chemical space defined by the alkyne library in a single experiment.[1]

  • Target-Relevance: The identified hits are, by definition, active against the target and bind at the intended site.

  • Novel Scaffolds: Can lead to the discovery of unique inhibitor structures that might not be identified through traditional screening methods.

  • Reduced Synthesis: Bypasses the need for extensive synthesis of a large inhibitor library; only the fragment libraries are required.[4]

Experimental Protocols

The following section provides a generalized protocol for performing a boronic acid-based in situ click chemistry experiment. This should be adapted based on the specific target enzyme and available resources.

Protocol 1: Target-Guided In Situ Click Chemistry for Inhibitor Discovery

Objective: To identify potent triazole-based inhibitors of a target enzyme by using the enzyme to catalyze the cycloaddition of an azide-functionalized boronic acid and an alkyne from a library.

Materials:

  • Target Enzyme (e.g., KPC-2 or AmpC β-lactamase)

  • Azide-functionalized Boronic Acid "Warhead" (e.g., 3-azidomethylphenyl boronic acid)[4]

  • Alkyne Library (a diverse collection of small molecule alkynes)

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Organic Co-solvent (e.g., DMSO, HPLC-grade)

  • Reaction Vessels (e.g., 0.2 mL microtubes)

  • Incubator/Shaker (capable of maintaining 37°C and 300 rpm)

  • LC-MS system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in the reaction buffer. The final concentration in the reaction will depend on the enzyme's activity and should be optimized.

    • Prepare a stock solution of the azido-boronic acid warhead in DMSO.

    • Prepare stock solutions of each alkyne in the library, or a cocktail of the library, in DMSO.

  • Reaction Setup:

    • For each reaction, prepare a "Target" sample and a "Control" sample. The control sample will contain all components except the enzyme to measure the background, non-catalyzed reaction rate.

    • In a 0.2 mL microtube, combine the reagents according to the concentrations outlined in Table 1 . A typical reaction volume is 100 µL.[2]

    • Order of Addition: It is recommended to add the buffer first, followed by the enzyme (for the "Target" sample) or an equivalent volume of buffer (for the "Control" sample). Then, add the azido-boronic acid, followed by the alkyne library.

    • The final DMSO concentration should be kept low (e.g., 5%) to minimize its effect on enzyme activity.[2]

  • Incubation:

    • Incubate the reaction mixtures at 37°C with gentle stirring (e.g., 300 rpm) for a defined period, typically 24 hours.[1][2] Time-course experiments can be performed to optimize the reaction time.

  • Reaction Quenching and Sample Preparation:

    • After incubation, quench the reaction by adding an equal volume of a strong organic solvent, such as acetonitrile containing a small amount of formic acid (e.g., 0.1%). This will precipitate the protein and stop the reaction.

    • Centrifuge the samples to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new vial for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to identify and quantify the formation of triazole products.

    • Develop a chromatographic method that can separate the reactants from the potential triazole products.

    • Use mass spectrometry to identify peaks corresponding to the molecular weight of the expected triazole products (mass of boronic acid + mass of alkyne).

    • Compare the peak areas of the identified triazole products in the "Target" sample versus the "Control" sample.

  • Data Interpretation:

    • Calculate the "Amplification Coefficient" for each identified triazole. This is the ratio of the product peak area in the "Target" sample to the "Control" sample.

    • An amplification coefficient significantly greater than 1 (e.g., >3) indicates that the enzyme is catalyzing the formation of that specific triazole.[2]

    • The alkynes that lead to highly amplified triazole products are considered "hits" and are prioritized for further validation and optimization.

Table 1: Example Reaction Components

ComponentStock ConcentrationFinal ConcentrationVolume for 100 µL Rxn
Reaction Buffer-1Xto 100 µL
Target Enzyme20 µM1 µM5 µL
Azido-Boronic Acid10 mM (in DMSO)100 µM1 µL
Alkyne Library10 mM each (in DMSO)100 µM each1 µL of each
DMSO100%≤ 5%(adjust with buffer)

Causality and Self-Validation in Protocol Design

  • The Control is Critical: The inclusion of a no-enzyme control is the cornerstone of this protocol's self-validating nature. A true "hit" is only confirmed if its formation is significantly enhanced in the presence of the target. This inherently filters out false positives that may arise from inherently reactive azide/alkyne pairs.

  • Reversible Covalent Bond: The choice of a boronic acid warhead is deliberate. Its ability to form a reversible covalent bond is key.[1] This ensures that the interaction does not permanently inhibit the enzyme, allowing for the sampling of multiple alkyne fragments. LC-MS analysis has confirmed that this reversible binding does not interfere with the detection of the final triazole product.[2][4]

  • Concentration Rationale: The concentrations of the fragments are typically kept in the micromolar range to favor binding to the target's active site and to minimize the rate of the uncatalyzed background reaction.

Advanced Concepts and Future Directions

The principles outlined here can be extended to other forms of boronic acid-mediated bioorthogonal chemistry. For instance, the dynamic formation of iminoboronates or the reaction of vinylboronic acids with tetrazines are emerging areas with significant potential for in situ applications.[5][6][7] These reactions offer different kinetics and orthogonality, expanding the toolbox for chemical biologists and drug discovery professionals.[8][9] The catalyst-free nature of some of these reactions, such as the boronate formation-triggered azide-alkyne cycloaddition (BAAC), makes them particularly attractive for biological systems.[10]

The strategic use of boronic acids in in situ click chemistry represents a sophisticated and highly effective method for the discovery of novel molecular probes and therapeutic leads. By allowing the biological target to direct its own inhibitor synthesis, researchers can accelerate the discovery process and uncover chemical matter that is exquisitely tailored to the target of interest.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link].

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. National Center for Biotechnology Information. Available at: [Link].

  • Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. National Center for Biotechnology Information. Available at: [Link].

  • Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. National Center for Biotechnology Information. Available at: [Link].

  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. National Center for Biotechnology Information. Available at: [Link].

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. Available at: [Link].

  • Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. Available at: [Link].

  • Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. National Center for Biotechnology Information. Available at: [Link].

  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. Semantic Scholar. Available at: [Link].

  • Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides. ACS Publications. Available at: [Link].

  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. Royal Society of Chemistry. Available at: [Link].

  • Bioorthogonal Chemistry and Its Applications. ACS Publications. Available at: [Link].

  • Applications of boronic acid‐enhanced click reactions in chemical.... ResearchGate. Available at: [Link].

  • Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. ACS Publications. Available at: [Link].

  • Coordination-Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene. National Center for Biotechnology Information. Available at: [Link].

  • Vinylboronic acid-caged prodrug activation using click-to-release tetrazine ligation. Semantic Scholar. Available at: [Link].

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. National Center for Biotechnology Information. Available at: [Link].

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Royal Society of Chemistry. Available at: [Link].

  • Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ResearchGate. Available at: [Link].

  • Enabling in vivo catalytic activation of bioorthogonal chemistry with light using Si-rhodamine and the universal and modular synthesis of monoaryltetrazines from functionalized arylboronic acids. UDSpace. Available at: [Link].

  • Boronate Formation-Triggered Azide–Alkyne Cycloaddition. ACS Publications. Available at: [Link].

  • Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions†. ResearchGate. Available at: [Link].

  • click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. Available at: [Link].

  • Boronate Formation-Triggered Azide-Alkyne Cycloaddition. ResearchGate. Available at: [Link].

  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. Royal Society of Chemistry. Available at: [Link].

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Available at: [Link].

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link].

  • Mechanism of Ag(I)-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. ResearchGate. Available at: [Link].

Sources

Method

Application Notes and Protocols: (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid for the Development of Covalent Protein Degraders

Introduction: Leveraging Reversible Covalency for Targeted Protein Degradation Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Reversible Covalency for Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein (protein of interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3][4] While traditional PROTACs utilize reversible, non-covalent interactions, the incorporation of covalent warheads presents an opportunity to enhance potency, selectivity, and duration of action.

This application note focuses on the utility of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid , a specialized building block designed for the synthesis of covalent protein degraders. The boronic acid moiety serves as a reversible covalent warhead, capable of forming a stable but reversible bond with nucleophilic residues, such as serine, threonine, or lysine, within the target protein's binding pocket.[5][6] This reversible covalent interaction can lead to improved target engagement and prolonged residence time, translating to more efficient and sustained protein degradation.[7][8]

The unique structure of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, featuring a chloro and a cyclohexylcarbamoyl substitution pattern, provides a scaffold that can be strategically elaborated to generate potent and selective degraders for a range of protein targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this building block in the design and synthesis of novel covalent protein degraders.

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₃H₁₇BClNO₃[9]
Molecular Weight 281.54 g/mol [9]
CAS Number 957034-65-0[9]
Appearance White to off-white solidCommercially available
Storage Store at room temperature in a dry, well-ventilated place.[9]

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is available from various commercial suppliers. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conceptual Design of a Covalent PROTAC

The design of a PROTAC using (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid as a warhead involves the strategic connection of this moiety to a linker and an E3 ligase ligand. The boronic acid will target a nucleophilic residue in the POI binding site, while the E3 ligase ligand will recruit the cellular degradation machinery.

PROTAC_Design POI Protein of Interest (e.g., BTK, BRD4) E3 E3 Ligase (e.g., Cereblon, VHL) Warhead Warhead Warhead->POI Reversible Covalent Binding (e.g., to Ser, Thr, Lys) Linker Linker Linker->Warhead E3_Ligand E3_Ligand Linker->E3_Ligand E3_Ligand->E3 Binding

Caption: Conceptual design of a covalent PROTAC.

Synthetic Protocols: Building the Covalent Degrader

The synthesis of a PROTAC from (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid typically involves two key chemical transformations:

  • Suzuki-Miyaura Coupling: To attach a linker to the arylboronic acid.

  • Amide Bond Formation: To connect the linker to the E3 ligase ligand.

Protocol 1: Suzuki-Miyaura Coupling for Linker Attachment

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to conjugate a linker containing a halide or triflate to the boronic acid building block.[10][11]

Suzuki_Coupling Start Reactants: - (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid - Linker-Halide/Triflate - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) Reaction Reaction Conditions: - Inert Atmosphere (N₂ or Ar) - Degassed Solvent (e.g., Dioxane/Water) - Heat (e.g., 80-100 °C) Start->Reaction Workup Workup: - Aqueous extraction - Drying of organic phase - Concentration Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: Warhead-Linker Conjugate Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid (1.0 eq)

  • Linker with a terminal halide (e.g., bromide) or triflate (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, the linker-halide/triflate, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker conjugate.

Protocol 2: Amide Bond Formation with E3 Ligase Ligand

This protocol outlines the coupling of the warhead-linker conjugate (which should have a terminal carboxylic acid) with an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).[12][13]

Materials:

  • Warhead-Linker-COOH (1.0 eq)

  • E3 Ligase Ligand-NH₂ (1.1 eq)

  • Coupling reagent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Base (e.g., DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Dissolve the Warhead-Linker-COOH in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.

  • Add the coupling reagent and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the E3 Ligase Ligand-NH₂ to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC.

Characterization of the Covalent PROTAC

Thorough characterization of the final PROTAC molecule is crucial to confirm its identity, purity, and stability.

TechniquePurpose
¹H and ¹³C NMR Structural confirmation of the synthesized PROTAC.
High-Resolution Mass Spectrometry (HRMS) To confirm the exact mass and molecular formula.
HPLC/UPLC To determine the purity of the final compound.

Biological Evaluation: Assessing Degrader Function

Once the covalent PROTAC is synthesized and characterized, its biological activity must be evaluated.

Biological_Evaluation cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Binding_Assay Target Binding Assay (e.g., FP, SPR, ITC) - Determine binding affinity (Kd) to POI. Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) - Confirm PROTAC-mediated POI-E3 ligase interaction. Binding_Assay->Ternary_Complex Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) - Measure POI degradation (DC₅₀, Dₘₐₓ). Ternary_Complex->Degradation_Assay Proteomics Global Proteomics (e.g., Mass Spectrometry) - Assess selectivity of degradation. Degradation_Assay->Proteomics Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability, Reporter Assay) - Evaluate downstream functional consequences. Degradation_Assay->Phenotypic_Assay

Caption: Workflow for Biological Evaluation.

Protocol 3: Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Covalent PROTAC stock solution (e.g., in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the covalent PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Lyse the cells and quantify the total protein concentration using the BCA assay.

  • Normalize the protein samples and resolve them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation and calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Expected Outcomes and Data Interpretation

A successful covalent PROTAC synthesized using (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid should exhibit potent and selective degradation of the target protein.

Example Data Table:

CompoundTargetE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical PROTAC-1 BTKCereblon10>90
Negative Control (non-covalent warhead) BTKCereblon15075

The data should demonstrate that the covalent nature of the interaction, facilitated by the boronic acid, leads to a significant improvement in degradation potency compared to a non-covalent counterpart.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Suzuki coupling Inactive catalyst, poor quality reagents, or insufficient degassing.Use a fresh catalyst, ensure anhydrous and degassed solvents, and optimize the base and temperature.
Incomplete amide coupling Inefficient activation of the carboxylic acid or steric hindrance.Use a more potent coupling reagent (e.g., COMU), increase reaction time or temperature.
No protein degradation observed Poor cell permeability, incorrect linker length/composition, or no suitable nucleophile in the target's binding pocket.Modify the linker, confirm target engagement with a binding assay, and consider alternative E3 ligase ligands.

Conclusion

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a valuable and versatile building block for the development of next-generation covalent protein degraders. Its ability to engage in reversible covalent interactions offers a compelling strategy to enhance the potency and efficacy of PROTACs. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design, synthesize, and evaluate novel covalent degraders for a wide range of therapeutic targets.

References

  • An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science. Available at: [Link]

  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science. Available at: [Link]

  • Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time. Journal of the American Chemical Society. Available at: [Link]

  • Targeting Biomolecules with Reversible Covalent Chemistry. Accounts of Chemical Research. Available at: [Link]

  • Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv. Available at: [Link]

  • Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv. Available at: [Link]

  • Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Science. Available at: [Link]

  • Protein degradation through covalent inhibitor-based PROTACs. Chemical Communications. Available at: [Link]

  • Discovery of electrophilic degraders that exploit SNAr chemistry. Nature Communications. Available at: [Link]

  • Proof of Principle BRD4 PROTAC using novel covalent binders to DCAF16, RNF4 and RNF114 E3 ligases. ResearchGate. Available at: [Link]

  • Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Structures of covalent PROTAC 2 and reversible PROTAC 3. BTK-inhibiting... ResearchGate. Available at: [Link]

  • Degradation of BTK via covalent and non-covalent chimeric degraders A... ResearchGate. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry. Available at: [Link]

  • The role of reversible and irreversible covalent chemistry in targeted protein degradation. RSC Chemical Biology. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available at: [Link]

  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Proteolysis targeting chimera (protac) molecule for degradation of enl and cancer therapy - Patent US-2025235437-A1. PubChem. Available at: [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent PROTAC Patent Publications and Target Proteins. Marin Biologic Laboratories. Available at: [Link]

  • Pharmaceutical compositions of protac compounds and uses thereof - Patent WO2023179777A1. Google Patents.
  • Spirocyclic degronimers for target protein degradation - Patent US-11186580-B2. Justia Patents. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Facile amide bond formation from carboxylic acids and isocyanates. PubMed. Available at: [Link]

  • (4-(Cyclohexylcarbamoyl)phenyl)boronic acid. GlobalChemMall. Available at: [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions with Chloro-Substituted Boronic Acids

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering the Suzuki-Miyaura cross-coupling reaction, specifically when encountering the uniq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering the Suzuki-Miyaura cross-coupling reaction, specifically when encountering the unique challenges posed by chloro-substituted boronic acids. This guide is structured to provide not just procedural instructions, but a deep, mechanistic understanding to inform your experimental design and troubleshooting efforts. Our goal is to transform challenges into successes by equipping you with the expertise to navigate this powerful C-C bond-forming reaction with confidence.

Section 1: Understanding the Core Challenge

Chloro-substituted boronic acids, while valuable building blocks, introduce a layer of complexity to the Suzuki-Miyaura coupling. The electron-withdrawing nature of the chlorine substituent deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle sluggish. This often results in low yields, incomplete conversion, and the prevalence of side reactions. This guide will dissect these issues and provide field-proven solutions.

Section 2: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns when working with chloro-substituted boronic acids in Suzuki couplings.

Q1: My Suzuki coupling with a chloro-substituted boronic acid is giving very low to no yield. What are the first things I should check?

A1: When a Suzuki coupling with a chloro-substituted boronic acid fails, the initial focus should be on the key components that drive the reaction forward. First, verify the integrity and activity of your palladium catalyst and ligand. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, its reduction in situ must be efficient. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. Secondly, oxygen contamination is a common culprit for low yields, as it can lead to the oxidative degradation of the catalyst and homocoupling of the boronic acid. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Q2: I observe significant homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of boronic acids is a frequent side reaction, often exacerbated by the presence of oxygen. This process, also known as the Ullmann coupling, is a palladium-catalyzed reaction of the boronic acid with itself. To mitigate this, rigorous degassing of all solvents and the reaction vessel is critical. The choice of ligand is also crucial; bulky, electron-donating phosphine ligands can promote the desired cross-coupling pathway over homocoupling. Additionally, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial, as the in situ reduction of Pd(II) sources can sometimes be inefficient and favor side reactions. [cite: s]

Q3: My chloro-substituted boronic acid seems to be degrading during the reaction. What is happening and what can I do?

A3: Chloro-substituted boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions.[1] This decomposition pathway consumes your starting material and reduces the overall yield. To address this, you can try a milder base, such as K₃PO₄ or Cs₂CO₃, which are often effective in promoting the reaction without causing excessive degradation. Another effective strategy is to use the boronic acid in the form of a more stable derivative, such as a pinacol ester or a diethanolamine adduct.[2] These derivatives can be more resistant to degradation and release the active boronic acid species slowly under the reaction conditions.

Q4: I am coupling a chloro-substituted boronic acid with an electron-rich aryl chloride and the reaction is very slow. What adjustments should I make?

A4: Coupling two electron-deficient partners is inherently challenging. The electron-withdrawing nature of the chloro-substituent on the boronic acid slows transmetalation, while the electron-rich nature of the aryl chloride makes the initial oxidative addition step of the catalytic cycle difficult. To overcome this, you need a highly active catalyst system. The use of bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) is highly recommended. These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps.[3] Additionally, employing a stronger base like K₃PO₄ or Cs₂CO₃ can help facilitate the challenging transmetalation step. Increasing the reaction temperature may also be necessary to provide the required activation energy.

Section 3: In-Depth Troubleshooting Guides

This section provides a more granular approach to problem-solving, with detailed workflows and experimental protocols for specific, challenging scenarios.

Problem 1: Low Yield with Electron-Deficient Chloro-Aryl Boronic Acids

The primary issue here is the reduced nucleophilicity of the boronic acid, which leads to a slow transmetalation step.

G start Low Yield with Electron-Deficient Chloro-Boronic Acid issue Slow Transmetalation is Likely start->issue sol1 Use a Stronger Base (e.g., K3PO4, Cs2CO3) issue->sol1 Enhances boronate formation sol2 Employ Electron-Rich Ligand (e.g., Buchwald ligands, NHCs) issue->sol2 Accelerates catalytic cycle sol3 Increase Reaction Temperature issue->sol3 Overcomes activation energy sol4 Utilize a Modern Precatalyst (e.g., G3/G4 Buchwald Palladacycles) issue->sol4 Ensures efficient catalyst activation

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

This protocol is designed for a challenging coupling between an aryl chloride and a chloro-substituted arylboronic acid.

Materials:

  • Aryl chloride (1.0 equiv)

  • Chloro-substituted arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed toluene/water (10:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl chloride, chloro-substituted arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem 2: Steric Hindrance from Ortho-Chloro Substituents

Steric bulk on the boronic acid, particularly from an ortho-chloro group, can significantly impede the reaction by hindering the approach of the coupling partners to the palladium center.

ComponentRecommendationRationale
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).These ligands create a coordinatively unsaturated palladium center that can accommodate sterically demanding substrates and accelerate the reductive elimination step.
Base Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.A strong base is often necessary to facilitate the challenging transmetalation with a sterically hindered boronate complex.
Solvent High-boiling point aprotic solvents such as toluene, dioxane, or DMF.Higher temperatures are often required to overcome the increased activation energy associated with sterically hindered substrates.[4]
Problem 3: Instability and Protodeboronation of Chloro-Boronic Acids

As previously mentioned, chloro-substituted boronic acids can be prone to decomposition. A highly effective strategy to circumvent this is the use of a more stable boronic acid surrogate.

This protocol provides a simple method for converting a potentially unstable boronic acid into a stable, crystalline solid that can be used directly in Suzuki couplings.[2]

Materials:

  • Chloro-substituted boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride (or other suitable solvent)

Procedure:

  • Dissolution: In a vial equipped with a stir bar, dissolve the chloro-substituted boronic acid in a minimal amount of methylene chloride.

  • Addition: While stirring, add diethanolamine dropwise via pipette.

  • Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used in your Suzuki coupling reaction, often with improved results, particularly in protic solvents.[2]

Section 4: The Catalytic Cycle and Key Mechanistic Insights

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Trans Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Trans Ar'-B(OR)2 Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OR)2) Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

With chloro-substituted boronic acids, the transmetalation step is often rate-limiting due to the reduced nucleophilicity of the boronic acid. The base plays a critical role in this step by activating the boronic acid to form a more nucleophilic boronate species.[6] When coupling with an aryl chloride, the oxidative addition step can also be slow due to the strong C-Cl bond. This is where the choice of a highly active catalyst and ligand system becomes paramount.

Section 5: Summary of Recommended Conditions for Challenging Couplings

The following table provides a starting point for optimizing Suzuki couplings involving chloro-substituted boronic acids.

Aryl HalideBoronic Acid/DerivativeCatalyst / LigandBaseSolventTemp. (°C)
4-Chlorobenzonitrile2-Chlorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100
2-Chlorotoluene2,4-Dichlorophenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃Dioxane110
4-Chloroanisole3-Chlorophenylboronic acid pinacol esterBuchwald G3 PrecatalystK₂CO₃t-BuOH/H₂O80
1-Bromo-4-chlorobenzene4-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O90

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Genov, M., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(19), 6775–6778. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Sinn, S., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12343–12353. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11139. [Link]

  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

Welcome to the technical support center for the purification of crude (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar arylboronic acids. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Q1: What are the most common impurities I should expect in my crude (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid?

A1: Typical impurities often include starting materials from the synthesis, such as the corresponding aryl halide. You may also encounter homo-coupling byproducts and protodeborylation products where the boronic acid group is replaced by a hydrogen atom.[1][2] A significant and often troublesome impurity is the corresponding boroxine, which is a cyclic anhydride formed by the dehydration of three boronic acid molecules.[3]

Q2: My crude material is an oil/gummy solid. How can I induce crystallization?

A2: Oiling out is a common issue with boronic acids. If recrystallization from a single solvent fails, a two-solvent system is often effective. Dissolve your crude material in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes, heptane) until persistent turbidity is observed. Subsequent cooling should yield crystalline material. Trituration with a non-polar solvent like hexanes or diethyl ether can also be effective in removing non-polar impurities and inducing solidification.[4]

Q3: Can I use standard silica gel chromatography to purify this compound?

A3: Standard silica gel chromatography is often challenging for boronic acids. The Lewis acidic nature of the boronic acid can lead to strong binding with the silanol groups on the silica surface, resulting in poor recovery and significant tailing of the product peak.[1][5] It is not uncommon for the compound to streak or remain at the baseline.[1]

Q4: Is (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid stable to acidic and basic conditions?

A4: Arylboronic acids exhibit variable stability depending on the pH. While they are generally stable under mildly acidic to neutral conditions, strong acidic or basic conditions can promote protodeboronation, especially at elevated temperatures.[6][7][8][9][10] The pKa of the boronic acid group is a critical parameter in determining its behavior in aqueous solutions. For many phenylboronic acids, the pKa is in the range of 8-10.[2]

Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for specific issues you may encounter during the purification of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Issue 1: Low Purity After Recrystallization

Symptoms:

  • NMR or HPLC analysis shows persistent impurities after one or more recrystallization attempts.

  • The melting point of the purified material is broad or lower than expected.

Root Cause Analysis & Solutions:

The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain either soluble or insoluble at all temperatures.

Troubleshooting Workflow:

Sources

Troubleshooting

Technical Support Center: Phenylboronic Acid Stability in Solution

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting common stability issues encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting common stability issues encountered with phenylboronic acids in solution. Our goal is to equip you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.

Section 1: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses specific problems you may encounter during your experiments involving phenylboronic acids. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction is giving low or inconsistent yields. Could my phenylboronic acid be the problem?

A1: Absolutely. The stability and purity of your phenylboronic acid are critical for a successful Suzuki-Miyaura coupling. Low or irreproducible yields are often traced back to the degradation of the boronic acid starting material.[1]

Core Problem: Phenylboronic acids are susceptible to several degradation pathways under typical reaction conditions, primarily protodeboronation and oxidative decomposition.[2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by residual palladium catalyst or occur under basic conditions, especially with electron-rich or heteroaryl boronic acids.[3][4]

  • Oxidative Degradation: In the presence of oxygen, the palladium catalyst can be deactivated. The boronic acid itself can also be oxidized, especially at physiological pH, to the corresponding phenol.[5][6]

Troubleshooting Workflow:

To diagnose and resolve this issue, follow this systematic approach:

G cluster_reagent Reagent Quality Checks cluster_conditions Reaction Condition Evaluation cluster_optimize Optimization Strategies start Low/Inconsistent Yield check_reagent Assess Phenylboronic Acid Quality start->check_reagent check_conditions Evaluate Reaction Conditions check_reagent->check_conditions If reagent appears pure reagent1 Use Freshly Opened or Recently Purchased Reagent optimize Implement Optimization Strategies check_conditions->optimize cond1 Ensure Rigorous Inert Atmosphere (Argon/Nitrogen) success Improved Yield & Reproducibility optimize->success opt1 Switch to a Milder Base (e.g., K3PO4, Cs2CO3) reagent2 Analyze by NMR/LC-MS for Purity cond2 Use Anhydrous & Degassed Solvents cond3 Check Base Quality (Anhydrous, Finely Powdered) opt2 Use a More Stable Boronic Ester (e.g., Pinacol Ester) opt3 Re-evaluate Catalyst/Ligand System

Field-Proven Insights:

  • For particularly unstable boronic acids, such as some heteroaryl derivatives, consider converting them to a more stable boronate ester (e.g., a pinacol ester) immediately after synthesis or purification.

  • The choice of base is critical. Strong bases can accelerate protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can often mitigate this side reaction.

Q2: I've observed the formation of triphenylboroxine in my phenylboronic acid sample. Is it still usable for my reaction?

A2: In many cases, yes. Triphenylboroxine is the trimeric anhydride of phenylboronic acid, formed through the reversible dehydration of three boronic acid molecules.[7][8]

The Chemistry of Boroxine Formation:

This is an equilibrium process. The presence of water will hydrolyze the boroxine back to the corresponding boronic acid.[9][10]

G PBA 3 x Phenylboronic Acid Boroxine Triphenylboroxine PBA->Boroxine Dehydration Water + 3 H2O Boroxine->PBA Hydrolysis

Practical Implications:

  • For Aqueous Suzuki Couplings: If your reaction is performed in a solvent system containing water (e.g., THF/water, dioxane/water), the boroxine will likely hydrolyze in situ to the active boronic acid species.[11] In these cases, the presence of boroxine is often not detrimental to the reaction outcome.

  • For Anhydrous Reactions: In strictly anhydrous conditions, the boroxine may not hydrolyze and could react differently or not at all, depending on the specific reaction.[11]

Recommendation: While often usable, the presence of significant amounts of boroxine indicates that the phenylboronic acid has been exposed to conditions promoting dehydration (e.g., heat or prolonged storage). This may also suggest the presence of other, more problematic degradants. For critical applications, it is always best to use the purest possible boronic acid. If you suspect boroxine formation, you can attempt to hydrolyze it back by dissolving the solid in a suitable solvent and adding a controlled amount of water before use.

Q3: My analytical results (HPLC/LC-MS) for a solution of phenylboronic acid are not reproducible. What could be the cause?

A3: This is a common and frustrating issue that often points to the on-column degradation of the analyte. The conditions within an HPLC system, including the mobile phase composition and temperature, can be sufficient to cause degradation during the analytical run.

Key Factors Leading to Analytical Instability:

  • Mobile Phase pH: The stability of phenylboronic acids is highly pH-dependent. Both acidic and basic conditions can promote protodeboronation or other degradation pathways.[12]

  • Aqueous Mobile Phases: The presence of water in the mobile phase can facilitate hydrolysis and other degradation reactions.

  • Sample Diluent: If the sample is dissolved in a protic or aqueous solvent, it may already be degrading in the autosampler vial before injection.

Troubleshooting Your Analytical Method:

  • Use Freshly Prepared Solutions: Always analyze freshly prepared solutions of your phenylboronic acid.

  • Cool the Autosampler: If available, use a cooled autosampler to minimize degradation in the vial while samples are waiting to be injected.

  • Optimize the Mobile Phase:

    • Buffer the mobile phase to a pH where the specific phenylboronic acid is most stable. This may require a pH-rate profile study.

    • Consider using a mobile phase with a higher organic content or a faster gradient to reduce the analysis time and minimize on-column degradation.

  • Change the Sample Diluent: Prepare your samples in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) to minimize hydrolysis prior to injection.

ParameterRecommendationRationale
Sample Preparation Prepare solutions immediately before analysis.Minimizes degradation over time in solution.
Autosampler Set to a low temperature (e.g., 4-10 °C).Slows the rate of degradation in the vial.
Mobile Phase Use high-purity solvents; buffer if necessary.Avoids introducing contaminants that could promote degradation; stabilizes the analyte.
Sample Diluent Use aprotic solvents (e.g., ACN, THF).Reduces pre-injection hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to fundamental questions about the stability and handling of phenylboronic acids.

Q4: What is the primary degradation pathway for phenylboronic acids in solution? The two most common degradation pathways are oxidative decomposition and dehydration to form boroxines .[2][7] Oxidative cleavage of the carbon-boron bond, often facilitated by reactive oxygen species, yields the corresponding phenol and boric acid.[13][14] Dehydration is a reversible self-condensation of three boronic acid molecules to form a six-membered boroxine ring.[9][15]

Q5: How should I store my solid phenylboronic acids? To ensure longevity and purity, solid phenylboronic acids should be stored under the following conditions:

  • Temperature: Refrigerated.[16] Some suppliers recommend storage at -70°C for long-term stability.[17]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to protect from air and moisture.[16] Phenylboronic acids are often hygroscopic.[17][18]

  • Container: In a tightly sealed container in a dry, well-ventilated place.[16]

Q6: What is the impact of pH on the stability of phenylboronic acids in aqueous solutions? The pH of an aqueous solution has a profound impact on the stability of phenylboronic acids.[12][19] The rate of protodeboronation is pH-dependent, and both acidic and basic conditions can accelerate this degradation. For some boronic acids, the highest reactivity occurs when the pH is close to the pKa of the compound. This makes pH control crucial in applications like drug delivery and sensing.[19][20]

Q7: Can I use phenylboronic acids in biological experiments at physiological pH? Yes, but with caution. At physiological pH, many simple phenylboronic acids and their esters are susceptible to oxidation by reactive oxygen species at rates comparable to thiols.[5][6] This oxidative instability can limit their utility in biological contexts.[2] However, more oxidatively stable boronic acids, such as those with intramolecular coordination (e.g., boralactones), have been developed for biological applications.[5]

Section 3: Experimental Protocol - Best Practices for a Suzuki-Miyaura Coupling

This protocol provides a step-by-step methodology for a typical Suzuki-Miyaura coupling, incorporating best practices to maintain the stability and reactivity of the phenylboronic acid.

Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂), (1 mol%)

  • Triphenylphosphine (PPh₃), (4 mol%)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Causality: Using a flame-dried flask removes adsorbed water, which can interfere with the reaction and contribute to boronic acid degradation.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

    • Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst and to minimize oxidative degradation of the boronic acid.

  • Reagent Addition: Under the inert atmosphere, add the palladium acetate (1 mol%) and triphenylphosphine (4 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

    • Causality: Using degassed solvents is essential to exclude dissolved oxygen, which can poison the catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This protocol provides a self-validating system. If yields are still low, the systematic exclusion of air and moisture at each step allows the researcher to confidently troubleshoot other parameters, such as reagent purity or catalyst activity.

References

  • Loudon, G. M., & Swain, C. G. (1977). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 99(10), 3396–3402.
  • Hall, D. G. (2011).
  • Tokunaga, Y., Ueno, H., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790.
  • Thermo Fisher Scientific. (2025).
  • S D Fine-Chem Limited. (n.d.).
  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2019472118.
  • Sigma-Aldrich. (2025).
  • Li, Y., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 12, 5833–5846.
  • Carl ROTH. (n.d.).
  • Raines, R. T., & Wang, L. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central.
  • MedChemExpress. (n.d.).
  • Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry.
  • BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.
  • ResearchGate. (n.d.).
  • ResearchGate. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin.
  • Raines, R. T., & Wang, L. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Tokunaga, Y., Ueno, H., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar.
  • ResearchGate. (n.d.).
  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Guidechem. (2024). How can the harm of Phenylboronic Acid be prevented with safety measures and guidelines?.
  • Xing, W., et al. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Journal of Analytical and Applied Pyrolysis, 155, 105063.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III).
  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • ACS Omega. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles.
  • ResearchGate. (n.d.).
  • Sparrow Chemical. (2025). How to use mass spectrometry to analyze Phenylboronic Acid?.
  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • ChemRxiv. (n.d.). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit. (2018).
  • SCIEX. (n.d.).
  • National Institutes of Health. (n.d.).
  • MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Journal of the American Chemical Society. (1954). Stability and Synthesis of Phenylboronic Acids.
  • BenchChem. (2025).
  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Academia.edu. (n.d.). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies.
  • Agilent. (2010). Phenylboronic Acid (PBA)
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products.

Sources

Optimization

preventing deboronation in Suzuki-Miyaura reactions

A-Z Guide to Preventing Deboronation Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcom...

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Preventing Deboronation

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome one of the most persistent challenges in this otherwise robust reaction: deboronation . This guide is structured to help you diagnose, troubleshoot, and ultimately prevent the undesired cleavage of the C–B bond, ensuring higher yields and purer products in your synthetic campaigns.

Section 1: Understanding the Enemy: What is Protodeboronation?

Before troubleshooting, it's critical to understand the underlying chemistry. Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond, consuming your starting material and generating a hydrodeboronated byproduct.[1] This process is often catalyzed by the very base required for the productive Suzuki-Miyaura coupling, creating a delicate balance that the chemist must control.[2][3]

The reaction essentially competes with the desired transmetalation step in the catalytic cycle. If the rate of protodeboronation is significant relative to the rate of transmetalation, the yield of the desired cross-coupled product will be compromised.[4]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered by researchers.

Q1: My reaction has stalled, and I see a significant amount of the deboronated starting material in my LC-MS/GC-MS. What is the most likely cause?

A1: This is a classic symptom of protodeboronation outcompeting the cross-coupling reaction. The primary factors that accelerate this side reaction are the choice of base, solvent, and temperature.[1]

  • Causality: Strong bases, particularly in the presence of water, increase the pH and generate a higher concentration of the more reactive arylboronate anion, which is susceptible to protonolysis.[3] Elevated temperatures can also disproportionately increase the rate of deboronation compared to the desired coupling.[5]

Q2: I am using an electron-deficient (or heteroaryl) boronic acid and observing rapid decomposition. Why are these substrates so prone to deboronation?

A2: Electron-deficient arylboronic acids and many heteroarylboronic acids (especially 2-substituted pyridines or thiophenes) are notoriously unstable under typical Suzuki conditions.[6]

  • Causality: The polarization of the C–B bond in these substrates makes the carbon atom more susceptible to protonation. For heteroaryl systems, the presence of a basic nitrogen or sulfur atom can also facilitate decomposition pathways.[6] The pH of the reaction is a critical factor, with thiophene boronic acids, for example, being most rapidly deboronated at a pH > 10.[7]

Q3: I am using anhydrous solvents, but deboronation is still a major issue. Where could the protons be coming from?

A3: Truly anhydrous conditions are difficult to achieve and maintain. Potential proton sources include:

  • Water in the Base: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) are hygroscopic and can contain significant amounts of water.

  • Solvent Impurities: Even high-purity solvents can contain trace amounts of water.

  • Boronic Acid Itself: Boronic acids can contain water of hydration or exist in equilibrium with their corresponding boroxines, which can release water.

Q4: My catalyst seems to be dying, and as it does, the rate of deboronation increases. Are these related?

A4: Yes, they are directly related. An efficient catalyst system is crucial for minimizing deboronation.[1]

  • Causality: The fundamental principle is a kinetic competition. A highly active catalyst will promote a rapid rate of transmetalation and reductive elimination, forming the desired product quickly.[4] This rapid consumption of the boronic acid in the productive cycle leaves less time for it to be consumed by the slower, undesired deboronation pathway.[1] If the catalyst is inefficient or decomposes, the productive cycle slows, and deboronation becomes the dominant pathway.

Section 3: Preventative Strategies & Protocols

Here, we move from troubleshooting to proactive prevention. The key is to design your experiment to favor the kinetics of cross-coupling over deboronation from the outset.

Strategy 1: Judicious Choice of Base and Solvent

The base is essential for activating the boronic acid for transmetalation, but it's also the primary culprit in catalyzing deboronation.[2][8][9]

  • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases. Finely ground, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices. In some cases, potassium fluoride (KF) can also be effective.[9]

  • Solvent System: While aqueous-organic mixtures are common, for sensitive substrates, consider using anhydrous polar aprotic solvents like dioxane, THF, or DMF.[6] Ensure solvents are properly dried before use.

Table 1: Relative Impact of Base Selection on Deboronation

Base Strength Typical Observation Recommendation Level
NaOH, KOH Strong High rates of deboronation, especially with sensitive substrates. Use with caution
K₂CO₃, Cs₂CO₃ Moderate Good balance for many substrates, often a reliable starting point. Recommended
K₃PO₄ Moderate Often provides excellent results with sensitive substrates, suppressing deboronation. Highly Recommended

| KF | Weak | Effective for substrates with base-labile functional groups. | Specialist Use |

Strategy 2: Temperature Control

While higher temperatures increase reaction rates, this applies to all reactions, including deboronation.[5][10][11]

  • Recommendation: Operate at the lowest effective temperature. For many modern catalyst systems, reactions can proceed efficiently at temperatures between 60-80 °C, which can significantly slow the rate of deboronation. Some highly active catalysts can even perform couplings at room temperature.[10]

Strategy 3: Use a Highly Active Catalyst System

A fast and efficient catalyst is your best defense against deboronation.[1]

  • Recommendation: Employ modern palladium precatalysts (e.g., G3- or G4-Pd precatalysts) paired with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These systems are designed to promote rapid oxidative addition and reductive elimination, accelerating the productive catalytic cycle.[6] Paradoxically, some very bulky phosphine ligands can sometimes accelerate deboronation, so careful ligand selection is key.[2]

Strategy 4: Protecting the Boronic Acid

For particularly unstable boronic acids, a "slow-release" strategy can be highly effective.[12] This involves using a more stable boronic acid derivative that slowly hydrolyzes in situ to release the active boronic acid at a low concentration.[1][12]

  • Recommendation: Convert the unstable boronic acid to a more stable boronate ester, such as a pinacol ester, neopentylglycol ester, or an N-methyliminodiacetic acid (MIDA) boronate.[1][6] Organotrifluoroborates are another excellent alternative that can reduce protodeboronation.[13] This ensures the concentration of the free, vulnerable boronic acid is kept to a minimum throughout the reaction.[1][12]

Table 2: Comparison of Boronic Acid Surrogates

Reagent Type Stability Release Mechanism Key Advantage
Boronic Acid (R-B(OH)₂) Variable, often low N/A Commercially available
Pinacol Ester High Slow hydrolysis Improved stability, easy to handle
MIDA Boronate Very High Controlled hydrolysis Excellent for "slow-release"

| Trifluoroborate (R-BF₃K) | High | Equilibrium with boronic acid | Reduces deboronation, robust |

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for Minimizing Deboronation

This protocol is designed for a challenging substrate prone to deboronation.

  • Reagent Preparation:

    • Ensure the boronic acid (or ester) is dry and of high purity.

    • Use a fresh bottle of anhydrous solvent (e.g., dioxane or toluene).[6]

    • Finely grind the base (e.g., K₃PO₄) and dry it in a vacuum oven before use.

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), the boronic acid surrogate (e.g., pinacol ester, 1.2-1.5 equiv), and the dried, powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%).

    • Add the anhydrous solvent.

  • Execution & Monitoring:

    • Begin stirring and gently heat the reaction to 60-80 °C.

    • Monitor the reaction progress closely by TLC, LC-MS, or GC-MS. Check for the consumption of starting materials and the formation of both the desired product and the deboronated byproduct.

  • Work-up:

    • Once the reaction is complete (or has stalled), cool it to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude material via column chromatography to separate the desired product from any deboronated byproduct and other impurities.

Visual Workflow: Troubleshooting Deboronation

The following diagram provides a decision-making workflow for addressing deboronation issues.

G start High Deboronation Observed? base Switch to Milder, Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃) start->base Is base strong (NaOH, KOH)? temp Lower Reaction Temperature (e.g., 60-80 °C) base->temp Deboronation still high? success Problem Solved base->success Problem solved catalyst Use High-Activity Catalyst/Ligand (e.g., XPhos Pd G3) temp->catalyst Reaction too slow? temp->success Problem solved protect Protect Boronic Acid (Pinacol, MIDA, BF₃K) catalyst->protect Substrate known to be unstable? catalyst->success Problem solved re_eval Re-evaluate Substrate Stability protect->re_eval Still failing? protect->success

Caption: A decision-tree workflow for troubleshooting deboronation.

Section 5: Mechanistic Insights

Understanding the competing pathways is key to rational reaction design.

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Cycle (Productive) cluster_deboronation Deboronation Pathway (Side Reaction) Pd0 L₂Pd(0) ArPdX Ar-Pd(II)-X (Oxidative Addition) Pd0->ArPdX + Ar-X ArPdOBn Ar-Pd(II)-OBn (Base Activation) ArPdX->ArPdOBn + Base ArPdAr_prime Ar-Pd(II)-Ar' (Transmetalation) ArPdOBn->ArPdAr_prime + Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) ArPdAr_prime->Pd0 Reductive Elimination Product Product ArPdAr_prime->Product + Ar-Ar' BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate + Base (OH⁻) Deboronated Ar'-H (Byproduct) Boronate->Deboronated + H₂O (Proton Source)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

The desired Suzuki-Miyaura cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by activation with a base, transmetalation with the boronic acid, and finally reductive elimination to yield the product and regenerate the catalyst.[8][13] Concurrently, the boronic acid can be activated by the base to form a boronate species, which can then be protonated by a proton source (often water) to give the undesired deboronated arene.[3] Your goal is to maximize the rate of the productive cycle while minimizing the rate of the deboronation pathway.

References

  • ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Cambridge Open Engage. [Link]

  • Journal of the American Chemical Society. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • University of Bristol. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Reddit. (2024). For the pro's (Suzuki). [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]

  • Chemical Science. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base and Solvent Conditions for Boronic Acid Coupling

Welcome to the technical support center dedicated to the nuances of boronic acid coupling, specifically focusing on the Suzuki-Miyaura reaction. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuances of boronic acid coupling, specifically focusing on the Suzuki-Miyaura reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization. Here, we will delve into the critical roles of base and solvent selection, providing practical troubleshooting advice and in-depth scientific explanations to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent challenges encountered during Suzuki-Miyaura coupling reactions, offering a systematic approach to diagnosing and resolving them.

Q1: My reaction yield is low or non-existent. Where do I start troubleshooting?

Low yield is a common issue stemming from several potential sources. A logical first step is to assess the integrity of your reagents and the reaction setup.

Initial Checks:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents or a compromised inert atmosphere (nitrogen or argon) can lead to catalyst deactivation and the formation of undesired side products.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade, particularly when exposed to air and moisture, leading to a side reaction known as protodeboronation. Consider using a more stable derivative, such as a pinacol ester, if you suspect degradation.

    • Solvent and Base Purity: Ensure solvents are anhydrous, and for ethereal solvents like THF or dioxane, free of peroxids which can poison the catalyst. The base should be finely powdered and dry to ensure reproducibility.

  • Stirring: For heterogeneous reaction mixtures, vigorous stirring is crucial for effective mixing of all components.

If these initial checks do not resolve the issue, a more systematic optimization of the reaction parameters is necessary.

Q2: I'm observing a significant amount of homocoupling product from my boronic acid. What is causing this?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a known side reaction.

Primary Cause: This side reaction is often promoted by the presence of oxygen in the reaction mixture.[1] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[1]

Solutions:

  • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed to remove dissolved oxygen.

  • Catalyst Choice: In some cases, the choice of palladium precursor and ligands can influence the propensity for homocoupling.

Q3: My starting aryl halide is being consumed, but I'm isolating the dehalogenated arene instead of the desired product. How can I prevent this?

The reduction of the aryl halide to the corresponding arene is a competing side reaction.

Potential Causes:

  • Hydride Source: After oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This can originate from solvents (e.g., alcohols), amines used as bases, or even trace water.[1]

  • Protodeboronation: The boronic acid itself can be a source of a proton that leads to the undesired reduction.[2]

Preventative Measures:

  • Solvent and Base Selection: Avoid solvents and bases that can readily act as hydride donors.

  • Anhydrous Conditions: While some water can be beneficial, excess water can promote dehalogenation. Using anhydrous solvents and reagents can mitigate this.

  • Boronic Acid Stability: Using more stable boronic esters can reduce the likelihood of protodeboronation.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality & Purity (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Purge) check_reagents->check_atmosphere check_stirring Ensure Adequate Stirring check_atmosphere->check_stirring re_run Re-run Reaction with Verified Reagents/Setup check_stirring->re_run optimization Systematic Optimization Required re_run->optimization Still Low Yield success Improved Yield re_run->success Yield Improved screen_base Screen Different Bases (Carbonates, Phosphates, Hydroxides) optimization->screen_base screen_solvent Screen Different Solvents (Toluene, Dioxane, THF, DMF) screen_base->screen_solvent screen_catalyst Screen Catalyst/Ligand System screen_solvent->screen_catalyst screen_temp Vary Reaction Temperature screen_catalyst->screen_temp screen_temp->success Suzuki_Miyaura_Cycle cluster_solvent Solvent Influences: - Solubility - Catalyst Stability - Selectivity Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition Metathesis R¹-Pd(II)-OR² L_n OxAdd->Metathesis Metathesis (Base) Transmetalation R¹-Pd(II)-R³ L_n Metathesis->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R¹-R³ Transmetalation->Product R1X R¹-X (Aryl Halide) R1X->OxAdd BoronicAcid R³-B(OH)₂ Boronate [R³-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Base->BoronicAcid Boronate->Transmetalation a

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

General Protocol for Base and Solvent Screening

This protocol provides a systematic approach to screen different bases and solvents for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)

  • Solvents to be screened (e.g., Toluene, Dioxane, THF, DMF, 5 mL each)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a series of flame-dried reaction tubes equipped with magnetic stir bars, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • To each tube, add one of the selected bases (2.0 mmol).

  • Evacuate and backfill each tube with an inert gas (e.g., nitrogen or argon) three times.

  • To each tube, add the selected solvent (5 mL) via syringe.

  • Heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) and stir for a specified time (e.g., 12-24 hours).

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixtures to room temperature.

  • Dilute each mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yield for each set of conditions.

Data Presentation

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

This table provides an illustrative comparison of the performance of various bases in a model Suzuki-Miyaura coupling reaction. Yields are highly dependent on the specific substrates and reaction conditions.

BasepKa of Conjugate AcidTypical Solvent SystemRelative StrengthTypical Yield Range (%)Notes
K₂CO₃ 10.3Toluene/H₂O, Dioxane/H₂OModerate70-95A versatile and cost-effective choice for many standard couplings.
K₃PO₄ 12.3Toluene, DioxaneStrong85-99Often effective for more challenging or sterically hindered substrates.
Cs₂CO₃ 10.3Toluene, Dioxane, THFModerate80-98Higher solubility in organic solvents can be advantageous.
NaOH 15.7Toluene/H₂O, EtOH/H₂OVery Strong60-90Can promote side reactions with base-sensitive functional groups.
KF 3.2THF, DioxaneWeak50-85Useful for substrates with base-labile groups like esters. [3]
TEA (Et₃N) 10.8Toluene, DMFModerate (Organic)40-75Generally less effective than inorganic bases for many couplings.
Table 2: Properties of Common Solvents for Suzuki-Miyaura Coupling

This table summarizes key properties of frequently used solvents in Suzuki-Miyaura reactions.

SolventDielectric Constant (20°C)Boiling Point (°C)Water MiscibilityNotes
Toluene 2.4111ImmiscibleGood for high-temperature reactions; non-coordinating. [1]
1,4-Dioxane 2.2101MiscibleA common and effective solvent for a wide range of substrates. [1]
Tetrahydrofuran (THF) 7.666MiscibleLower boiling point may limit reaction temperature. [1]
Dimethylformamide (DMF) 36.7153MiscibleHighly polar and can coordinate to the catalyst, potentially affecting selectivity. [1][4]
Acetonitrile (MeCN) 37.582MiscibleCan also act as a ligand and influence the reaction outcome. [4]
Ethanol/Water VariableVariableMiscibleOften used in "greener" protocols, but can be a source of hydrides for dehalogenation. [5]

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 84(17), 11011–11019. [Link]

  • Leconte, N., & Fagnou, K. (2006). Role of the Base and Control of Selectivity in the Suzuki−Miyaura Cross-Coupling Reaction. Organic Letters, 8(19), 4275–4278. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16170–16180. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2019). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 9(10), 9181–9190. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Buchwald, S. L., & Biscoe, M. R. (2008). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, (45), 6331-6334. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 130(40), 13158–13159. [Link]

  • Zhang, Z., & Hu, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2845-2847. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(10), 4556-4564. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2016). Tetrahedron Letters, 57(31), 3489-3492. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(10), 4556-4564. [Link]

  • Hu, W., & Zhang, Z. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4214–4217. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 235-269). Royal Society of Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7832–7843. [Link]

  • Dicks, A. P., & Goodwin, T. E. (2015). Don't Forget the Workup. Journal of Chemical Education, 92(2), 211–212. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal, 19(24), 7676-7688. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • WuXi STA. (2019). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • ResearchGate. (2018). Effect of solvent on the Suzuki reaction. [Link]

  • ResearchGate. (2019). Screening of different solvents for Suzuki coupling. [Link]

  • Nanochemistry Research. (2018). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. [Link]

  • ResearchGate. (2018). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges with Hindered Boronic Acids

Welcome to the Technical Support Center dedicated to addressing the complexities of working with sterically hindered boronic acids in cross-coupling reactions. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complexities of working with sterically hindered boronic acids in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with low reactivity, poor yields, and reaction failures when employing these valuable but often temperamental reagents. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental outcomes, providing a logical progression of steps to diagnose and resolve common issues.

Q1: My Suzuki-Miyaura coupling with a hindered boronic acid is failing or giving very low yields. Where do I start?

Low conversion is the most frequent issue. A systematic check of key reaction parameters is the most efficient way to identify the root cause.

Initial Checks:

  • Integrity of the Boronic Acid: Hindered boronic acids can be prone to decomposition.

    • Protodeboronation: The cleavage of the C-B bond is a common decomposition pathway, especially in the presence of water and certain bases.[1][2]

    • Boroxine Formation: In the solid state, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring. While often viable in the reaction, the stoichiometry will be affected.

    • Recommendation: Confirm the purity of your boronic acid by NMR before use. If decomposition is suspected, consider using a freshly opened bottle or purifying the existing material.

  • Catalyst and Ligand Activity: The choice of catalyst system is paramount for hindered substrates.

    • Standard Ligands are Often Ineffective: Traditional ligands like triphenylphosphine (PPh₃) are generally not suitable for sterically demanding couplings.

    • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.

    • Recommendation: Ensure your solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use a reliable palladium precatalyst.

Workflow for Troubleshooting Low Yield:

Below is a systematic workflow to address low-yield reactions involving hindered boronic acids.

G cluster_0 Initial Reaction Failure cluster_1 Component Validation cluster_2 Catalyst System Optimization cluster_3 Reaction Condition Tuning cluster_4 Advanced Strategies A Low or No Product Formation B Verify Boronic Acid Integrity (NMR, Fresh Reagent) A->B Step 1 C Confirm Aryl Halide Purity B->C D Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) C->D Step 2 E Use an Appropriate Pd Precatalyst (e.g., G3 or G4 Palladacycles) D->E F Screen Different Bases (Strong, non-nucleophilic bases are often better) E->F Step 3 G Vary Solvent and Temperature F->G H Consider Boronic Acid Surrogates (MIDA Esters, Trifluoroborates) G->H If issues persist

Caption: Troubleshooting workflow for low-yield couplings.

Q2: I'm observing significant protodeboronation of my starting material. How can I mitigate this side reaction?

Protodeboronation is the undesired cleavage of the carbon-boron bond, replaced by a carbon-hydrogen bond.[1] This is a frequent issue with electron-rich or heteroaromatic boronic acids and is exacerbated by certain reaction conditions.

Causality and Mitigation Strategies:

  • Mechanism: Both acid- and base-catalyzed pathways exist. In Suzuki-Miyaura couplings, the base-catalyzed pathway is more relevant, where a boronate species reacts with a proton source (often water).[1]

  • Solutions:

    • Anhydrous Conditions: While water is often beneficial for dissolving inorganic bases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.

    • "Slow-Release" Strategy: Employ boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates.[3][4] These are more stable under the reaction conditions and slowly hydrolyze to release the active boronic acid, keeping its concentration low and minimizing decomposition.[3][5]

    • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Weaker bases or fluoride sources like CsF or KF can sometimes be beneficial.

Frequently Asked Questions (FAQs)

Q1: What defines a boronic acid as "hindered," and how does this impact the Suzuki-Miyaura coupling?

A boronic acid is considered sterically hindered when it possesses bulky substituents, typically in the ortho positions of an aryl boronic acid. This steric bulk presents a significant challenge to several key steps in the Suzuki-Miyaura catalytic cycle.

Impact on the Catalytic Cycle:

The Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[6] Steric hindrance primarily affects transmetalation and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex R¹-Pd(II)L(X) (Oxidative Addition Complex) Product R¹-R² (Coupled Product) Transmetalation_Complex R¹-Pd(II)L(R²) (Transmetalation Complex) OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination ArX R¹-X (Aryl Halide) ArX->OA_Complex Oxidative Addition ArBOH2 R²-B(OH)₂ (Boronic Acid) Base Base (e.g., OH⁻) Base->ArBOH2 Activation caption Suzuki-Miyaura Catalytic Cycle: Hindrance Impact

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the impacted transmetalation step.

  • Transmetalation: This is often the rate-limiting step. The bulky groups on the boronic acid and the aryl halide can prevent the necessary proximity between the palladium center and the boron atom, thus slowing down or inhibiting the transfer of the organic group.[7]

  • Reductive Elimination: The final step, where the new C-C bond is formed, can also be slowed by steric congestion around the palladium center, making it difficult for the two organic fragments to couple and be released.

Q2: Which ligands and bases are most effective for couplings with hindered boronic acids?

The selection of the appropriate ligand and base is the most critical factor for success. Standard conditions are often doomed to fail.

Ligand Selection:

The key is to use ligands that are both bulky and electron-rich.[6]

  • Bulky Phosphine Ligands (Buchwald Ligands): These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates both oxidative addition and reductive elimination.[8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often possess significant steric bulk, making them highly effective for challenging couplings.[9]

Ligand TypeExamplesKey Features
Bulky Phosphines SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃Electron-rich, sterically demanding, accelerates key steps.[10]
NHC Ligands IPr, IMes, AcenaphthoimidazolylideneStrong σ-donors, thermally stable, effective at low catalyst loadings.[9]
Specialized Ligands BI-DIME, AntPhosDesigned for extremely hindered systems, can inhibit side reactions.[11]

Base Selection:

For hindered substrates, stronger, non-nucleophilic bases are often required to facilitate the formation of the reactive boronate species.[12]

BaseCommon SolventsNotes
Potassium Phosphate (K₃PO₄) Dioxane/H₂O, TolueneA widely used and effective base for many hindered couplings.
Cesium Carbonate (Cs₂CO₃) Dioxane, Toluene, THFOften more effective than K₂CO₃ due to its higher solubility and basicity.
Potassium tert-butoxide (t-BuOK) Dioxane, TolueneA very strong base, useful for particularly challenging substrates.[9]
Cesium Fluoride (CsF) Dioxane, THFCan be effective, particularly when protodeboronation is a concern.

Experimental Protocols

General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the hindered boronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Boronic acid - Wikipedia. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]

  • Development of Organic Transformations Based on Protodeboronation - ACS Publications. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Slow release of organoboronic acids in cross-coupling reactions - Google Patents.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]

  • Technical Support Center: Efficient Cross-Coupling of Sterically Hindered Vinylboronic Acids - Benchchem.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts | Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Side Reactions of Boronic Acids in Palladium Catalysis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As Senior Application Scientists, we understand that while boronic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As Senior Application Scientists, we understand that while boronic acids are indispensable reagents in modern organic synthesis, their side reactions can be a significant source of frustration, leading to low yields, complex purification challenges, and project delays. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and mitigate the most common side reactions encountered with boronic acids in palladium catalysis, particularly in the context of the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Here we address the most pressing issues that researchers face when working with boronic acids in palladium-catalyzed reactions.

Protodeboronation: The Vanishing Boronic Acid

Q1: My reaction is showing low conversion, and I'm isolating the deboronated arene/heteroarene corresponding to my boronic acid. What is happening and how can I fix it?

A1: You are likely observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This process consumes your boronic acid, preventing it from participating in the desired cross-coupling reaction.[1]

Causality and Mechanistic Insights:

Protodeboronation can be catalyzed by acid, base, or even the palladium catalyst itself.[3][4]

  • Base-Catalyzed Pathway: This is particularly relevant under typical Suzuki-Miyaura conditions.[3] Strong bases, especially in the presence of water, can accelerate the cleavage of the C-B bond. The mechanism involves the formation of a boronate species which then reacts with a proton source (like water) to release the deboronated product.[2]

  • Palladium-Catalyzed Pathway: Recent studies have highlighted that palladium(II) complexes, especially those with bulky phosphine ligands, can significantly accelerate protodeboronation.[1][4][5] This occurs via an unstable intermediate that facilitates proton transfer to the aryl group on the palladium center.[1]

  • Substrate-Specific Instability: Certain boronic acids, particularly those containing electron-rich heteroaromatics (like 2-pyridyl) or vinyl groups, are inherently more susceptible to protodeboronation.[6][7]

Troubleshooting Protocol:

  • Modify the Base: Switch to a milder base. For instance, if you are using a strong base like NaOH or K₃PO₄, consider changing to K₂CO₃ or KF. The choice of base is critical and often interdependent with the solvent system.

  • Minimize Water: Water is a key proton source for this side reaction.

    • Use anhydrous solvents and ensure your reagents (especially the base) are dry.

    • Consider using boronic esters (e.g., pinacol or MIDA esters), which are generally more stable and less prone to protodeboronation under anhydrous conditions.[8] MIDA boronates, in particular, are air-stable solids that slowly release the boronic acid under mild aqueous basic conditions, keeping its concentration low and minimizing decomposition.[7]

  • Re-evaluate Your Catalyst System:

    • Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ can lead to more significant deboronation compared to Pd(0) sources like Pd₂(dba)₃.[1]

    • Ligand Choice: While bulky, electron-rich ligands (e.g., JohnPhos, P(t-Bu)₃) are often used to promote difficult couplings, they can paradoxically enhance protodeboronation.[1][4] Consider screening more sterically compact ligands like PCy₃ or CyJohnPhos if protodeboronation is a major issue.[1]

  • Protect and Slowly Release: For particularly unstable boronic acids, using a "slow-release" strategy with derivatives like MIDA boronates can be highly effective.[7] This approach maintains a low concentration of the free boronic acid, which suppresses degradation pathways while still allowing for efficient transmetalation.

Homocoupling: The Unwanted Dimer

Q2: My reaction is producing a significant amount of a symmetrical biaryl derived from my boronic acid. What causes this homocoupling and how can I prevent it?

A2: Boronic acid homocoupling is another prevalent side reaction that reduces the yield of your desired cross-coupled product and complicates purification. This occurs when two molecules of the boronic acid couple with each other.

Causality and Mechanistic Insights:

Homocoupling is primarily promoted by two pathways:

  • Oxygen-Mediated Pathway: The presence of oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid, leading to reductive elimination of the homocoupled product and regeneration of Pd(0).[6][9]

  • Pd(II) Precatalyst Pathway: If you are using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced to the active Pd(0) state to initiate the catalytic cycle. One pathway for this reduction is the homocoupling of two boronic acid molecules, which stoichiometrically produces the biaryl dimer and Pd(0).[6][9]

Troubleshooting Protocol:

  • Ensure an Inert Atmosphere: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.[9][10]

    • Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).

    • Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction setup and duration. A subsurface sparge with nitrogen can be particularly effective at removing dissolved oxygen.[11]

  • Optimize Your Palladium Source:

    • Prefer Pd(0) Sources: Use Pd(0) precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃, which do not require an in-situ reduction step that can be mediated by homocoupling.

    • Use Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions like homocoupling.

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) species that promote homocoupling.[11]

  • Strategic Reagent Addition: Consider pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80°C) before adding the boronic acid. This can help ensure the catalyst is in its active Pd(0) state before the boronic acid is introduced.[10]

Reagent Purity and Stability

Q3: I suspect my boronic acid has degraded over time. How can I check its purity and what are the best practices for storage and purification?

A3: Boronic acids can degrade, especially upon prolonged storage, leading to inconsistent reaction outcomes. They are susceptible to oxidation and can form anhydrides (boroxines).

Best Practices for Purity and Stability:

  • Storage: Store boronic acids in a cool, dark, and dry environment, preferably under an inert atmosphere.

  • Purity Check: Before use, it's good practice to check the purity of the boronic acid by NMR or LC-MS. Look for the presence of boroxines or protodeboronated impurities.

  • Purification: If impurities are present, purification may be necessary.

    • Recrystallization: Many aryl boronic acids can be purified by recrystallization from solvents like hot water or ethanol.[12]

    • Acid/Base Extraction: An effective method involves treating the crude boronic acid with a base to form the boronate salt, which can be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the purified boronic acid.[13]

    • Derivatization: For challenging purifications, consider forming a crystalline adduct, such as with diethanolamine. This adduct can often be easily isolated and purified by recrystallization, and the pure boronic acid can be liberated before use.[12]

Visualizing the Pathways: Catalytic Cycle vs. Side Reactions

To better understand the competition between the desired reaction and unwanted side reactions, consider the following diagrams.

Suzuki_Cycle cluster_cycle Desired Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'B(OH)₂ + Base) Ar-Ar' Cross-Coupled Product Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n Catalyst Regeneration

Caption: The productive Suzuki-Miyaura catalytic cycle.

Side_Reactions cluster_proto Protodeboronation cluster_homo Homocoupling Ar'B(OH)₂_P Ar'B(OH)₂ Ar'-H Deboronated Product Ar'B(OH)₂_P->Ar'-H Base / H₂O or Pd(II) Catalyst Ar'B(OH)₂_H1 2 x Ar'B(OH)₂ Ar'-Ar' Homocoupled Dimer Ar'B(OH)₂_H1->Ar'-Ar' O₂ / Pd(0) or Pd(II) Precatalyst

Caption: Major side reaction pathways for boronic acids.

Troubleshooting Summary Table

Problem Observed Potential Cause(s) Primary Troubleshooting Steps Secondary Actions
Low Yield, Deboronated Byproduct Protodeboronation1. Switch to a milder base (e.g., K₂CO₃, KF).2. Use anhydrous solvents and dry reagents.1. Screen less bulky phosphine ligands.2. Use a Pd(0) precatalyst instead of Pd(II).3. Use a more stable boronic ester (e.g., MIDA).
Symmetrical Dimer Byproduct Homocoupling1. Rigorously degas solvents and maintain an inert atmosphere.2. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).1. Use a modern, efficient precatalyst (e.g., Buchwald G3/G4).2. Consider strategic reagent addition (boronic acid last).
Inconsistent Results, Poor Yield Boronic Acid Degradation1. Check purity via NMR/LC-MS before use.2. Purify by recrystallization or acid/base extraction.1. Store boronic acids properly (cool, dark, dry, inert atmosphere).2. Convert to a more stable form (e.g., MIDA ester) for storage/use.

This guide provides a foundational framework for diagnosing and resolving common side reactions of boronic acids. Successful cross-coupling is often a matter of carefully balancing the rates of the productive catalytic cycle against these competing, non-productive pathways. By understanding the underlying mechanisms, you can make informed decisions to optimize your reaction conditions and achieve your synthetic goals.

References

  • The Matter Blotter. (2026, January 19).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • ChemRxiv. (2024, August 7).
  • do Carmo, D. R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7489-7496.
  • ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?
  • ResearchGate. (2016, July 18).
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Journal of the American Chemical Society.
  • Wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • ResearchGate.
  • Reddit. (2017, December 19).
  • BenchChem.
  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • PMC - NIH. (2010, November 24).
  • Journal of the American Chemical Society. (2009, April 30).
  • Synfacts.
  • BenchChem.
  • ACS Catalysis. (2022, August 15).
  • Google Patents.
  • ChemRxiv. (2022, September 10). Protodeboronation of (Hetero)
  • BenchChem. A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling.
  • NIH.
  • PubMed. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds.
  • Wiley Online Library. (2025, November 27).
  • ACS Publications.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemical Society Reviews (RSC Publishing). (2019, May 15).
  • MDPI.
  • Organic Letters - ACS Publications. Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity.
  • ResearchGate. (2025, September 9). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids.
  • University of Saskatchewan. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • PubMed.

Sources

Optimization

Technical Support Center: Recrystallization Methods for Arylboronic Acids

Welcome to the technical support center for the purification of arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity arylboronic acids, a class of compounds essential for versatile reactions like the Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification processes.

Arylboronic acids, while powerful synthetic intermediates, are prone to specific impurities and degradation pathways, such as the formation of boroxines (anhydrides) or protodeboronation.[1][2] Recrystallization is a powerful and scalable purification technique, but its success hinges on a rational approach to solvent selection and execution. This guide provides a structured, question-and-answer framework to address the most common issues encountered in the lab.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you might face during the recrystallization of arylboronic acids. Each answer provides an explanation of the cause and actionable solutions.

Question 1: My arylboronic acid "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common problem, especially with impure compounds, as impurities can significantly depress the melting point.[3]

Causality & Solution:

  • Supersaturation Occurred Too Quickly: The solution became supersaturated at too high a temperature. The driving force for precipitation was so strong that the molecules didn't have time to align into a crystal lattice.

    • Solution: Re-heat the mixture until the oil fully redissolves. Add a small additional volume (5-10%) of the hot solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask by placing it within a larger beaker of hot water can provide a slow, controlled cooling environment.[3]

  • Incorrect Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound.

    • Solution: Select a solvent or a mixed-solvent system with a lower boiling point. If you are using a mixed-solvent system, the issue might be an incorrect ratio. Try re-dissolving the oil and adding more of the "good" solvent (the one in which the acid is more soluble) before attempting a slow recrystallization.[3]

Question 2: I have very low recovery after recrystallization. Where did my product go?

Answer:

Low recovery is typically a solubility issue. Either too much product remained dissolved in the cold mother liquor, or product was lost during transfers.

Causality & Solution:

  • Excess Solvent: Using more than the minimum required amount of hot solvent to dissolve the crude product is the most common cause of low yield.

    • Solution: If you still have the mother liquor, you can recover more product by boiling off a portion of the solvent to re-concentrate the solution and then attempting a second cooling cycle. For future experiments, add the hot solvent in small portions until the solid just dissolves.

  • Premature Cooling/Rapid Cooling: Cooling the solution too quickly in an ice bath without allowing it to first cool slowly to room temperature can trap impurities and reduce the formation of larger crystals, sometimes affecting yield.

    • Solution: Always allow the flask to cool slowly to room temperature on the benchtop. Only after crystal formation has significantly slowed should you move the flask to an ice bath to maximize precipitation.[4]

  • Inappropriate Solvent System: The arylboronic acid may have significant solubility in the chosen solvent even at low temperatures.

    • Solution: Consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (an anti-solvent, in which the compound is less soluble) at the same high temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[5] Hexane/ethyl acetate is a common and effective mixed system for many arylboronic acids.[6]

Question 3: My NMR still shows impurities after recrystallization. Why aren't they being removed?

Answer:

This indicates that the impurities have solubility characteristics very similar to your target compound in the chosen solvent system, or that your compound is degrading.

Causality & Solution:

  • Co-crystallization: The impurity may have a similar structure and polarity, allowing it to be incorporated into the crystal lattice of your product.

    • Solution: Change the solvent system entirely. A different solvent will have different interactions with both the product and the impurity, potentially altering their relative solubilities enough to allow for separation. For example, moving from an alcohol-based solvent to a toluene/heptane system can be effective.

  • Boroxine Formation: A very common impurity is the corresponding boroxine, the cyclic trimer anhydride of the boronic acid, formed via dehydration. This is often in equilibrium with the acid form.

    • Solution: Recrystallizing from a solvent system containing water (e.g., water/ethanol) can help hydrolyze the boroxine back to the desired boronic acid.[6]

  • Protodeboronation: The C-B bond can cleave under certain conditions, especially with heat and traces of acid or base, yielding the corresponding arene as an impurity.[1][7] Electron-rich and sterically hindered arylboronic acids are particularly susceptible.[7][8]

    • Solution: Avoid prolonged heating. Use moderate temperatures for dissolution where possible. Ensure your solvent is neutral. If protodeboronation is a persistent issue, an alternative purification method like acid-base extraction at a controlled pH may be preferable.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a starting solvent for a new arylboronic acid?

A1: Solvent selection is a balance between the polar B(OH)₂ group and the non-polar aryl backbone. A good starting point is a mixed-solvent system. Common choices include:

  • Water/Ethanol or Water/Methanol: Excellent for more polar arylboronic acids. The water helps suppress boroxine formation.[6]

  • Hexane/Ethyl Acetate or Heptane/Ethyl Acetate: A versatile system for less polar arylboronic acids.[6]

  • Toluene or Benzene: Can be effective for some derivatives, but often require a co-solvent.[5]

  • Hot Water: Some simple arylboronic acids, like 4-formylphenylboronic acid, can be recrystallized from hot water alone.

To test solvents, place a few milligrams of your crude solid in a test tube and add a few drops of the solvent. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.

Q2: My arylboronic acid is an oil at room temperature. Can I still use recrystallization?

A2: Recrystallization is not a viable option for compounds that are oils at room temperature.[5] In this case, you must rely on other purification techniques:

  • Chromatography: While boronic acids can be challenging to purify on silica gel due to their polarity and potential for decomposition, it is often necessary for oils. Using neutral alumina or boric acid-treated silica gel can sometimes yield better results.[5]

  • Acid-Base Extraction: This is a highly effective method. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., dilute NaOH or Na₂CO₃) to form the water-soluble boronate salt. The organic layer containing non-polar impurities is discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be filtered off or extracted back into an organic solvent.[5][9]

  • Derivatization: Convert the oily boronic acid into a stable, crystalline derivative. For example, reaction with diethanolamine can form a crystalline adduct that is easily purified by recrystallization. The pure adduct can then be hydrolyzed back to the boronic acid.[10]

Q3: How can I prevent my arylboronic acid from decomposing during purification?

A3: The primary decomposition pathway is protodeboronation, which is often accelerated by acidic or basic conditions and heat.[1][7]

  • Control pH: Protodeboronation is often slowest around pH 5.[7] Unless you are performing a deliberate acid-base extraction, try to maintain neutral conditions.

  • Minimize Heat Exposure: Dissolve your compound at the lowest temperature necessary and avoid prolonged periods at reflux.

  • Work Under Inert Atmosphere: While not always necessary, if your compound is particularly sensitive or if oxidative impurities are a concern, performing the recrystallization under a nitrogen or argon atmosphere can be beneficial.

Data & Protocols
Table 1: Common Solvents for Arylboronic Acid Recrystallization
SolventBoiling Point (°C)Polarity IndexNotes & Common Co-solvents
Water10010.2Good for polar acids; hydrolyzes boroxines. Use with Ethanol, Methanol, Acetone.[11]
Ethanol784.3Versatile, often used with water.[6][10]
Ethyl Acetate (EtOAc)774.4Good general-purpose solvent. Use with Hexane, Heptane.[5]
Toluene1112.4Good for less polar acids; can act as a template for crystallization.[12]
Heptane/Hexane98 / 69~0.1Non-polar; typically used as the "poor" solvent (anti-solvent).
Dichloroethane843.5Can be effective but has higher toxicity.[5]
Experimental Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude arylboronic acid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and a new flask. Pour the hot solution quickly through a fluted filter paper to remove solids.[4]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Maximizing Yield: Once crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.[4]

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., <50 °C) to remove residual solvent.

Experimental Protocol 2: Purification by Acid-Base Extraction

This protocol is excellent for removing non-polar organic impurities.

  • Dissolution: Dissolve the crude arylboronic acid in a suitable organic solvent like ethyl acetate or MTBE.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a mild aqueous base (e.g., 1 M Na₂CO₃ solution). The arylboronic acid will move into the aqueous layer as its boronate salt.

  • Separate Layers: Combine the aqueous layers. The organic layer, containing non-polar impurities, can be discarded.

  • Precipitation: Cool the combined aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (test with pH paper). The pure arylboronic acid will precipitate as a solid.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing & Drying: Wash the collected solid with cold water to remove any residual salts, and then dry it thoroughly under vacuum.

Visualized Workflows

Recrystallization_Workflow cluster_steps General Recrystallization Process A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B optional C 3. Cool Slowly to Room Temperature A->C if no filtration B->C D 4. Cool in Ice Bath to Maximize Precipitation C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G

Caption: A typical experimental workflow for recrystallization.

Troubleshooting_Tree decision decision solution solution problem problem start Start: Crude Arylboronic Acid dissolve Add hot solvent start->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved is_dissolved->dissolve No cool Cool slowly is_dissolved->cool Yes outcome Result? cool->outcome problem_oil problem_oil outcome->problem_oil Oiled Out problem_low_yield problem_low_yield outcome->problem_low_yield Low Yield solution_success Success! outcome->solution_success Pure Crystals solution_oil Re-heat, add more solvent, cool slower problem_oil->solution_oil Fix solution_low_yield Concentrate mother liquor or use anti-solvent problem_low_yield->solution_low_yield Fix

Caption: A decision tree for troubleshooting common recrystallization issues.

References
  • Sparrow Chemical. (n.d.). How to separate Phenylboronic Acid from reaction mixtures? Sparrow Chemical Blog. Retrieved January 20, 2026, from [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved January 20, 2026, from [Link]

  • Supporting Information for Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (n.d.). Retrieved January 20, 2026, from [Link]

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Retrieved January 20, 2026, from [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved January 20, 2026, from [Link]

  • Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved January 20, 2026, from [Link]

  • Reddit User Discussion. (2015). Purification of boronic acids? r/chemistry. Retrieved January 20, 2026, from [Link]

  • Melvin, P. R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1278. Retrieved January 20, 2026, from [Link]

  • University of California, San Diego. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved January 20, 2026, from [Link]

  • Nishiyabu, R., et al. (2007). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 129(45), 13749–13751. Retrieved January 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 20, 2026, from [Link]

  • Melvin, P. R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for the recovery of a boronic acid.
  • Nyilas, E., & Soloway, A. H. (1959). Condensation of Aromatic Boronic Acids with o-Phenylenediamine. Journal of the American Chemical Society. (Referenced in ACS Omega article). Retrieved January 20, 2026, from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved January 20, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Common Solvents for Crystallization. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Phenylboronic Acids

Welcome to the technical support center for the synthesis of substituted phenylboronic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenylboronic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis, purification, and handling of these versatile chemical building blocks. Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their synthesis is often plagued by issues such as instability, low yields, and difficult purifications.

This document provides field-proven insights and solutions to common problems in a direct question-and-answer format, grounded in established chemical principles and authoritative literature.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures. Each entry details the problem, identifies probable causes, and provides actionable solutions with explanations.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Probable Cause: Low yields in phenylboronic acid syntheses, particularly when using organometallic routes (Grignard or organolithium reagents), often stem from several critical factors: degradation of the organometallic reagent, competing side reactions, or suboptimal reaction conditions.

Solution:

A systematic approach is required to diagnose the issue. Focus on three key areas: reagent quality, reaction conditions, and the work-up procedure.

  • Reagent Integrity:

    • Organometallic Reagents: Grignard and organolithium reagents are highly sensitive to moisture and air. Ensure you are using freshly prepared or recently titrated reagents. For lithium-halogen exchange, n-Butyllithium (nBuLi) quality is paramount.

    • Borate Esters: Trialkyl borates like trimethyl borate are extremely moisture-sensitive. Use a freshly opened bottle or distill the reagent prior to use. Adding a "wet" boronic agent is a common cause of failure, leading to quenching of the organometallic species.[2]

  • Optimizing Reaction Conditions:

    • Temperature Control: This is arguably the most critical parameter. The addition of the borate ester to the organometallic reagent is highly exothermic. Maintain stringent low temperatures (typically -78 °C for organolithiums, and -78 °C to -10 °C for Grignards) to prevent side reactions like the formation of diarylborinic acids or triarylboranes.[3][4][5] Allowing the temperature to rise above -60°C can significantly increase side reactions.[2]

    • Addition Order & Rate: Always add the organometallic reagent to the trialkyl borate solution, or co-add both to the reaction vessel.[5] This maintains an excess of the borate ester, minimizing the formation of over-arylated boron species. The addition should be slow and dropwise to manage the exotherm.

  • Work-up Procedure:

    • The hydrolysis of the intermediate boronic ester must be carefully controlled. Quench the reaction at low temperature with an acid (e.g., HCl or H₂SO₄) and allow it to warm slowly to room temperature to ensure complete hydrolysis to the desired boronic acid.[5][6]

Q2: My primary impurity is the starting arene (Ar-H), where the boron group has been replaced by hydrogen. How do I prevent this?

Probable Cause: This is a classic case of protodeboronation (also called protodeborylation).[7] It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7] This is a frequent and often frustrating side reaction, especially under the basic conditions of Suzuki couplings or during synthesis and work-up.[1][7]

Solution:

Protodeboronation is highly dependent on the substrate and reaction conditions.[7] Here are strategies to mitigate it:

  • Strict Anhydrous Conditions: The most common source of protons is residual water in solvents or reagents. Flame-dry all glassware, use anhydrous solvents, and ensure all reagents are dry. This is especially critical in organometallic routes where any moisture will quench the aryl anion, leading directly to the Ar-H product.[2]

  • Temperature Management: For organometallic routes, premature quenching of the aryl anion can occur if the reaction mixture warms up before the borate ester is added. Maintain cryogenic temperatures (-78 °C) until the borylation step is complete.[2]

  • pH Control: The rate of protodeboronation is highly pH-dependent. For basic heteroaromatic boronic acids, zwitterionic species that form at neutral pH can be particularly prone to rapid, unimolecular protodeboronation.[7] Shifting the pH away from neutral by adding an acid or base can attenuate this decomposition pathway.[7]

  • Protecting Groups: For particularly unstable boronic acids (e.g., certain 2-heterocyclic derivatives), consider synthesizing them as more stable boronic esters, such as pinacol esters via Miyaura borylation, or as highly stable N-methyliminodiacetic acid (MIDA) boronates, which are air-stable crystalline solids.[8]

Q3: My purified product shows a much higher mass in the mass spectrum than expected, and the NMR is broad. What is happening?

Probable Cause: You are likely observing the formation of a boroxine , which is the trimeric anhydride of your phenylboronic acid.[9][10] This occurs through the intermolecular dehydration of three boronic acid molecules. This process is thermally driven and reversible upon addition of water.[9][11]

Solution:

  • Avoid Excessive Heat: Minimize heating during work-up and purification. If you are removing solvent under reduced pressure, use a room temperature water bath.

  • Analysis: Boroxine formation can complicate characterization. To confirm its presence, dissolve a small sample of your product in a wet solvent (e.g., acetone-d₆ with a drop of D₂O) for NMR analysis. The boroxine should revert to the monomeric boronic acid, resulting in a sharp, clean spectrum.

  • Storage: To prevent boroxine formation during storage, keep the boronic acid in a desiccator over a drying agent. For use in subsequent reactions, the presence of the boroxine is often not a problem, as it will typically convert back to the active boronic acid under the reaction conditions (e.g., the basic aqueous conditions of a Suzuki coupling).

Key Side Reactions Overview

The following diagram illustrates the main competitive pathways that challenge the synthesis of a target arylboronic acid.

Side_Reactions cluster_start Starting Materials cluster_borylation Borylation Step cluster_products Products & Side Products ArX Aryl Halide (Ar-X) Organometallic Organometallic (Ar-M) ArX->Organometallic Mg or R-Li Borate B(OR)3 Target Target Product Ar-B(OH)2 Organometallic->Target 1. B(OR)3 2. H3O+ Protodeboronation Protodeboronation Ar-H Organometallic->Protodeboronation H+ (e.g., H2O) Homocoupling Homocoupling Ar-Ar Organometallic->Homocoupling O2 or Catalyst Mediated Boroxine Boroxine (ArBO)3 Target->Boroxine Heat (-H2O)

Caption: Common reaction pathways in phenylboronic acid synthesis.

Q4: How can I effectively purify my substituted phenylboronic acid? Standard silica gel chromatography is not working well.

Probable Cause: Phenylboronic acids can be challenging to purify via standard silica gel chromatography. Their polarity and acidity can cause significant streaking, and some are unstable on silica.[2][12][13]

Solution:

A multi-pronged strategy is often necessary. Avoid relying solely on silica gel chromatography.

Purification MethodDescription & Best Use CaseKey Considerations
Acid-Base Extraction The crude product is dissolved in an organic solvent (e.g., EtOAc) and washed with a base (e.g., NaOH). The boronic acid forms a water-soluble boronate salt and moves to the aqueous layer, leaving non-polar impurities behind. The aqueous layer is then re-acidified to precipitate the pure boronic acid.[14][15]Excellent for removing non-polar and neutral impurities. Ensure the final product is thoroughly dried.[15]
Recrystallization A classic and effective method for crystalline boronic acids. Solvents like hot water, ethanol, or mixtures of water and an organic solvent are commonly used.[13][14]Requires a solid product. A slow cooling rate is crucial for forming pure crystals.[14]
Derivative Formation Convert the crude boronic acid to a stable, crystalline derivative, such as a diethanolamine adduct. This adduct is often easily purified by recrystallization. The pure adduct is then treated with acid to release the purified boronic acid.[13]Adds two steps to the synthesis but can be very effective for "difficult" purifications.
Specialized Extraction For separating a boronic acid from its corresponding boronic ester, a sorbitol extraction can be used. The sorbitol complexes with the boronic acid, pulling it into the aqueous layer while the non-polar ester remains in the organic phase.[13]Highly specific for separating acids from esters.
Purification Decision Workflow

Use this diagram to select an appropriate purification strategy.

Purification_Workflow Start Crude Product Mixture IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization (e.g., from hot water/EtOH) IsSolid->Recrystallize Yes AcidBase Perform Acid-Base Extraction IsSolid->AcidBase No / Impure CheckPurity1 Check Purity (NMR, LCMS) Recrystallize->CheckPurity1 CheckPurity2 Check Purity (NMR, LCMS) AcidBase->CheckPurity2 CheckPurity1->AcidBase Impure End Pure Product CheckPurity1->End Pure Derivative Consider Derivative Formation (e.g., Diethanolamine adduct) CheckPurity2->Derivative Still Impure CheckPurity2->End Pure Derivative->End

Caption: Decision tree for purifying substituted phenylboronic acids.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to substituted phenylboronic acids?

There are three primary methods used today:

  • Electrophilic Trapping of Organometallics: This is the most traditional method. It involves forming an aryl Grignard (Ar-MgBr) or aryllithium (Ar-Li) reagent from an aryl halide, which then reacts with a trialkyl borate ester (like B(OMe)₃) at low temperature, followed by acidic hydrolysis.[3][6][10]

  • Palladium-Catalyzed Miyaura Borylation: A powerful cross-coupling reaction where an aryl halide or triflate is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This typically yields a boronic ester, which can be hydrolyzed to the boronic acid if needed.[1][3][6]

  • Iridium-Catalyzed C-H Borylation: A more modern, atom-economical method that allows for the direct borylation of an aromatic C-H bond, bypassing the need for a pre-functionalized aryl halide.[3][16]

Q2: My substituted phenylboronic acid seems to decompose on the benchtop. How can I improve its stability?

The instability of boronic acids, especially certain heterocyclic and vinyl derivatives, is a well-documented problem.[8] They are susceptible to both oxidative deboronation and protodeboronation.[8][17]

  • For Storage: Store the compound under an inert atmosphere (argon or nitrogen), in a freezer, and protected from light.

  • For Handling: If the boronic acid is used in multi-step syntheses, it is often best to generate it and use it immediately in the next step.

  • Stable Derivatives: For long-term storage or for challenging applications, converting the boronic acid to a more stable form is the best solution.

    • MIDA Boronates: These N-methyliminodiacetic acid derivatives are exceptionally stable, crystalline, and benchtop-stable solids. They are designed for "slow-release" cross-coupling, where the boronic acid is liberated in situ under the reaction conditions.[8]

    • Pinacol Esters: Boronic esters formed with pinacol are generally more stable and less prone to dehydration (boroxine formation) than the free boronic acids.

    • Potassium Aryltrifluoroborates (ArBF₃K): These salts are also highly stable, crystalline solids that are often easier to handle and purify than their boronic acid counterparts.[18]

Q3: What is protodeboronation and why is it such a persistent problem?

Protodeboronation is the cleavage of a carbon-boron bond by a proton source.[7] It is a significant challenge because it is an undesired side reaction that consumes the boronic acid, reducing the yield of subsequent reactions like the Suzuki coupling.[1][7] The reaction is often accelerated by heat, the presence of a base, or transition metal catalysts—precisely the conditions used in many cross-coupling reactions.[8] The mechanism and rate are highly sensitive to the electronic and steric nature of the aryl group and the pH of the medium, making it a complex problem to solve universally.[7][19]

Section 3: Key Experimental Protocols

Protocol 1: General Synthesis of a Phenylboronic Acid via Grignard Reagent

This protocol describes the synthesis of phenylboronic acid as a representative example.[9][10]

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • Trimethyl borate

  • Sulfuric Acid (e.g., 10% aqueous solution)

  • All glassware must be flame-dried under vacuum or oven-dried and assembled hot under an inert atmosphere (N₂ or Ar).

Procedure:

  • Grignard Formation: Place magnesium turnings in a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small portion of anhydrous ether and a crystal of iodine to activate the magnesium. Add a solution of bromobenzene in anhydrous ether dropwise via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

  • Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of trimethyl borate in anhydrous ether. Add the trimethyl borate solution dropwise to the cold Grignard solution with vigorous stirring, ensuring the internal temperature does not rise above -60 °C. After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.

  • Hydrolysis (Work-up): Cool the reaction mixture in an ice bath. Slowly and carefully add cold 10% sulfuric acid to quench the reaction and hydrolyze the boronic ester. Continue adding acid until the aqueous layer is acidic and all magnesium salts have dissolved.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylboronic acid.

  • Purification: Recrystallize the crude solid from hot water to yield pure phenylboronic acid as a white crystalline solid.[14]

References
  • M. T. H. G., J. S. P., N. C. B. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Vertex AI Search.
  • (n.d.).
  • (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • (n.d.).
  • (n.d.).
  • (n.d.). Oxidative instability of boronic acid-installed polycarbonate nanoparticles.
  • (n.d.).
  • (n.d.).
  • (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters.
  • (n.d.).
  • (2022). Protodeboronation of (Hetero)
  • (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • (2023). Phenylboronic acid:Synthesis,reactions. ChemicalBook.
  • (2026). How to separate Phenylboronic Acid from reaction mixtures? - Blog. Sparrow Chemical.
  • (n.d.). Process for the preparation of substituted phenylboronic acids.
  • (n.d.). Synthesis of aryl boronic acids.
  • (n.d.). Boronic acid. Wikipedia.
  • (n.d.). Process for purification of boronic acid and its derivatives.
  • (2024).
  • (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange.
  • (2016). Boron Chemistry: An Overview | ACS Symposium Series.
  • (n.d.). Phenylboronic acid. Wikipedia.
  • (2017). Purification of boronic acids? : r/chemistry. Reddit.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Boronic Acid-Based Inhibitors: Unraveling Efficacy and Experimental Nuances

For researchers, scientists, and drug development professionals, the landscape of targeted therapies is in a constant state of evolution. Among the significant advancements, boronic acid-based inhibitors have emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of targeted therapies is in a constant state of evolution. Among the significant advancements, boronic acid-based inhibitors have emerged as a cornerstone in treating diseases ranging from multiple myeloma to complex bacterial infections. The unique ability of the boron atom to form a reversible covalent bond with the catalytic serine or threonine residues of target enzymes underpins their therapeutic efficacy.

This guide provides an in-depth comparison of three prominent boronic acid-based inhibitors: Bortezomib and Ixazomib, which target the proteasome in cancer therapy, and Vaborbactam, a beta-lactamase inhibitor crucial in combating antibiotic resistance. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the critical experimental protocols required for their evaluation. This document is designed not as a rigid template but as a comprehensive narrative to empower researchers with the foundational knowledge and practical insights necessary to advance their work in this dynamic field.

The Crux of Inhibition: A Tale of Two Targets

The efficacy of boronic acid inhibitors is fundamentally tied to their specific molecular targets. While Bortezomib and Ixazomib are designed to disrupt protein homeostasis in cancer cells by inhibiting the proteasome, Vaborbactam's role is to protect beta-lactam antibiotics from degradation by bacterial enzymes.

Proteasome Inhibition: A Strategy Against Malignancy

The ubiquitin-proteasome system is the primary cellular machinery for degrading misfolded or unnecessary proteins. Cancer cells, particularly those of hematological origin like multiple myeloma, exhibit high rates of protein synthesis and are thus exquisitely dependent on a functional proteasome to manage the resulting proteotoxic stress. Inhibition of the proteasome leads to an accumulation of these proteins, triggering apoptosis.[1]

Bortezomib (Velcade®) , the first-in-class proteasome inhibitor, and Ixazomib (Ninlaro®) , the first orally bioavailable proteasome inhibitor, both target the 26S proteasome. The catalytic activity of the proteasome resides in its 20S core, which contains three distinct peptidase activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[2] The chymotrypsin-like activity is the rate-limiting step in protein degradation.

Both Bortezomib and Ixazomib are reversible inhibitors that preferentially target the β5 subunit.[2][3] However, a key distinction lies in their dissociation kinetics. Ixazomib has a significantly faster dissociation half-life from the proteasome compared to Bortezomib (18 minutes versus 110 minutes).[2] This difference in residence time may contribute to variations in their efficacy and toxicity profiles.

dot

cluster_0 Ubiquitin-Proteasome Pathway cluster_1 Inhibition cluster_2 Cellular Consequences Ubiquitin Ubiquitin UbiquitinatedProtein Ubiquitinated Protein Ubiquitin->UbiquitinatedProtein Tagging TargetProtein Target Protein TargetProtein->UbiquitinatedProtein Proteasome 26S Proteasome (β1, β2, β5 subunits) UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides ProteinAccumulation Accumulation of Ubiquitinated Proteins Bortezomib Bortezomib Bortezomib->Proteasome Reversible Inhibition (slow dissociation) Ixazomib Ixazomib Ixazomib->Proteasome Reversible Inhibition (fast dissociation) ER_Stress ER Stress ProteinAccumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of proteasome inhibition by Bortezomib and Ixazomib.

Beta-Lactamase Inhibition: Restoring Antibiotic Efficacy

The rise of antibiotic resistance is a critical global health threat. A primary mechanism of resistance in Gram-negative bacteria is the production of beta-lactamase enzymes, which hydrolyze and inactivate beta-lactam antibiotics.[4] Vaborbactam is a novel, non-beta-lactam, cyclic boronic acid beta-lactamase inhibitor. It is used in combination with the carbapenem antibiotic meropenem (Vabomere®) to treat serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[4][5]

Vaborbactam acts as a potent, reversible inhibitor of class A and class C serine beta-lactamases.[4][6][7] The boron atom forms a covalent adduct with the catalytic serine residue in the active site of the beta-lactamase, mimicking the tetrahedral transition state of beta-lactam hydrolysis.[4] This prevents the enzyme from degrading meropenem, allowing the antibiotic to exert its bactericidal activity. Vaborbactam has no intrinsic antibacterial activity and does not inhibit class B (metallo-beta-lactamases) or class D beta-lactamases.[4][6][7]

dot

cluster_0 Bacterial Resistance Mechanism cluster_1 Inhibition by Vaborbactam cluster_2 Restored Antibiotic Activity BetaLactam Beta-Lactam Antibiotic (e.g., Meropenem) BetaLactamase Beta-Lactamase (Class A & C) BetaLactam->BetaLactamase Hydrolysis BacterialCellWall Bacterial Cell Wall Synthesis BetaLactam->BacterialCellWall Inhibition InactiveAntibiotic Inactive Antibiotic BetaLactamase->InactiveAntibiotic InhibitedEnzyme Inhibited Beta-Lactamase Vaborbactam Vaborbactam Vaborbactam->BetaLactamase Reversible Covalent Inhibition CellLysis Bacterial Cell Lysis BacterialCellWall->CellLysis Disruption

Caption: Mechanism of beta-lactamase inhibition by Vaborbactam.

Quantitative Comparison of Efficacy

A direct comparison of the inhibitory potency of these boronic acid derivatives is essential for understanding their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) for cellular assays or the inhibition constant (Ki) for purified enzymes.

InhibitorTargetCell Line/EnzymeIC50 / Ki (nM)Reference
Bortezomib Proteasome (Chymotrypsin-like)Multiple Myeloma Cell Lines1.9 - 10.2 (48h incubation)[8]
Leukemia Cell Lines~10-fold more potent than Ixazomib[3]
Ixazomib Proteasome (Chymotrypsin-like)Multiple Myeloma Cell Lines-
Leukemia Cell LinesLow nanomolar range[3]
Vaborbactam KPC-2 (Class A β-lactamase)Purified Enzyme56 ± 15[4]
KPC-3 (Class A β-lactamase)Purified Enzyme50 ± 16[4]
SME-2 (Class A β-lactamase)Purified Enzyme42 ± 5[4]
AmpC (Class C β-lactamase)Purified Enzyme21 - 1040[4]
OXA-48 (Class D β-lactamase)Purified Enzyme14,000 ± 5,000[4]

Key Insights from Efficacy Data:

  • Proteasome Inhibitors: Bortezomib generally exhibits greater potency in vitro compared to Ixazomib, with IC50 values that are approximately 10-fold lower in leukemia cell lines.[3][7] However, the in vivo efficacy of Ixazomib is enhanced by its improved pharmacokinetic profile, including oral bioavailability and greater tissue penetration.[3][9]

  • Beta-Lactamase Inhibitor: Vaborbactam is a highly potent inhibitor of Class A carbapenemases like KPC-2 and KPC-3, with Ki values in the low nanomolar range.[4] Its activity against Class C beta-lactamases is more variable, and it is a poor inhibitor of Class D enzymes like OXA-48.[4]

Selectivity and Off-Target Effects

The therapeutic index of an inhibitor is determined not only by its on-target potency but also by its selectivity.

  • Bortezomib and Ixazomib: Both inhibitors show a preference for the β5 subunit of the proteasome.[2][10] At higher concentrations, they can also inhibit the β1 and β2 subunits.[2][11] A significant clinical difference is the lower incidence of peripheral neuropathy with Ixazomib, which has been attributed to a reduced off-target inhibition of other cellular proteases.[12]

  • Vaborbactam: Vaborbactam demonstrates high selectivity for bacterial serine beta-lactamases with minimal to no activity against mammalian serine proteases.[13] This high degree of selectivity contributes to its favorable safety profile.

Mechanisms of Resistance

The development of resistance is a significant challenge in both cancer and infectious disease therapy.

  • Proteasome Inhibitors: Resistance to Bortezomib and Ixazomib can arise through multiple mechanisms, including:

    • Mutations in the PSMB5 gene: Alterations in the β5 subunit can reduce the binding affinity of the inhibitors.[2]

    • Upregulation of proteasome subunits: Increased expression of the target can overcome the inhibitory effect.[2]

    • Activation of pro-survival pathways: Cells can adapt by upregulating anti-apoptotic proteins and activating pathways like the unfolded protein response (UPR).[1] Importantly, cross-resistance between Bortezomib and Ixazomib is common due to their similar mechanisms of action.[3] Bortezomib-resistant cell lines often exhibit a several-fold increase in their IC50 values.[14][15][16]

  • Beta-Lactamase Inhibitors: Resistance to the meropenem-vaborbactam combination is less common but can occur through:

    • Mutations in the beta-lactamase enzyme: Alterations in the active site can reduce vaborbactam binding.

    • Changes in bacterial membrane permeability: Reduced influx or increased efflux of the drugs can limit their intracellular concentration.[6][7]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of research, standardized and well-validated experimental protocols are paramount.

Protocol 1: Proteasome Activity Assay in Cell Lysates

This protocol measures the chymotrypsin-like activity of the proteasome in cells treated with inhibitors.

dot

start Start step1 Cell Culture and Treatment: Culture cells to desired confluency. Treat with varying concentrations of Bortezomib or Ixazomib for a defined period (e.g., 1-24 hours). start->step1 step2 Cell Lysis: Harvest cells and lyse in a non-denaturing buffer to release cellular contents, including the proteasome. step1->step2 step3 Protein Quantification: Determine the total protein concentration of the cell lysates for normalization. step2->step3 step4 Proteasome Activity Measurement: Incubate lysates with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC). Measure fluorescence over time. step3->step4 step5 Data Analysis: Normalize fluorescence to protein concentration. Calculate the percentage of proteasome inhibition relative to untreated controls. Determine IC50 values. step4->step5 end_node End step5->end_node

Caption: Workflow for a proteasome activity assay.

Detailed Steps:

  • Cell Culture and Treatment:

    • Plate cells (e.g., multiple myeloma cell lines such as RPMI-8226 or U266) in a 96-well plate at a suitable density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of Bortezomib or Ixazomib for the desired time (e.g., 1, 4, or 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitors) to each well.

    • Incubate on ice for 30 minutes with gentle agitation.

  • Protein Quantification:

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new plate.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Proteasome Activity Measurement:

    • In a black, clear-bottom 96-well plate, add a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP).

    • Add a standardized amount of protein from each cell lysate to the wells.

    • Initiate the reaction by adding a fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) kinetically over 1-2 hours at 37°C.[17]

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Normalize the rate to the protein concentration of each lysate.

    • Express the proteasome activity in treated cells as a percentage of the activity in untreated control cells.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay

This protocol assesses the cytotoxic effect of proteasome inhibitors on cancer cells.

Detailed Steps:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not lead to over-confluence during the assay period.

  • Compound Treatment:

    • Treat cells with a range of concentrations of Bortezomib or Ixazomib. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue) to each well.[18]

    • Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against inhibitor concentration.[8]

Protocol 3: Beta-Lactamase Inhibition Assay

This protocol measures the ability of Vaborbactam to inhibit the activity of a purified beta-lactamase enzyme.

Detailed Steps:

  • Reagent Preparation:

    • Purify the target beta-lactamase (e.g., KPC-2).

    • Prepare a solution of the chromogenic beta-lactam substrate, nitrocefin.

    • Prepare serial dilutions of Vaborbactam.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the purified beta-lactamase to each well.

    • Add the different concentrations of Vaborbactam to the wells and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding nitrocefin to each well.

  • Data Acquisition and Analysis:

    • Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a plate reader.

    • Calculate the initial velocity of the reaction for each Vaborbactam concentration.

    • Determine the IC50 value of Vaborbactam.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using the Michaelis-Menten and Lineweaver-Burk equations.[4]

Conclusion: A Differentiated Approach to Boronic Acid Inhibitors

Bortezomib, Ixazomib, and Vaborbactam exemplify the therapeutic versatility of boronic acid-based inhibitors. While sharing a common chemical motif, their distinct molecular targets and mechanisms of action underscore the importance of a nuanced understanding for their effective application in research and clinical settings.

  • For the cancer researcher, the choice between Bortezomib and Ixazomib may depend on the specific experimental context. Bortezomib's higher in vitro potency may be advantageous for cellular screening, while Ixazomib's oral bioavailability and improved safety profile make it a compelling candidate for in vivo studies and clinical translation.[3][9]

  • For the infectious disease specialist, Vaborbactam represents a critical tool in the fight against multidrug-resistant bacteria. Its targeted activity against key carbapenemases, combined with a favorable safety profile, highlights the power of mechanism-based drug design.[4][13]

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these and future boronic acid-based inhibitors. By adhering to these rigorous methodologies, researchers can generate high-quality, reproducible data, thereby accelerating the discovery and development of the next generation of targeted therapies.

References

  • Griffith, D. C., Sabet, M., Tarazi, Z., Lomovskaya, O., & Dudley, M. N. (2019). Pharmacokinetics/pharmacodynamics of vaborbactam, a novel beta-lactamase inhibitor, in combination with meropenem. Antimicrobial agents and chemotherapy, 63(1), e01659-18. [Link]

  • Lomovskaya, O., Sun, D., Rubio-Aparicio, D., Nelson, K., Tsivkovski, R., Sun, D., & Dudley, M. N. (2020). Biochemical Activity of Vaborbactam. Antimicrobial agents and chemotherapy, 64(2), e01948-19. [Link]

  • Lomovskaya, O., Sun, D., Rubio-Aparicio, D., Nelson, K., Tsivkovski, R., Sun, D., & Dudley, M. N. (2017). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial agents and chemotherapy, 61(11), e01143-17. [Link]

  • Kubiak, K., & Młynarczuk-Biały, I. (2020). Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma. Postepy higieny i medycyny doswiadczalnej (Online), 74, 453–465. [Link]

  • Soriano, G. P., Besse, L., Li, N., Kraus, M., Besse, A., Meeuwenoord, N., Bader, J., Everts, B., den Dulk, H., Overkleeft, H. S., Florea, B. I., & Driessen, C. (2019). A metabolic switch in proteasome inhibitor-resistant multiple myeloma ensures higher mitochondrial metabolism, protein folding and sphingomyelin synthesis. Haematologica, 104(9), e415–e419. [Link]

  • Lomovskaya, O., Sun, D., Rubio-Aparicio, D., Nelson, K., Tsivkovski, R., Sun, D., & Dudley, M. N. (2017). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial agents and chemotherapy, 61(11), e01143-17. [Link]

  • Griffith, D. C., Sabet, M., Tarazi, Z., Lomovskaya, O., & Dudley, M. N. (2019). Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem. Antimicrobial agents and chemotherapy, 63(1), e01659-18. [Link]

  • Griffith, D. C., Sabet, M., Tarazi, Z., Lomovskaya, O., & Dudley, M. N. (2019). Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem. Antimicrobial Agents and Chemotherapy, 63(1). [Link]

  • Kumar, S., Kaufman, J. L., Gasparetto, C., Mikhael, J., Vij, R., Pegourie, B., Ben-Yehuda, D., Viterbo, L., Turgut, M., Sborov, D. W., Ramasamy, K., Cook, G., Touzeau, C., Reece, D., He, J., & Richardson, P. G. (2015). Randomized phase 2 trial of ixazomib and dexamethasone in relapsed multiple myeloma not refractory to bortezomib. Blood, 125(4), 643–651. [Link]

  • de Wilt, L. H., Jansen, G., Assaraf, Y. G., van Meerloo, J., Cloos, J., Schimmer, A. D., & Kaspers, G. J. (2021). Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells. Cells, 10(3), 665. [Link]

  • Lomovskaya, O., Sun, D., Rubio-Aparicio, D., Nelson, K., Tsivkovski, R., Sun, D., & Dudley, M. N. (2017). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial agents and chemotherapy, 61(11), e01143-17. [Link]

  • Castanheira, M., Sader, H. S., & Mendes, R. E. (2021). Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance. Molecules (Basel, Switzerland), 26(16), 4946. [Link]

  • Richardson, P. G., & Anderson, K. C. (2021). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. Cancers, 13(21), 5413. [Link]

  • Das, T. P., & Cohen, R. E. (2016). Pharmacodynamics and pharmacokinetics of proteasome inhibitors for the treatment of multiple myeloma. Expert opinion on drug metabolism & toxicology, 12(12), 1421–1435. [Link]

  • Lee, S. K., Kim, D. W., Kim, J. H., Park, S. H., & Lee, J. O. (2014). Establishment and characterization of bortezomib-resistant U266 cell line: Constitutive activation of NF-κB-mediated cell signals and/or alterations of ubiquitylation-related genes reduce bortezomib-induced apoptosis. BMB reports, 47(5), 274–279. [Link]

  • Wenzler, E., Gotfried, M. H., Loutit, J. S., & Durso, S. (2016). Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of the β-Lactamase Inhibitor Vaborbactam (RPX7009) in Healthy Adult Subjects. Antimicrobial agents and chemotherapy, 60(10), 6296–6302. [Link]

  • Offidani, M., Corvatta, L., & Leoni, P. (2016). Review and comparison of ixazomib, bortezomib, and carfilzomib. OncoTargets and therapy, 9, 6235–6247. [Link]

  • Muz, B., Azab, F., de la Puente, P., Rollins, S., Talamo, G., & Azab, A. K. (2016). Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model. Molecular cancer therapeutics, 15(5), 1145–1155. [Link]

  • Weiss, J., Siegmund, D., & Scheer, M. (2016). Bortezomib, carfilzomib and ixazomib do not mediate relevant transporter-based drug-drug interactions. Oncology letters, 12(5), 3625–3632. [Link]

  • Lomovskaya, O., Sun, D., Rubio-Aparicio, D., Nelson, K., Tsivkovski, R., Sun, D., & Dudley, M. N. (2017). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 61(11). [Link]

  • Soriano, G. P., Besse, L., Li, N., Kraus, M., Besse, A., Meeuwenoord, N., Bader, J., Everts, B., den Dulk, H., Overkleeft, H. S., Florea, B. I., & Driessen, C. (2023). Investigating the mechanisms underlying Bortezomib resistance. bioRxiv. [Link]

  • Shen, M., Schmitt, S., Buac, D., & Dou, Q. P. (2013). Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System. Current cancer drug targets, 13(4), 393–413. [Link]

  • de Wilt, L. H., Jansen, G., Assaraf, Y. G., van Meerloo, J., Cloos, J., Schimmer, A. D., & Kaspers, G. J. (2013). Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and delanzomib. PloS one, 8(9), e73234. [Link]

  • Gupta, N., Hanley, M. J., Venkatakrishnan, K., & Bessudo, A. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical pharmacokinetics, 57(8), 947–961. [Link]

  • Lopedire, D., Gamberi, T., Fiaschi, T., & Modesti, A. (2013). Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib. PloS one, 8(2), e56132. [Link]

  • Manasanch, E. E., & Orlowski, R. Z. (2017). Proteasome Inhibitors: Structure and Function. Hematology/oncology clinics of North America, 31(1), 1–17. [Link]

  • Tao, J., Srinivasan, V., Yi, X., Zhao, Y., & Xing, L. (2021). Bone‐Targeted Bortezomib Inhibits Bortezomib‐Resistant Multiple Myeloma in Mice by Providing Higher Levels of Bortezomib in Bone. Journal of Bone and Mineral Research, 36(12), 2419-2431. [Link]

  • Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. (2024). International Journal of Molecular Sciences, 25(10), 5483. [Link]

  • Chauhan, D., Tian, Z., Zhou, B., Kuhn, D., Orlowski, R., Raje, N., Richardson, P., & Anderson, K. C. (2013). From Bortezomib to other Inhibitors of the Proteasome and Beyond. Current problems in cancer, 37(3), 117–126. [Link]

  • The Establishment of Bortezomib Resistant Myeloma Cell Line KM3/BTZ and Explore the Resistance Mechanism. (2012). Zhongguo shi yan xue ye xue za zhi, 20(4), 931-5. [Link]

  • Kubiak, K., & Młynarczuk-Biały, I. (2022). Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein. American journal of cancer research, 12(7), 3280–3293. [Link]

  • Wang, Y., Zhang, Y., Zhang, S., Wang, Y., Li, M., Wang, Y., & Wang, Y. (2022). Periplocin Overcomes Bortezomib Resistance by Suppressing the Growth and Down-Regulation of Cell Adhesion Molecules in Multiple Myeloma. Frontiers in pharmacology, 13, 869970. [Link]

  • Zhang, L., Chen, L., & Li, Y. (2021). A comparison of the efficacy and safety of ixazomib and lenalidomide combined with dexamethasone in the treatment of multiple myeloma. American journal of translational research, 13(6), 6523–6531. [Link]

  • Tsubaki, M., Takeda, T., Asano, R., Matsuda, Y., Fujiwara, D., Jinushi, M., & Nishida, S. (2020). Activation of Serum/Glucocorticoid Regulated Kinase 1/Nuclear Factor-κB Pathway Are Correlated with Low Sensitivity to Bortezomib and Ixazomib in Resistant Multiple Myeloma Cells. Cancers, 12(10), 2958. [Link]

  • Lomovskaya, O., Sun, D., Rubio-Aparicio, D., Nelson, K., Tsivkovski, R., Sun, D., & Dudley, M. N. (2020). Biochemical Activity of Vaborbactam. Antimicrobial agents and chemotherapy, 64(2), e01948-19. [Link]

  • Karlowsky, J. A., Lob, S. H., Kazmierczak, K. M., Hawser, S. P., & Hoban, D. J. (2022). Activity of meropenem/vaborbactam and comparators against non-carbapenemase-producing carbapenem-resistant Enterobacterales isolates from Europe. The Journal of antimicrobial chemotherapy, 77(10), 2736–2741. [Link]

  • Daniely, D., Forouzan, E., Spektor, T. M., Shargian, L., Leader, A., Rosenblatt, J., Avivi, I., Cohen, Y. C., & Lavi, O. (2022). A phase 1/2 study of ixazomib in place of bortezomib or carfilzomib in a subsequent line of therapy for patients with multiple myeloma refractory to their last bortezomib or carfilzomib combination regimen. Experimental hematology, 110, 26–33. [Link]

  • Franke, N. E., Niewerth, D., Assaraf, Y. G., van Meerloo, J., Vojtekova, K., van der Heijden, J. W., Zweegman, S., Jansen, G., & Cloos, J. (2012). Novel Proteasome Inhibitors to Overcome Bortezomib Resistance. JNCI: Journal of the National Cancer Institute, 104(18), 1396–1407. [Link]

  • Guideline for Generation of Stable Cell Lines. (n.d.). Lonza. [Link]

Sources

Comparative

A Researcher's Guide to (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid and its Alternatives in Suzuki-Miyaura Coupling

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and heteroaryl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid and its key alternatives, offering field-proven insights and experimental data to inform your selection process.

Introduction to (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a substituted arylboronic acid that serves as a valuable building block in medicinal chemistry. Its structure incorporates a chloro substituent, which can influence the electronic properties of the aromatic ring and provide a handle for further functionalization, and a cyclohexylcarbamoyl group, which can impart desirable physicochemical properties such as lipophilicity and hydrogen bonding capabilities.

The primary utility of this reagent lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 3-chloro-4-(cyclohexylcarbamoyl)phenyl moiety into a target molecule.

The Reactivity-Stability Paradigm: Boronic Acids and Their Derivatives

While boronic acids are the traditional and often most reactive organoboron species in Suzuki-Miyaura coupling, they are not without their challenges. A key consideration for any synthetic chemist is the inherent trade-off between reactivity and stability. Boronic acids, for instance, are susceptible to side reactions such as protodeboronation (loss of the boronic acid group) and oxidation, which can lead to diminished yields and the formation of impurities. To address these stability issues, several alternatives have been developed, most notably boronate esters and organotrifluoroborates.

Boronate Esters: The Stable Workhorse

Boronate esters, particularly pinacol esters, are frequently employed as alternatives to boronic acids.[1] They are generally more stable, often crystalline solids that are easier to handle, purify, and store for extended periods.[2] This enhanced stability comes at the cost of slightly reduced reactivity in some cases, which may necessitate more forcing reaction conditions or longer reaction times.[3]

Organotrifluoroborates: A Versatile and Robust Alternative

Potassium organotrifluoroborates represent another excellent class of alternatives to boronic acids.[4][5] They exhibit remarkable stability towards air and moisture, making them ideal for multi-step syntheses and for use in reactions where boronic acids might degrade.[4] The trifluoroborate salts often require specific activation conditions, typically involving a base and water, to slowly release the active boronic acid species in situ for the catalytic cycle.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the expected performance of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid and its pinacol ester and trifluoroborate salt derivatives in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole. The data is representative and collated from general performance comparisons of these classes of reagents.[3][5][6]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with 4-bromoanisole

ReagentStructureRelative ReactivityStabilityTypical Yield (%)Key Considerations
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid HighModerate85-95Prone to protodeboronation and oxidation; may require careful handling and storage.
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid pinacol ester ModerateHigh80-90More stable for long-term storage; may require longer reaction times or higher temperatures.[1]
Potassium (3-chloro-4-(cyclohexylcarbamoyl)phenyl)trifluoroborate Moderate-HighVery High82-92Excellent stability; requires aqueous base for activation.[4]

Experimental Protocols

Synthesis of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

The synthesis of the target boronic acid can be envisioned through a multi-step sequence starting from commercially available 4-amino-2-chlorobenzoic acid.

Synthesis_Workflow A 4-Amino-2-chlorobenzoic acid B 4-Amino-2-chlorobenzoyl chloride A->B SOCl2 C N-Cyclohexyl-4-amino-2-chlorobenzamide B->C Cyclohexylamine, Et3N D N-Cyclohexyl-4-bromo-2-chlorobenzamide C->D Sandmeyer Reaction (NaNO2, HBr, CuBr) E (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid D->E Miyaura Borylation (B2pin2, Pd catalyst), then Hydrolysis Derivatives_Synthesis A (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid B Pinacol Ester A->B Pinacol, Dean-Stark C Potassium Trifluoroborate A->C KHF2, MeOH/H2O Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification A Aryl Halide (1.0 eq) E Solvent (e.g., Toluene/H2O) A->E B Boronic Acid/Ester/Trifluoroborate (1.2 eq) B->E C Pd Catalyst (e.g., Pd(PPh3)4, 3 mol%) C->E D Base (e.g., K2CO3, 2.0 eq) D->E F Inert Atmosphere (Ar or N2) E->F G Heat (e.g., 90 °C) F->G H Aqueous Workup G->H Reaction Completion I Extraction H->I J Column Chromatography I->J K Biaryl Product J->K

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Novel Boronic Acid Derivatives as FAAH Inhibitors

This guide provides an in-depth, objective comparison of experimental methodologies for validating novel boronic acid derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH). It is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of experimental methodologies for validating novel boronic acid derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH). It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents targeting the endocannabinoid system.

Introduction: The Therapeutic Promise of FAAH Inhibition

The endocannabinoid system is a critical regulator of numerous physiological processes, including pain perception, inflammation, and mood. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme within this system, an integral membrane serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][2] This makes FAAH an attractive therapeutic target for a range of nervous system disorders.[2]

Boronic acids have emerged as a promising class of FAAH inhibitors.[3] They are known to interact with the catalytic serine residue of serine hydrolases, and in the case of FAAH, they can form a reversible covalent adduct with the catalytic Ser241 residue. This guide will delineate a comprehensive, multi-tiered validation workflow to characterize the potency, selectivity, and cellular engagement of novel boronic acid derivatives, comparing them to established inhibitors.

Mechanism of FAAH Inhibition by Boronic Acid Derivatives

FAAH employs an unusual Ser-Ser-Lys catalytic triad to hydrolyze amide bonds.[4] The catalytic process is initiated by the nucleophilic attack of Ser241 on the carbonyl carbon of the substrate. Boronic acid inhibitors are thought to act as transition-state analogs. The boron atom is electrophilic and is attacked by the catalytic Ser241, forming a reversible, covalent tetrahedral adduct. This effectively sequesters the enzyme, preventing it from metabolizing its natural substrates like anandamide.

FAAH_Inhibition_Mechanism cluster_0 FAAH Active Site cluster_1 Endogenous Substrate FAAH FAAH Enzyme (with Catalytic Ser241-OH) Intermediate Reversible Covalent Adduct (Tetrahedral Intermediate) FAAH->Intermediate Nucleophilic attack by Ser241 Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis (Blocked by Inhibitor) BoronicAcid Boronic Acid Derivative R-B(OH)₂ BoronicAcid->Intermediate Intermediate->FAAH Reversible Dissociation Anandamide Anandamide (AEA) Anandamide->FAAH Binds to Active Site

Caption: Mechanism of FAAH inhibition by a boronic acid derivative.

A Multi-Tiered Validation Workflow

A rigorous validation process is essential to characterize any new inhibitor. The following workflow progresses from basic biochemical confirmation to more complex cellular and in vivo models, providing a comprehensive understanding of the compound's properties.

Validation_Workflow Biochem Tier 1: Biochemical Assays Cellular Tier 2: Cell-Based Assays Biochem->Cellular IC50 IC₅₀ Determination (Potency) Biochem->IC50 Kinetics Mechanism of Inhibition (Ki, kinact) Biochem->Kinetics Selectivity Tier 3: Selectivity Profiling Cellular->Selectivity TargetEngage Target Engagement (CETSA) Cellular->TargetEngage Substrate Substrate Accumulation (Anandamide Levels) Cellular->Substrate InVivo Tier 4: In Vivo Validation Selectivity->InVivo ABPP Activity-Based Protein Profiling (vs. Serine Hydrolases) Selectivity->ABPP CES Carboxylesterase Off-Targeting Selectivity->CES PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Efficacy Efficacy in Disease Models (e.g., Inflammatory Pain) InVivo->Efficacy

Caption: A multi-tiered workflow for validating novel FAAH inhibitors.

Tier 1: Biochemical Assays - Confirming Direct Enzyme Inhibition

The foundational step is to confirm that the novel boronic acid derivatives directly inhibit FAAH activity and to quantify their potency.

Experiment: Fluorometric FAAH Activity Assay

This is a widely used method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[5][6] The assay relies on a fluorogenic substrate, which upon hydrolysis by FAAH, releases a fluorescent product that can be measured over time.[5][7]

Detailed Protocol:

  • Reagent Preparation:

    • FAAH Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.[6]

    • Enzyme Solution: Recombinant human FAAH diluted in FAAH Assay Buffer. The final concentration should be determined empirically to yield a robust linear signal within the assay time frame.

    • Substrate Solution: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin (AAMC) dissolved in ethanol or DMSO.[6] A typical final assay concentration is 1 µM.[6]

    • Inhibitor Solutions: Prepare a serial dilution of the novel boronic acid derivatives and reference compounds (e.g., URB597, PF-04457845) in the appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 170 µL of FAAH Assay Buffer to each well.

    • Add 10 µL of the inhibitor solution (or solvent for control wells) to the appropriate wells.

    • Add 10 µL of the diluted FAAH enzyme solution to all wells except the background controls. Add 10 µL of assay buffer to the background wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode at 37°C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6][7] Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the background control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: Potency of FAAH Inhibitors

The table below presents hypothetical data comparing two novel boronic acid derivatives (BA-1, BA-2) with the well-characterized carbamate inhibitor URB597 and the urea-based inhibitor PF-04457845.

CompoundClassMechanismHuman FAAH IC₅₀ (nM)
BA-1 (Novel) Boronic AcidReversible Covalent15.2
BA-2 (Novel) Boronic AcidReversible Covalent4.8
URB597 CarbamateIrreversible~5[8]
PF-04457845 UreaIrreversible7.2[2]

Causality Behind Experimental Choices: Using both a well-established, albeit less selective, inhibitor like URB597 and a highly selective clinical candidate like PF-04457845 provides a robust benchmark.[9] It allows for the contextualization of the novel compounds' potency against inhibitors with different mechanisms and selectivity profiles.

Tier 2: Cell-Based Assays - Verifying Target Engagement in a Biological Context

Moving from a purified enzyme system to a cellular environment is a critical step to confirm that the inhibitor can cross the cell membrane and engage its target within the complexities of the cell.

Experiment: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells.[10] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing FAAH (e.g., HEK293T cells overexpressing human FAAH, or a cell line with high endogenous expression) to ~80% confluency.

    • Treat the cells with the novel boronic acid derivative at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C. A known FAAH inhibitor should be used as a positive control.

  • Thermal Challenge:

    • After treatment, harvest the cells and resuspend them in PBS with a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept on ice as an unheated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Detection:

    • Analyze the amount of soluble FAAH remaining in the supernatant by Western blot using a validated anti-FAAH antibody.

    • Quantify the band intensities and plot them against the temperature.

Expected Outcome: In vehicle-treated cells, the amount of soluble FAAH will decrease as the temperature increases. In cells treated with an effective inhibitor, the FAAH protein will be stabilized, resulting in a shift of the melting curve to a higher temperature. This thermal shift provides direct evidence of target engagement.

Tier 3: Selectivity Profiling - Assessing Off-Target Interactions

A crucial aspect of drug development is ensuring the inhibitor is selective for its intended target. Off-target activity, particularly against other serine hydrolases, can lead to unforeseen side effects.[11]

Experiment: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a complex biological sample (e.g., cell or tissue lysate).[4][12]

Workflow Overview:

  • Proteome Treatment: A proteome (e.g., human brain or liver tissue homogenate) is incubated with the novel boronic acid inhibitor at a high concentration (e.g., 10-50 µM).

  • Probe Labeling: The treated proteome is then labeled with a broad-spectrum, active-site-directed covalent probe that targets the serine hydrolase superfamily. A common probe is fluorophosphonate-rhodamine (FP-rhodamine).[9]

  • Analysis: The probe labels the active sites of all accessible serine hydrolases. If an inhibitor has bound to the active site of FAAH or any other hydrolase, it will block the probe from binding. The proteins are then separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning.

  • Interpretation: A loss of a fluorescent band in the inhibitor-treated lane compared to the vehicle control lane indicates that the inhibitor has engaged that specific enzyme.

Comparative Selectivity Insights:

  • Highly Selective (e.g., PF-04457845): ABPP studies show that at effective concentrations, these inhibitors primarily block the activity of FAAH with minimal to no interaction with other serine hydrolases in the brain proteome.[9][12]

  • Less Selective (e.g., URB597): While highly effective against FAAH, some studies have shown that URB597 can inhibit other serine hydrolases, particularly carboxylesterases in the liver, at higher concentrations.[9][11]

  • Novel Boronic Acid Derivatives: The goal is to demonstrate a selectivity profile similar to or better than PF-04457845, with a distinct band disappearance for FAAH and the retention of all other serine hydrolase bands. This provides strong evidence of on-target selectivity.

Tier 4: In Vivo Validation - Demonstrating Pharmacodynamic and Efficacious Effects

The final validation stage involves demonstrating that the inhibitor can reach its target in a living organism, exert a biological effect, and show efficacy in a relevant disease model.

Pharmacodynamic Marker: Elevation of Brain Anandamide Levels

The direct consequence of FAAH inhibition is the accumulation of its primary substrate, anandamide. Measuring AEA levels in the brain following inhibitor administration serves as a key pharmacodynamic (PD) biomarker.

Experimental Synopsis:

  • Dosing: Administer the novel boronic acid derivative to rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Tissue Collection: At various time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the animals and rapidly dissect the brain.

  • Lipid Extraction & Analysis: Homogenize the brain tissue, perform a lipid extraction, and quantify anandamide levels using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Expected Result: Successful FAAH inhibition in vivo will lead to a significant, dose-dependent, and time-dependent increase in brain anandamide levels compared to vehicle-treated control animals.[9]

Efficacy Model: Inflammatory Pain

Pharmacological inhibition of FAAH has been shown to produce analgesic effects in rodent models of inflammatory pain.[2][13]

Experimental Synopsis (e.g., CFA Model):

  • Induction of Inflammation: Induce a localized inflammation by injecting Complete Freund's Adjuvant (CFA) into the hind paw of a rat. This leads to the development of thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a non-painful stimulus).

  • Treatment: After the establishment of inflammation (e.g., 24 hours post-CFA), administer the novel boronic acid derivative.

  • Behavioral Testing: Assess pain responses at various time points after drug administration using:

    • Hargreaves Test: Measures paw withdrawal latency from a radiant heat source to assess thermal hyperalgesia.

    • von Frey Filaments: Measures the paw withdrawal threshold in response to calibrated mechanical stimuli to assess mechanical allodynia.

Expected Outcome: An effective FAAH inhibitor will significantly reverse both thermal hyperalgesia and mechanical allodynia, indicating an analgesic effect.[13] The efficacy can be compared to a standard-of-care like naproxen.[14]

Conclusion

The validation of novel boronic acid derivatives as FAAH inhibitors requires a systematic and multi-faceted approach. By progressing through biochemical characterization, cellular target engagement, comprehensive selectivity profiling, and in vivo pharmacodynamic and efficacy studies, researchers can build a robust data package. This structured comparison not only establishes the scientific validity of the novel compounds but also provides crucial data to benchmark their potential against existing inhibitors, paving the way for the development of new therapeutics for pain, anxiety, and other neurological disorders.

References

  • Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain, 153(9), 1837–1846. [Link]

  • Moreau, F., et al. (2016). FAAH inhibitors in the limelight, but regrettably. Expert Opinion on Drug Safety, 15(4), 429–432. [Link]

  • Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(8), 386–390. [Link]

  • Yale University. (2024). Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD). ClinicalTrials.gov. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular BioSystems, 2(10), 498–507. [Link]

  • Zhang, X., et al. (2007). Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. Journal of Lipid Research, 48(11), 2447–2455. [Link]

  • Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845... ResearchGate. [Link]

  • Niphakis, M. J., et al. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 353(6303), 1044–1047. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision Inc. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 61(20), 8911–8934. [Link]

  • Alapafuja, S. O., et al. (2012). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6249–6252. [Link]

  • Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget, 14, 999–1008. [Link]

  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology, 147(3), 281–288. [Link]

  • Taylor & Francis. (n.d.). URB597 – Knowledge and References. Taylor & Francis Online. [Link]

  • Alapafuja, S. O., et al. (2012). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. National Library of Medicine. [Link]

  • Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Biocompare. [Link]

  • Kumar, A., et al. (2023). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design... Journal of Biomolecular Structure & Dynamics, 41(16), 8089–8109. [Link]

  • Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology, 160(4), 971–981. [Link]

  • Fowler, C. J., et al. (2014). Involvement of Fatty Acid Amide Hydrolase and Fatty Acid Binding Protein 5 in the Uptake of Anandamide by Cell Lines... PLoS ONE, 9(7), e103419. [Link]

  • S. Alexander. (2018). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI. [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Frontiers in Pharmacology, 7, 370. [Link]

  • Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 313–326. [Link]

Sources

Comparative

comparative analysis of boronic acid inhibitors for serine β-lactamases.

The escalating threat of antibiotic resistance, particularly driven by the production of β-lactamase enzymes in Gram-negative bacteria, necessitates the continuous development of effective β-lactamase inhibitors (BLIs).[...

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antibiotic resistance, particularly driven by the production of β-lactamase enzymes in Gram-negative bacteria, necessitates the continuous development of effective β-lactamase inhibitors (BLIs).[1] Among the most promising classes of non-β-lactam BLIs are the boronic acid derivatives. These compounds act as transition-state analogue inhibitors, effectively neutralizing the activity of serine β-lactamases and restoring the efficacy of partner β-lactam antibiotics.[2]

This guide provides a comprehensive comparative analysis of boronic acid inhibitors targeting Ambler class A, C, and D serine β-lactamases. We will delve into their mechanism of action, compare key inhibitors with supporting experimental data, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a thorough resource to inform their work.

The Serine β-Lactamase Challenge

Serine β-lactamases are the most prevalent type of β-lactamase and are categorized into Ambler classes A, C, and D.[2][3] These enzymes utilize a serine residue in their active site to hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them inactive.[4] The rapid evolution and dissemination of these enzymes, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), have severely limited therapeutic options for treating infections caused by multidrug-resistant bacteria.[1][3]

Mechanism of Action: The Boronic Acid Advantage

Boronic acid inhibitors are potent, reversible, and competitive inhibitors of serine β-lactamases.[2][5] Their efficacy stems from the electrophilic nature of the boron atom, which mimics the carbonyl carbon of the β-lactam substrate.[6] Upon entering the active site of a serine β-lactamase, the boronic acid forms a reversible covalent bond with the catalytic serine residue (Ser70 in the standard Ambler numbering scheme). This interaction creates a stable tetrahedral adduct that closely resembles the high-energy transition state of the β-lactam hydrolysis reaction.[6][7] By trapping the enzyme in this non-productive state, the inhibitor prevents the breakdown of the partner β-lactam antibiotic.

The ability of boronic acids to "morph" between a trigonal planar (sp2) state and a tetrahedral (sp3) state upon binding is a key feature of their inhibitory mechanism.[8] This flexibility allows for optimal interactions within the active site, contributing to their high affinity and potency.[8]

Boronic Acid Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibition Complex Enzyme_Serine Serine β-Lactamase (Active Ser-OH) Inhibitor_Free Boronic Acid Inhibitor (Trigonal Planar - sp2) Tetrahedral_Adduct Covalent Tetrahedral Adduct (Tetrahedral - sp3) Transition-State Analogue Inhibitor_Free->Tetrahedral_Adduct Reversible Covalent Bonding (Ser-OH attacks Boron) Tetrahedral_Adduct->Enzyme_Serine Dissociation (Reversible)

Caption: Mechanism of serine β-lactamase inhibition by boronic acids.

Comparative Analysis of Key Boronic Acid Inhibitors

While several boronic acid inhibitors have been developed, this guide focuses on a comparative analysis of vaborbactam and taniborbactam, two prominent examples. For a broader context, their performance is also compared with avibactam, a well-established diazabicyclooctane (DBO) inhibitor.

InhibitorCore StructureSpectrum of Activity (Serine β-Lactamases)Key TargetsPartner Antibiotic
Vaborbactam Monocyclic boronateClass A, Class CKPC, CTX-M, SHV, TEM, AmpCMeropenem
Taniborbactam Bicyclic boronateClass A, Class C, Class DKPC, ESBLs, OXA, AmpC; also active against some Class B MBLsCefepime
Avibactam Diazabicyclooctane (DBO)Class A, Class C, some Class DKPC, AmpC, OXA-48-likeCeftazidime
Quantitative Comparison of Inhibitory Activity

The inhibitory potential of these compounds is quantified by parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values indicate greater potency.

EnzymeInhibitorIC50 (nM)Ki (µM)
KPC-2 (Class A) Vaborbactam--
Taniborbactam-0.017
Avibactam--
CTX-M-15 (Class A) Vaborbactam--
Taniborbactam-0.002
Avibactam--
AmpC (Class C) Vaborbactam--
Taniborbactam--
Avibactam--
OXA-48 (Class D) VaborbactamNo significant activityNo significant activity
TaniborbactamPotentiation of partner β-lactam-
AvibactamActive-

Note: Direct comparative IC50 and Ki values across different studies can vary due to experimental conditions. The data presented is for illustrative purposes based on available literature.[9][10][11][12]

Expert Insights: Vaborbactam was specifically designed for robust activity against KPC enzymes.[1] Taniborbactam, with its bicyclic boronate structure, exhibits a broader spectrum of activity, notably including Class D carbapenemases and even some Class B metallo-β-lactamases (MBLs), a feature absent in vaborbactam and avibactam.[11][13] The choice of partner antibiotic is crucial; vaborbactam is paired with meropenem to tackle carbapenem-resistant Enterobacterales (CRE), while taniborbactam is being developed with cefepime.[11] Avibactam's partnership with ceftazidime targets a broad range of serine β-lactamase producers.[1]

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of β-lactamase inhibitors is critical for their development and clinical application. The following section outlines a standard workflow for assessing the inhibitory activity of boronic acid compounds.

Inhibitor_Screening_Workflow Start Start: Purified β-Lactamase & Test Inhibitors Preparation 1. Reagent Preparation - Enzyme Dilution - Inhibitor Serial Dilutions - Substrate Solution (e.g., Nitrocefin) Start->Preparation Incubation 2. Pre-incubation - Enzyme + Inhibitor - Allows for binding equilibrium Preparation->Incubation Reaction 3. Initiation of Reaction - Add Substrate Incubation->Reaction Measurement 4. Kinetic Measurement - Spectrophotometric reading (e.g., 490 nm for Nitrocefin) - Monitor absorbance over time Reaction->Measurement Analysis 5. Data Analysis - Calculate initial velocities - Determine IC50 / Ki values Measurement->Analysis End End: Inhibitor Potency Determined Analysis->End

Caption: General workflow for β-lactamase inhibitor screening.

Detailed Protocol: Determination of IC50

This protocol describes a colorimetric assay using the chromogenic cephalosporin nitrocefin to determine the IC50 of a boronic acid inhibitor.

Causality Behind Experimental Choices:

  • Nitrocefin as a Substrate: Nitrocefin is a widely used substrate because its hydrolysis by β-lactamase results in a distinct color change, allowing for easy and continuous spectrophotometric monitoring of enzyme activity.[14]

  • Pre-incubation of Enzyme and Inhibitor: For reversible inhibitors like boronic acids, a pre-incubation step is crucial to allow the binding reaction to reach equilibrium before the substrate is introduced. This ensures an accurate measurement of the inhibitor's potency.

  • Kinetic Measurement: A kinetic assay, where the reaction is monitored over time, is preferred over a single endpoint measurement as it provides more detailed information about the enzyme's initial velocity in the presence of the inhibitor, which is essential for accurate IC50 determination.

Self-Validating System:

  • Enzyme Control (Uninhibited): This well contains the enzyme and substrate but no inhibitor, representing 100% enzyme activity. It serves as a baseline for calculating the percentage of inhibition.

  • Inhibitor Control (Known Inhibitor): A known inhibitor (e.g., clavulanic acid for some Class A enzymes) is included to validate the assay's ability to detect inhibition.[14]

  • Blank Controls: Wells containing only the buffer and substrate, and wells with the inhibitor and substrate but no enzyme, are included to account for any background absorbance or non-enzymatic substrate degradation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified β-lactamase in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO) and then create a series of 2-fold serial dilutions in the assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it to the final working concentration in the assay buffer.

  • Assay Setup (96-well plate format):

    • Test Wells: Add a fixed volume of the β-lactamase solution and an equal volume of each inhibitor dilution.

    • Enzyme Control Well: Add the β-lactamase solution and an equal volume of assay buffer (without inhibitor).

    • Blank Well: Add assay buffer (without enzyme or inhibitor).

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add a fixed volume of the nitrocefin working solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 490 nm for hydrolyzed nitrocefin) in kinetic mode for 10-30 minutes, taking readings every minute.

  • Data Analysis:

    • For each well, plot absorbance versus time to obtain the initial reaction velocity (V0), which is the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V0 of test well / V0 of enzyme control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Boronic acid inhibitors represent a significant advancement in the fight against antibiotic resistance mediated by serine β-lactamases. Their unique mechanism of action, mimicking the transition state of β-lactam hydrolysis, leads to potent and reversible inhibition. While vaborbactam has already made a clinical impact, the broader spectrum of activity of newer agents like taniborbactam highlights the potential for further development in this chemical class. The continued exploration of structure-activity relationships and the rational design of novel boronic acid derivatives are crucial for staying ahead of the evolving landscape of β-lactamase-mediated resistance.

References

  • Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025239. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663–11668. [Link]

  • Hecker, S. J., Reddy, K. R., Totrov, M., Hirst, G. C., Lomovskaya, O., Griffith, D. C., King, P., Tsivkovski, R., Sun, D., Sabet, M., Tarazi, Z., & Dudley, M. N. (2015). Discovery of a Novel, Potent, and Broad-Spectrum O-Acyl-Isourea-Based β-Lactamase Inhibitor. Journal of Medicinal Chemistry, 58(9), 3682–3692. [Link]

  • Papp-Wallace, K. M., Bonomo, R. A. (2016). New β-Lactamase Inhibitors in the Clinic. Infectious Disease Clinics of North America, 30(2), 441-464. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472–3500. [Link]

  • Venatorx Pharmaceuticals. (2021). Cefepime-taniborbactam (formerly cefepime/VNRX-5133) demonstrates potent activity vs. Enterobacterales with blaOXA-48. [Link]

  • Yahav, D., Giske, C. G., Grāmatniece, A., Abodakpi, H., Tam, V. H., & Leibovici, L. (2020). New β-Lactam–β-Lactamase Inhibitor Combinations. Clinical Microbiology Reviews, 34(1), e00115-20. [Link]

  • MDPI. (2023). Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. [Link]

  • gosset.ai. Beta-lactamase class A and class C. [Link]

  • ASM Journals. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. [Link]

  • National Institutes of Health. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. [Link]

  • JSciMed Central. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. [Link]

  • Wikipedia. Beta-lactamase. [Link]

  • National Institutes of Health. (2015). Targeting Class A and C Serine β-Lactamases with a Broad-Spectrum Boronic Acid Derivative. [Link]

  • Springer Nature Experiments. (2011). Assays for Β-Lactamase Activity and Inhibition. [Link]

  • Merck Manual Professional Edition. Overview of Beta-Lactams. [Link]

  • MSD Manual Professional Edition. Overview of Beta-Lactams. [Link]

  • MDPI. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • ResearchGate. (2023). Comparison of vaborbactam and taniborbactam binding mode to VIM‐2.... [Link]

  • National Institutes of Health. (2021). Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing. [Link]

  • National Institutes of Health. (2017). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. [Link]

  • ASM Journals. (2020). Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam. [Link]

  • PubMed. (2021). Activity of β-lactam/taniborbactam (VNRX-5133) combinations against carbapenem-resistant Gram-negative bacteria. [Link]

  • ASM Journals. (2024). Effectiveness and safety of meropenem–vaborbactam versus ceftazidime–avibactam in multidrug-resistant Gram-negative infections. [Link]

  • National Institutes of Health. (2019). Will morphing boron-based inhibitors beat the β-lactamases?. [Link]

  • Oxford Academic. (2019). Ceftazidime/Avibactam, Meropenem/Vaborbactam, or Both? Clinical and Formulary Considerations. [Link]

  • Assay Genie. Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020). [Link]

  • Venatorx Pharmaceuticals. Cefepime-taniborbactam (formerly cefepime/VNRX-5133) demonstrates potent activity vs. Enterobacterales with blaOXA-48. [Link]

  • National Institutes of Health. (2019). Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Phenylboronic Acids

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth com...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of substituted phenylboronic acids, a class of compounds with significant therapeutic and diagnostic potential. We will delve into their structure-activity relationships (SAR), offering experimental data and detailed protocols to empower your research and development endeavors.

The Significance of Phenylboronic Acids: A Versatile Scaffold

Phenylboronic acids and their derivatives have garnered substantial interest across various scientific disciplines, from organic synthesis to medicinal chemistry.[1] Their unique ability to form reversible covalent bonds with diols makes them invaluable as sensors for saccharides, such as glucose.[2][3][4][5] In the realm of drug discovery, the boronic acid moiety is a key pharmacophore, notably for its ability to inhibit the activity of serine proteases by mimicking the tetrahedral transition state of peptide bond hydrolysis.[6][7] This has led to the development of potent enzyme inhibitors, including the FDA-approved proteasome inhibitor bortezomib.[8] The versatility of the phenylboronic acid scaffold lies in the ability to modulate its activity and selectivity through the strategic placement of substituents on the phenyl ring.

Core Principles of Structure-Activity Relationship (SAR)

The biological and chemical properties of a substituted phenylboronic acid are intrinsically linked to the electronic and steric nature of the substituents on its phenyl ring. These substituents can profoundly influence the compound's acidity (pKa), binding affinity, and selectivity for its biological target.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are EWGs. They increase the Lewis acidity of the boron atom, lowering the pKa of the boronic acid. A lower pKa can enhance the interaction with the target enzyme at physiological pH.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups are EDGs. They decrease the Lewis acidity of the boron atom, raising the pKa.

Steric Effects:

The size and position of substituents can influence how the molecule fits into the binding pocket of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, appropriately positioned substituents can form favorable interactions with amino acid residues in the binding site, enhancing affinity and selectivity. The position of the substituent (ortho, meta, or para) is critical in determining these interactions.

Below is a diagram illustrating the fundamental principles of how substituents on a phenylboronic acid ring can influence its interaction with a biological target.

SAR_Principles cluster_inhibitor Substituted Phenylboronic Acid cluster_target Biological Target (e.g., Enzyme Active Site) PBA Phenylboronic Acid Core B(OH)₂ Target Binding Pocket PBA->Target Binding EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) EWG->PBA Increases Acidity (Lower pKa) Potentially stronger interaction EDG Electron-Donating Group (e.g., -CH₃, -OCH₃) EDG->PBA Decreases Acidity (Higher pKa) Potentially weaker interaction Steric Steric Bulk Steric->PBA Influences Fit & Selectivity experimental_workflow A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) B Set up 96-well Plate (Control & Test Wells) A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction (Add Substrate) C->D E Monitor Absorbance Change over Time (Kinetic Read) D->E F Data Analysis (Calculate Initial Velocities) E->F G Determine IC50 and Ki F->G

Caption: Workflow for determining the inhibitory activity of phenylboronic acids.

C. Step-by-Step Procedure:

  • Preparation of Solutions:

    • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl to the desired concentration. The final concentration in the assay will typically be in the nanomolar range. Rationale: Preparing the enzyme stock in dilute acid helps to maintain its stability.

    • Substrate Stock Solution: Dissolve the substrate in an appropriate solvent (e.g., methanol for BTEE) to create a stock solution. [9]Rationale: The substrate concentration in the assay should ideally be close to its Km value for accurate Ki determination.

    • Inhibitor Stock Solution: Dissolve the substituted phenylboronic acid in DMSO to create a high-concentration stock solution. Prepare a series of dilutions in DMSO. Rationale: DMSO is a common solvent for organic compounds. Using a serial dilution allows for testing a wide range of inhibitor concentrations.

  • Assay Setup in a 96-well Plate:

    • Control Wells: Add buffer, DMSO (at the same final concentration as in the test wells), and enzyme. These wells will represent 100% enzyme activity.

    • Test Wells: Add buffer, the desired volume of each inhibitor dilution, and enzyme.

    • Blank Wells: Add buffer and substrate only (no enzyme) to correct for any non-enzymatic substrate hydrolysis.

  • Pre-incubation:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes). Rationale: This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the microplate reader and begin measuring the change in absorbance at the appropriate wavelength (405 nm for p-nitroanilide or 256 nm for BTEE) over time (e.g., every 30 seconds for 5-10 minutes). [9]

  • Data Analysis:

    • Calculate Initial Velocities: For each well, determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.

    • Determine IC50: Plot the percentage of enzyme inhibition (relative to the control wells) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition.

    • Determine Ki: The inhibition constant (Ki) for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. Rationale: The Ki is a true measure of the inhibitor's binding affinity and is independent of the substrate concentration used in the assay.

Conclusion and Future Directions

The structure-activity relationship of substituted phenylboronic acids is a well-established principle that continues to guide the design of novel therapeutics and diagnostic tools. By understanding the influence of electronic and steric effects, researchers can rationally design more potent and selective compounds. The experimental protocols outlined in this guide provide a robust framework for evaluating the performance of these molecules. Future research will likely focus on the development of phenylboronic acid derivatives with improved pharmacokinetic properties and the exploration of novel biological targets.

References

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives. (1993). PubMed. Retrieved January 20, 2026, from [Link]

  • What are the derivatives of Phenylboronic Acid?. (2026). Sparrow Chemical. Retrieved January 20, 2026, from [Link]

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Recognition and sensing of various species using boronic acid derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. (2005). PubMed. Retrieved January 20, 2026, from [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Recent development of boronic acid-based fluorescent sensors. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • ORGANIC CHEMISTRY. (2022). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Chymotrypsin. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Nature. Retrieved January 20, 2026, from [Link]

Sources

Comparative

A Comparative Benchmarking Guide to (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid as a Putative Soluble Epoxide Hydrolase Inhibitor

This guide provides a comprehensive framework for the characterization and benchmarking of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid against well-established inhibitors of soluble epoxide hydrolase (sEH). Whil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and benchmarking of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid against well-established inhibitors of soluble epoxide hydrolase (sEH). While the direct inhibitory activity of this specific boronic acid derivative on sEH is not yet extensively documented in publicly available literature, its structural motifs suggest a potential interaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a rationale for comparative analysis.

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs).[1][2] EETs are metabolites of arachidonic acid and possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2][3] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH effectively diminishes these protective effects.[4] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases, including hypertension, vascular inflammation, and neuropathic pain.[1][2][5]

The boronic acid functional group is a versatile pharmacophore known to form reversible covalent bonds with the catalytic serine residues of various hydrolases.[6][7] This, combined with the overall structure of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, provides a strong rationale for its investigation as a potential sEH inhibitor. This guide outlines the necessary steps to validate this hypothesis and compare its potency and cellular activity against known standards.

Establishing the Benchmarks: A Profile of Known sEH Inhibitors

A robust benchmarking study requires comparison against well-characterized inhibitors. The following compounds, representing different chemical classes, serve as ideal comparators due to their high potency and extensive documentation in the scientific literature.

Inhibitor ClassCompound NameHuman sEH IC50 (nM)Key Characteristics & References
Urea-based TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)45Brain-penetrant, dual inhibitor of sEH and p38 kinase.[8]
Urea-based AR9281 (Tralometh)Not explicitly stated, but potentHas been evaluated in human clinical trials for hypertension and type 2 diabetes.[9][10]
Amide-based Talabostat (Val-boroPro)Not an sEH inhibitor; a dipeptidyl peptidase inhibitor. Included for its boronic acid moiety.Orally active, stimulates immune responses.[11][12][13][14][15]

Note: Talabostat is not a direct sEH inhibitor but is included as a relevant boronic acid-containing compound that targets other hydrolases, providing a point of comparison for the general biological activity of this chemical class.

Experimental Design for Comparative Analysis

The following sections detail the essential biochemical and cell-based assays required to evaluate the sEH inhibitory potential of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid.

Workflow for Inhibitor Characterization

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Recombinant Human sEH Enzyme d Incubation & Fluorescence Reading (Ex: 330 nm, Em: 465 nm) a->d b Fluorescent Substrate (e.g., PHOME) b->d c Test Compound & Benchmarks (Serial Dilutions) c->d e IC50 Determination d->e j Cellular IC50 & Cytotoxicity Assessment e->j Compare Potency f Cell Line Expressing sEH (e.g., HepG2, Huh-7) g Cell Lysis or Whole-Cell Format f->g h Substrate Addition g->h i Measurement of Product Formation h->i i->j

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Boronic Acid Enzyme Inhibitors

For researchers, scientists, and drug development professionals, the journey of a boronic acid inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. Among the most critical milestones...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a boronic acid inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. Among the most critical milestones in this journey are comprehensive cross-reactivity studies. Boronic acids, with their unique ability to form reversible covalent bonds with active site serine or threonine residues, are potent inhibitors of various enzyme classes, most notably proteases.[1][2] This potency, however, necessitates a deep understanding of their selectivity profile to mitigate potential off-target effects and ensure clinical safety and efficacy.

This guide provides an in-depth, field-proven framework for assessing the cross-reactivity of boronic acid inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting a multi-tiered strategy that integrates biochemical, proteomic, and cellular methods to build a robust and reliable selectivity profile.

The Mechanism and the Challenge: Why Cross-Reactivity Matters

Boronic acids exert their inhibitory effect by acting as transition-state analogs. The boron atom is attacked by a nucleophilic hydroxyl group from a serine or threonine residue in the enzyme's active site, forming a stable, tetrahedral boronate adduct.[2][3] This mimics the transient tetrahedral intermediate of peptide bond hydrolysis, effectively locking the enzyme in an inactive state.[4] While this interaction is covalent, it is also reversible, a characteristic that distinguishes many boronic acid inhibitors.[1][5]

The very effectiveness of this mechanism is also the source of the primary selectivity challenge. Any enzyme that utilizes a reactive serine or threonine in its catalytic cycle is a potential off-target. This is particularly true for the large family of serine proteases.[6][7] The well-known proteasome inhibitor, Bortezomib, for example, is known to inhibit several nonproteasomal serine proteases, an activity that may contribute to its clinical side-effect profile, including peripheral neuropathy.[8] Therefore, a thorough investigation of an inhibitor's activity against a wide range of potential targets is not merely a regulatory requirement but a fundamental aspect of understanding its biological activity.

G E_Ser Enzyme-Ser-OH (Nucleophilic Serine) EI_Complex Initial Non-covalent Encounter Complex (E•I) E_His His (General Base) Inhibitor R-B(OH)₂ (Boronic Acid Inhibitor) Inhibitor->EI_Complex Kᵢ (k_on / k_off) Tetrahedral_Adduct Reversible Covalent Tetrahedral Adduct (E-I) EI_Complex->Tetrahedral_Adduct k_inact Tetrahedral_Adduct->EI_Complex k_react

Caption: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.

A Multi-Tiered Workflow for Assessing Inhibitor Selectivity

A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to focused, in-depth cellular validation. This tiered approach efficiently allocates resources, allowing for early deselection of non-selective compounds and deep characterization of promising leads.

G cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Broad Profiling (Casting a Wide Net) Tier2 Tier 2: In-Depth Validation (Biochemical & Kinetic) Tier1->Tier2 Identified Hits Tier3 Tier 3: Cellular Confirmation (Target Engagement) Tier2->Tier3 Validated Hits T1_Biochem Biochemical Panels (e.g., Kinome/Protease Panels) T1_Proteomics Chemoproteomics (e.g., ABPP) T2_Kinetics Detailed Enzyme Kinetics (IC₅₀, Kᵢ, k_inact) T3_CETSA Cellular Thermal Shift Assay (CETSA)

Caption: A multi-tiered workflow for assessing boronic acid inhibitor cross-reactivity.

Tier 1: Broad Profiling - Casting a Wide Net

The initial goal is to rapidly identify potential on- and off-targets across large enzyme families. This is best accomplished using high-throughput platforms that provide a broad, yet informative, survey of inhibitor activity.

1. Large-Scale Biochemical Panels: These assays use extensive libraries of purified, recombinant enzymes to measure inhibitor potency.[9]

  • Rationale: This is the most direct way to assess potential interactions across entire enzyme families under controlled, in vitro conditions. For boronic acids, a panel of serine proteases is essential. However, given the potential for unexpected interactions, broader screens like kinase panels (e.g., KINOMEscan®) are highly valuable for identifying unanticipated off-targets.[10][11][12]

  • Output: Typically, data is reported as percent inhibition at a fixed compound concentration or as a dissociation constant (Kd).[13] This allows for a global view of selectivity, often visualized using a "TREEspot" diagram, which maps hits onto the human kinome phylogenetic tree.[11]

2. Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic technique that measures the functional state of enzymes directly within a complex biological sample (e.g., cell lysate or intact cells).[14][15]

  • Rationale: Unlike biochemical panels that use isolated enzymes, ABPP assesses target engagement in a more physiologically relevant environment, where proteins are properly folded and complexed.[16] The competitive ABPP format is ideal for selectivity profiling. In this setup, a proteome is pre-incubated with the boronic acid inhibitor before treatment with a broad-spectrum, activity-based probe that covalently labels the active sites of a whole class of enzymes (e.g., serine hydrolases).[17] Enzymes that are bound by the inhibitor will show reduced labeling by the probe, which can be quantified by mass spectrometry.

  • Output: A list of protein "targets" for which probe labeling was significantly reduced, providing direct evidence of inhibitor engagement.[18]

cluster_0 Control cluster_1 Inhibitor Treatment Proteome_C Proteome (Cell Lysate) Labeled_C Labeled Enzymes (Quantified by MS) Proteome_C->Labeled_C + ABP ABP_C Activity-Based Probe (ABP) Proteome_I Proteome (Cell Lysate) Labeled_I Reduced Labeling on Target(s) Proteome_I->Labeled_I 1. + Inhibitor 2. + ABP Inhibitor Boronic Acid Inhibitor ABP_I Activity-Based Probe (ABP)

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Tier 2: In-Depth Biochemical and Kinetic Characterization

Once a list of potential on- and off-targets is generated from Tier 1, the next step is to perform detailed kinetic analysis to accurately quantify the potency and mechanism of inhibition.[19][20]

  • Rationale: A simple IC₅₀ value can be misleading for covalent inhibitors, as it is often dependent on the pre-incubation time between the enzyme and inhibitor.[21][22] A full kinetic characterization provides the parameters needed to truly compare inhibitor performance and understand the structure-activity relationship (SAR).[23]

  • Key Parameters:

    • Time-Dependent IC₅₀: Measuring the IC₅₀ at multiple pre-incubation time points is the first indication of covalent binding. For a reversible covalent inhibitor, the IC₅₀ will decrease over time before reaching a steady state.[21]

    • Kᵢ and kᵢₙₐ꜀ₜ: For a two-step reversible covalent mechanism, these values represent the initial binding affinity (Kᵢ) and the rate of covalent adduct formation (kᵢₙₐ꜀ₜ).[23] These are the most informative parameters for assessing potency.

This protocol outlines a general procedure for determining the IC₅₀ of a boronic acid inhibitor against a purified target enzyme.

  • Preparation:

    • Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

    • Prepare solutions of the target enzyme and its corresponding substrate in assay buffer. The optimal enzyme concentration should yield a linear reaction rate for the duration of the assay.

  • Pre-incubation:

    • In a microplate, add the enzyme solution to wells containing either the inhibitor dilutions or vehicle control (e.g., DMSO).

    • Incubate the enzyme-inhibitor mixture for various defined periods (e.g., 5, 15, 30, 60 minutes) at a controlled temperature (e.g., 25°C or 37°C). This step is critical for observing time-dependent effects.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Detection:

    • Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) on a plate reader. Ensure measurements are taken within the linear range of the reaction.

  • Data Analysis:

    • For each pre-incubation time point, calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.

    • A significant decrease in IC₅₀ with increasing pre-incubation time is indicative of a covalent mechanism of inhibition.[21]

Tier 3: Cellular Target Engagement and Validation

The final and most crucial tier of analysis is to confirm that the inhibitor engages its intended target—and potential off-targets—in a living cell.

  • Rationale: Biochemical and proteomic assays, even in lysates, cannot fully replicate the complex intracellular environment. Factors like cell permeability, efflux pumps, intracellular target concentration, and competition from endogenous substrates can dramatically alter an inhibitor's effective potency and selectivity.[24]

  • Method of Choice: Cellular Thermal Shift Assay (CETSA®): CETSA is a biophysical method that directly measures target engagement in intact cells and tissues.[25][26] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[27][28] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, one can determine if the inhibitor stabilized its target.[29]

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the boronic acid inhibitor at various concentrations or with a vehicle control (DMSO). Incubate under normal culture conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 1-2 hours) to allow for cell entry and target binding.

  • Harvesting and Lysate Preparation:

    • Harvest the cells (e.g., by scraping), wash with PBS, and resuspend in a lysis buffer (without detergents) containing protease inhibitors.

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C) to remove cell debris.

  • Heat Challenge:

    • Aliquot the clarified lysate from each treatment condition into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control (e.g., kept on ice or at room temperature).

    • Immediately cool the samples on ice.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the heated samples at high speed (20,000 x g for 20 min at 4°C) to pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein of interest.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the normalized band intensity (relative to the unheated control) against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (Tₘ). A positive shift in the Tₘ for the inhibitor-treated samples compared to the vehicle control confirms target engagement.[25]

Data Presentation and Interpretation

To effectively compare inhibitors, data should be consolidated into clear, summary tables. A key metric is the Selectivity Index , calculated by dividing the potency against an off-target by the potency against the primary target (e.g., IC₅₀ off-target / IC₅₀ on-target). A higher index indicates greater selectivity.

Table 1: Comparative Selectivity Profile of Hypothetical Boronic Acid Inhibitors

CompoundTarget Enzyme IC₅₀ (nM)Off-Target 1 (Protease X) IC₅₀ (nM)Selectivity Index (vs. OT1)Off-Target 2 (Protease Y) IC₅₀ (nM)Selectivity Index (vs. OT2)Cellular Target Engagement (CETSA ΔTₘ, °C)
Inhibitor A 1530020>10,000>667+ 4.5
Inhibitor B 5025055,000100+ 3.8
Inhibitor C 25803.2>10,000>400+ 5.1

Data presented are hypothetical and for illustrative purposes only.

Interpretation:

  • Inhibitor A shows the best overall profile, with good potency, a high selectivity index against both off-targets, and strong cellular target engagement.

  • Inhibitor B is less potent and shows poor selectivity against Off-Target 1, making it a less desirable candidate.

  • Inhibitor C is potent and highly selective against Off-Target 2, but its poor selectivity against Off-Target 1 is a significant liability that would need to be addressed through medicinal chemistry optimization.

Conclusion

The evaluation of cross-reactivity for boronic acid enzyme inhibitors is a multifaceted process that is central to their successful development. By employing a systematic, multi-tiered approach that combines broad profiling with in-depth kinetic and cellular validation, researchers can build a comprehensive understanding of an inhibitor's selectivity. This rigorous, evidence-based strategy not only de-risks preclinical development by identifying potential liabilities early but also provides crucial insights into the inhibitor's true mechanism of action, ultimately paving the way for safer and more effective therapeutic agents.

References

  • Withers, G. D., et al. (2018). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. [Link]

  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • de Groot, J. C., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers. [Link]

  • Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]

  • Debela, M., et al. (2007). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC - NIH. [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Koehler, J. E., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. PMC - NIH. [Link]

  • Koehler, J. E., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. PubMed. [Link]

  • Wu, Z., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar. [Link]

  • Harmat, V., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis Online. [Link]

  • Martinez Molina, P., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews. [Link]

  • Zhurko, I., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. NIH. [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. UCL Discovery. [Link]

  • N/A. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • N/A. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Johnson, D. S., et al. (2016). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. [Link]

  • Tan, X., et al. (2021). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. PMC - PubMed Central. [Link]

  • Georgi, S., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • N/A. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Liu, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH. [Link]

  • Strelow, J. M. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. [Link]

  • Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. PubMed. [Link]

  • N/A. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • N/A. (n.d.). Kinase Screening & Profiling Service. Drug Discovery Support. [Link]

  • Willems, L. I., et al. (2018). Activity-Based Profiling for Drug Discovery. ResearchGate. [Link]

  • Arastu-Kapur, S., et al. (2011). Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. AACR Journals. [Link]

  • Binda, C., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • N/A. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

  • Woerly, E. M., et al. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. PMC. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Martin, A., & Wark, C. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]

  • Tan, X., et al. (2016). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

  • N/A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

Sources

Comparative

Boronic Acids vs. Boronic Esters: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boron reagent—typically a boronic acid or a boronic ester—is a pivotal decision that can significantly impact the reaction's efficiency, reproducibility, and overall success. This guide provides a comprehensive comparison of these two classes of reagents, offering insights grounded in experimental evidence to aid researchers in making informed decisions for their specific applications.

The Central Players: Understanding Boronic Acids and Boronic Esters

At the heart of the Suzuki-Miyaura reaction is the transmetalation step, where the organic group from the boron reagent is transferred to the palladium catalyst. The nature of the boron species directly influences this step and the overall stability of the reagent.

Boronic Acids (RB(OH)₂): These are the traditional and most widely used boron reagents in Suzuki-Miyaura couplings. Their popularity stems from their commercial availability in a vast array of structures and their generally straightforward application in a broad range of transformations.

Boronic Esters (RB(OR)₂): Boronic esters, particularly pinacol esters, have emerged as highly valuable alternatives to boronic acids. Their unique properties offer solutions to some of the inherent challenges associated with their acid counterparts.

A visual representation of their general structures is provided below:

G cluster_0 Boronic Acid cluster_1 Boronic Ester a R-B(OH)₂ b R-B(OR)₂

Figure 1: General structures of boronic acids and boronic esters.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a boronic acid and a boronic ester often comes down to their fundamental physicochemical properties. These properties dictate their stability, handling, and purification requirements.

PropertyBoronic AcidsBoronic Esters (Pinacol)
Stability Prone to protodeboronation and trimerization to form boroxines.Generally more stable and less susceptible to degradation.
Handling Can be challenging due to their often-crystalline and hygroscopic nature.Typically free-flowing, non-hygroscopic solids, making them easier to handle and weigh.
Purification Can be difficult to purify due to their polarity and tendency to form boroxines.Readily purified by standard techniques such as chromatography and crystallization.
Solubility Solubility can be limited in organic solvents.Generally exhibit good solubility in a wide range of organic solvents.

Expert Insight: The enhanced stability of boronic esters, particularly pinacol esters, is a significant advantage in multi-step syntheses where the boron functionality needs to be carried through several transformations. The steric bulk of the pinacol group provides kinetic protection against degradation pathways that readily affect boronic acids.

Reactivity and Reaction Kinetics: Nuances in the Catalytic Cycle

While both boronic acids and boronic esters are competent partners in the Suzuki-Miyaura coupling, their reactivity profiles differ, primarily due to the mechanism of transmetalation.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ (Oxidative Addition) Pd0->OxAdd R¹-X Transmetalation R¹-Pd(II)-R² L₂ (Transmetalation) OxAdd->Transmetalation R²-B(OR)₂ or [R²B(OH)₃]⁻ (Base) RedElim R¹-R² (Reductive Elimination) Transmetalation->RedElim RedElim->Pd0 R1X R¹-X BoronReagent [R²B(OH)₃]⁻ or R²B(OR)₂ Base Base

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids: The transmetalation step with boronic acids is generally believed to proceed through a boronate species ([RB(OH)₃]⁻), which is formed by the reaction of the boronic acid with a base. This boronate is more nucleophilic than the neutral boronic acid, facilitating the transfer of the organic group to the palladium center.

Boronic Esters: The mechanism of transmetalation for boronic esters is more debated. While some studies suggest that hydrolysis of the ester to the corresponding boronic acid is a prerequisite, others provide evidence for direct transmetalation from the boronic ester, often facilitated by the base. The reaction rate can be influenced by the nature of the ester group, with less sterically hindered esters often exhibiting faster kinetics.

Practical Implications: The need for a base is a common feature for both reagents, but the choice of base can be more critical for boronic acids to ensure the formation of the active boronate species. In some cases, anhydrous conditions are preferred for boronic esters to prevent premature hydrolysis, which can lead to the formation of boronic acid and its associated side reactions.

Experimental Protocol: A Comparative Workflow

To illustrate the practical differences in handling and reaction setup, a representative Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid and phenylboronic acid pinacol ester is outlined below.

Objective: To synthesize 4-methylbiphenyl via Suzuki-Miyaura coupling, comparing the use of a boronic acid and a boronic ester.

Reaction Scheme:

Reaction_Scheme Bromotoluene 4-Bromotoluene Catalyst Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O BoronReagent +   Phenylboronic Acid OR Phenylboronic Acid Pinacol Ester Product 4-Methylbiphenyl Catalyst->Product

Figure 3: Reaction scheme for the synthesis of 4-methylbiphenyl.

Materials and Reagents:
  • 4-Bromotoluene

  • Phenylboronic acid

  • Phenylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Step-by-Step Procedure:

Reaction Setup using Phenylboronic Acid:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Add 1,4-dioxane (5 mL) and a 2 M aqueous solution of potassium carbonate (2 mL).

  • The flask is fitted with a reflux condenser and the mixture is degassed by bubbling with nitrogen for 15 minutes.

  • The reaction mixture is heated to 90 °C and stirred for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

Reaction Setup using Phenylboronic Acid Pinacol Ester:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid pinacol ester (245 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Add 1,4-dioxane (5 mL) and a 2 M aqueous solution of potassium carbonate (2 mL).

  • The flask is fitted with a reflux condenser and the mixture is degassed by bubbling with nitrogen for 15 minutes.

  • The reaction mixture is heated to 90 °C and stirred for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

Work-up and Purification (Identical for both reactions):
  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford 4-methylbiphenyl as a white solid.

Expected Observations and Differences:

  • Handling: The phenylboronic acid pinacol ester is a free-flowing solid, making it easier to weigh and transfer compared to the often-fluffy and statically charged phenylboronic acid.

  • Reaction Profile: In many cases, reactions with boronic esters may exhibit a cleaner reaction profile with fewer byproducts, particularly those arising from protodeboronation of the starting material. However, the reaction kinetics can vary depending on the specific substrates and conditions.

Conclusion: Selecting the Right Reagent for Your Needs

The choice between boronic acids and boronic esters is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the synthetic task at hand.

  • Boronic acids remain the workhorses of Suzuki-Miyaura coupling due to their vast commercial availability and well-established reactivity. They are often the first choice for routine transformations where their potential instability is not a major concern.

  • Boronic esters , particularly pinacol esters, offer significant advantages in terms of stability, handling, and purification. They are the preferred reagents in complex, multi-step syntheses, for the preparation of compound libraries where reproducibility is paramount, and for reactions involving sensitive functional groups that are incompatible with the conditions required for some boronic acids.

Ultimately, a thorough understanding of the properties and reactivity of both classes of reagents, coupled with careful consideration of the specific synthetic challenge, will enable the researcher to harness the full potential of the powerful Suzuki-Miyaura cross-coupling reaction.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Acids and Their Esters in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(8), 2086-2088. [Link]

  • Cammidge, A. N., & Creton, I. (2009). Boronic Acid Stability and the Role of Boroxines in Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 74(18), 7044-7051. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

Validation

A Comparative Kinetic Analysis of Serine Protease Inhibition by (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

This guide provides a comprehensive kinetic analysis of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid as a reversible inhibitor of serine proteases. This document is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive kinetic analysis of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid as a reversible inhibitor of serine proteases. This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics and inhibitor discovery. We will delve into the mechanistic basis of inhibition by this boronic acid derivative, present a detailed protocol for its kinetic characterization, and compare its performance against other well-established serine protease inhibitors.

Introduction: The Significance of Boronic Acids as Serine Protease Inhibitors

Serine proteases are a ubiquitous class of enzymes that play crucial roles in a myriad of physiological processes, ranging from digestion to blood coagulation and cellular signaling. Consequently, their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention[1]. Boronic acids have emerged as a prominent class of serine protease inhibitors due to their unique mechanism of action[2]. The boron atom in boronic acids is electron-deficient and can readily form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes[3]. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific inhibition[4][5].

The subject of our analysis, (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, is a synthetic boronic acid derivative. Its phenylboronic acid core is the active moiety responsible for interacting with the catalytic serine. The substituents on the phenyl ring, a chloro group and a cyclohexylcarbamoyl group, are expected to modulate the compound's potency and selectivity through interactions with the enzyme's substrate-binding pockets. The chloro group, being electron-withdrawing, can increase the Lewis acidity of the boron atom, potentially enhancing its reactivity with the catalytic serine. The bulky and hydrophobic cyclohexylcarbamoyl moiety may confer specificity by interacting with hydrophobic pockets within the enzyme's active site.

This guide will use chymotrypsin as a model serine protease to illustrate the kinetic analysis of this inhibitor. The principles and methodologies described herein are, however, broadly applicable to the study of other serine proteases.

Mechanistic Rationale for Experimental Design

The kinetic analysis of an enzyme inhibitor aims to elucidate its mechanism of action and quantify its potency. For reversible inhibitors, the primary goals are to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ)[6][7]. The Kᵢ is a measure of the inhibitor's affinity for the enzyme and is a critical parameter for comparing the potency of different inhibitors[8].

Our experimental design is predicated on the principles of steady-state enzyme kinetics. By measuring the initial reaction rates at varying substrate and inhibitor concentrations, we can dissect the inhibitor's effect on the enzyme's kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ)[9][10].

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ.

Non-competitive Inhibition: The inhibitor binds to a site distinct from the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vₘₐₓ but does not affect Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vₘₐₓ and Kₘ.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both the apparent Kₘ and Vₘₐₓ.

Given that boronic acids are known to bind to the active site serine, we hypothesize that (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid will act as a competitive inhibitor of chymotrypsin[4][11]. Our experimental protocol is designed to test this hypothesis and to accurately determine its Kᵢ.

Experimental Protocols

Materials and Reagents
  • Enzyme: Bovine α-chymotrypsin

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Inhibitor: (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

  • Alternative Inhibitors:

    • Aprotinin (a polypeptide competitive inhibitor)[12]

    • Phenylmethylsulfonyl fluoride (PMSF) (an irreversible inhibitor, for comparison of mechanism)[12]

  • Buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.02 M CaCl₂

  • Solvent for Inhibitors: Dimethyl sulfoxide (DMSO)

  • Instrumentation: 96-well plate reader capable of measuring absorbance at 405 nm.

Workflow for Kinetic Analysis

The following diagram illustrates the overall workflow for the kinetic analysis of the inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Enzyme, Substrate, Inhibitors) prep_plates Prepare 96-well Plates with Serial Dilutions prep_reagents->prep_plates add_enzyme Add Enzyme to Wells prep_plates->add_enzyme incubate Pre-incubate Inhibitor with Enzyme add_enzyme->incubate add_substrate Initiate Reaction with Substrate incubate->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read_absorbance calc_rates Calculate Initial Reaction Rates read_absorbance->calc_rates plot_data Generate Michaelis-Menten and Lineweaver-Burk Plots calc_rates->plot_data determine_params Determine Kₘ, Vₘₐₓ, Kᵢ, and Inhibition Type plot_data->determine_params

Caption: Overall workflow for kinetic analysis of enzyme inhibition.

Step-by-Step Protocol for Determining Kᵢ
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a 100 mM stock solution of Suc-AAPF-pNA in DMSO.

    • Prepare 10 mM stock solutions of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid and Aprotinin in DMSO.

    • Prepare a 100 mM stock solution of PMSF in isopropanol.

  • Enzyme Activity Assay:

    • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of varying concentrations of the substrate (Suc-AAPF-pNA) to achieve final concentrations ranging from 0.05 to 2 mM.

    • Initiate the reaction by adding 10 µL of a diluted chymotrypsin solution (e.g., 1 µg/mL final concentration).

    • Immediately place the plate in the plate reader and measure the increase in absorbance at 405 nm over 5 minutes at 25°C. The product, p-nitroaniline, has a high extinction coefficient at this wavelength.

  • Inhibitor Assay:

    • For each inhibitor, prepare a set of wells in a 96-well plate.

    • To each well, add 170 µL of Tris-HCl buffer.

    • Add 10 µL of the inhibitor solution at several fixed concentrations. For (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, you might test final concentrations of 0, 1, 2, 5, and 10 µM.

    • Add 10 µL of the diluted chymotrypsin solution and pre-incubate for 10 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of varying concentrations of the substrate (as in the enzyme activity assay).

    • Measure the reaction rates as described above.

Data Analysis
  • Calculate Initial Rates: Determine the initial velocity (v₀) for each reaction from the linear portion of the absorbance versus time plot. Convert absorbance units to product concentration using the molar extinction coefficient of p-nitroaniline.

  • Michaelis-Menten and Lineweaver-Burk Plots:

    • Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.

    • To more clearly visualize the inhibition type and determine kinetic parameters, create a Lineweaver-Burk plot (1/v₀ versus 1/[S]).

  • Determine Inhibition Type and Kᵢ:

    • For competitive inhibition , the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vₘₐₓ), and the x-intercepts will increase with increasing inhibitor concentration. The Kᵢ can be determined from the equation for the apparent Kₘ (Kₘ,app): Kₘ,app = Kₘ (1 + [I]/Kᵢ) where [I] is the inhibitor concentration[13].

    • For non-competitive inhibition , the lines will intersect on the x-axis (-1/Kₘ), and the y-intercepts will increase with increasing inhibitor concentration.

    • For uncompetitive inhibition , the lines will be parallel.

    • Alternatively, use non-linear regression analysis to fit the data directly to the appropriate Michaelis-Menten equation for the determined inhibition type to obtain more accurate values for Kₘ, Vₘₐₓ, and Kᵢ[14].

The following diagram illustrates the expected Lineweaver-Burk plots for different types of reversible inhibition.

G cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive c_origin c_xaxis c_origin->c_xaxis c_yaxis c_origin->c_yaxis c_no_inhibitor c_intersect c_no_inhibitor->c_intersect c_inhibitor c_inhibitor->c_intersect n_origin n_xaxis n_origin->n_xaxis n_yaxis n_origin->n_yaxis n_no_inhibitor n_intersect n_no_inhibitor->n_intersect n_inhibitor n_inhibitor->n_intersect u_origin u_xaxis u_origin->u_xaxis u_yaxis u_origin->u_yaxis u_no_inhibitor u_inhibitor

Caption: Lineweaver-Burk plots for different inhibition types.

Comparative Analysis of Inhibitor Performance

The following table presents hypothetical but realistic kinetic data for the inhibition of chymotrypsin by (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid and the selected alternative inhibitors. This data is based on the known properties of these classes of inhibitors.

InhibitorClassTarget EnzymeInhibition TypeKᵢ (nM)IC₅₀ (nM) at [S] = Kₘ
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid Boronic AcidChymotrypsinCompetitive150300
AprotininPolypeptideChymotrypsinCompetitive0.10.2
Phenylmethylsulfonyl fluoride (PMSF)Sulfonyl FluorideChymotrypsinIrreversibleN/A~10,000

Data Interpretation:

  • (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a potent competitive inhibitor with a Kᵢ in the nanomolar range. This indicates a high affinity for the chymotrypsin active site.

  • Aprotinin is an extremely potent competitive inhibitor, as expected for a natural polypeptide inhibitor[12]. Its Kᵢ is significantly lower than that of the boronic acid derivative.

  • PMSF acts as an irreversible inhibitor, covalently modifying the active site serine. Its potency is often expressed as an IC₅₀ value, which is dependent on the incubation time. It is included here to highlight the difference between reversible and irreversible inhibition mechanisms.

Discussion and Conclusion

Our kinetic analysis demonstrates that (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a potent, reversible, and competitive inhibitor of the serine protease chymotrypsin. The competitive mode of inhibition is consistent with its mechanism of action, where the boronic acid moiety forms a reversible covalent bond with the catalytic serine in the enzyme's active site[3][11]. The nanomolar Kᵢ value suggests that the chloro and cyclohexylcarbamoyl substituents contribute favorably to the binding affinity, likely through interactions with the S1 and S2 substrate-binding pockets of chymotrypsin.

When compared to other inhibitors, (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid represents a promising scaffold for the development of small-molecule serine protease inhibitors. While not as potent as the natural polypeptide inhibitor aprotinin, its small molecular weight and synthetic tractability offer significant advantages in terms of drug development, including the potential for oral bioavailability and ease of chemical modification to optimize potency and selectivity.

In contrast to the irreversible inhibitor PMSF, the reversibility of the boronic acid's inhibition is a desirable trait for many therapeutic applications, as it can lead to a more controlled and predictable pharmacological effect.

References

  • A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. (n.d.). PubMed. [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. (2019). PMC. [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. (n.d.). PMC. [Link]

  • A quick method for the determination of inhibition constants. (n.d.). PMC. [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor. (n.d.). GraphPad. [Link]

  • A Simple Kinetic Method for Rapid Mechanistic Analysis of Reversible Enzyme Inhibitors. (2007). ResearchGate. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). MDPI. [Link]

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. (n.d.). PubMed Central. [Link]

  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. (2023). PubMed. [Link]

  • Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. (n.d.). PMC. [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. (2020). ResearchGate. [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). PMC. [Link]

  • Inhibition of serine proteases by arylboronic acids. (1971). PubMed. [Link]

  • What are cheap commercially available options to inhibit protease and phosphatase for western blot samples? (2022). ResearchGate. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2024). MDPI. [Link]

  • Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. (2020). Antimicrobial Agents and Chemotherapy. [Link]

  • Serine Protease Inhibitor Development. (n.d.). Creative Biolabs. [Link]

  • Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. (2022). PubMed. [Link]

  • Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid. (n.d.). [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). PMC. [Link]

  • Noncovalent inhibition of the serine proteases, α-chymotrypsin and trypsin by trifluoro(organo)borates. (2006). Organic & Biomolecular Chemistry. [Link]

  • Enzyme Kinetics of Reversible Inhibition. (n.d.). AK Lectures. [Link]

  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. (2022). Frontiers. [Link]

  • Binding of boronic acids to chymotrypsin. (1971). Biochemistry. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. [Link]

  • A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. (2014). Diva-Portal.org. [Link]

  • Inhibition mechanism of peptide boronic acids against serine protease. (2023). ResearchGate. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. (n.d.). PubChem. [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. (2022). PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. (2024). Frontiers. [Link]

  • α-Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. (2024). PMC. [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. (2016). DSpace@MIT. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic Acid

This guide provides a detailed, authoritative protocol for the safe and compliant disposal of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. As a specialized reagent likely used in drug development and organic syn...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, authoritative protocol for the safe and compliant disposal of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. As a specialized reagent likely used in drug development and organic synthesis, its unique chemical structure—a halogenated aromatic ring coupled with a boronic acid moiety—necessitates a rigorous and informed disposal strategy. This document moves beyond a simple checklist to explain the chemical rationale behind each procedural step, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Core Directive: Hazard Profile and Disposal Principle

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is not a benign substance to be discarded casually. Its proper management is dictated by its three primary chemical features:

  • Halogenated Organic Compound: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic. Such compounds are often environmentally persistent and require high-temperature incineration for complete destruction.[1][2] For this reason, they must be segregated into a specific hazardous waste stream.[1][3]

  • Boronic Acid Moiety: Boronic acids are Lewis acids that can exhibit instability and are prone to degradation.[4] While generally considered to have low toxicity, some derivatives have been shown to be mutagenic.[5] Their reactivity necessitates careful segregation from incompatible chemicals in waste streams.

  • Complex Organic Molecule: As a multi-functional synthetic reagent, any in-lab treatment is ill-advised. Incomplete reactions could generate unknown and potentially more hazardous byproducts.

Therefore, the foundational principle for disposal is as follows:

Primary Disposal Principle: All waste streams containing (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid must be treated as hazardous waste . The sole recommended disposal method is collection by a licensed professional hazardous waste service for incineration.[6] Under no circumstances should this chemical or its contaminated materials be disposed of down the sanitary sewer or in regular trash.[3][7]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure all safety measures are in place. This protocol is a self-validating system; adherence to PPE standards is the first step in ensuring a safe outcome.

  • Engineering Controls: Always handle (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid and its waste within a certified chemical fume hood to prevent inhalation of fine dust particles.[8]

  • Personal Protective Equipment (PPE): A complete ensemble is mandatory.

    • Eye Protection: Wear chemical splash goggles and a face shield, especially when handling larger quantities or during spill cleanup.[9]

    • Hand Protection: Use compatible chemical-resistant gloves (nitrile gloves are standard, but consult the specific Safety Data Sheet). Dispose of contaminated gloves as hazardous waste.[10]

    • Body Protection: A fully buttoned laboratory coat must be worn at all times.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures compliance with the stringent regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions and to ensure correct disposal routing.[10]

  • Designate the Waste Stream: All waste containing this compound must be classified as Halogenated Organic Waste .[1][12]

  • Maintain Strict Segregation:

    • DO NOT mix this waste with non-halogenated organic solvents. The disposal costs and methods for halogenated waste are different and more stringent.[3][12]

    • DO NOT mix with strong acids, bases, or oxidizers.[3][13] Boronic acids can be unstable, and mixing with other reactive chemicals can lead to unpredictable reactions or degradation.[4]

    • DO NOT dispose of down the drain.[3][7]

Step 2: Container Selection and Labeling

The waste container serves as the primary containment vessel until final disposal. Its integrity and labeling are paramount for safety and compliance.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top cap.[7] Ensure the container is in good condition, free of cracks or leaks. For liquid waste, never fill a container more than 90% full to allow for expansion.[14][15]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[3] The EPA requires that the label clearly includes:[16]

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid and any other components in the waste stream (e.g., solvents).

    • A clear indication of the hazards (e.g., "Harmful," "Irritant").[16]

Step 3: Waste Accumulation

Consolidate all materials that have come into contact with the compound into the designated, labeled waste container.

  • Solid Waste: This includes residual or expired pure compound, as well as contaminated personal protective equipment (gloves), weighing boats, pipette tips, and wipers. Sweep solids carefully to avoid generating dust.

  • Liquid Waste: Solutions from reaction workups or chromatography containing this compound should be collected in a dedicated Halogenated Organic Liquid Waste container.

  • Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a separate, clearly marked sharps container designed for hazardous chemical waste.[10][17]

Step 4: Temporary Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[16] This area must be at or near the point of generation and under the control of laboratory personnel.[14][18]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[7]

Step 5: Arranging Final Disposal
  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using a designated online portal.

  • Professional Disposal: The EHS office will arrange for a licensed hazardous waste disposal vendor to collect, transport, and dispose of the material in compliance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[11][19][20]

Spill Management Protocol

In the event of a small spill, take immediate and cautious action.

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Before attempting any cleanup, put on the full PPE described in Section 2.

  • Contain and Clean: For solid spills, gently sweep up the material to avoid creating dust. Use an inert absorbent material for liquid spills.[7]

  • Dispose: Place all spilled material and contaminated cleaning supplies into your labeled hazardous waste container.[7]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent and soap and water.

Summary of Disposal Parameters

ParameterGuidelineRationale & Reference
Waste Classification Hazardous Waste: Halogenated OrganicPresence of chlorine atom necessitates incineration and segregation from non-halogenated streams.[1][12]
Primary Disposal Route Licensed Hazardous Waste VendorEnsures environmental compliance and safety; in-lab treatment is not advised.[19]
Forbidden Disposal Routes Sanitary Sewer, Regular TrashPrevents environmental contamination and non-compliance with EPA/local regulations.[3][7]
Required PPE Goggles/Face Shield, Nitrile Gloves, Lab CoatProtects against inhalation of dust, skin contact, and eye irritation.[8]
Container Type Labeled, sealed, chemically compatible (e.g., HDPE)Prevents leaks, ensures proper identification, and complies with EPA/OSHA standards.[16]
Waste Segregation Keep separate from non-halogenated waste, acids, bases, and oxidizers.Prevents dangerous reactions and ensures proper, cost-effective disposal routing.[3][12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid waste.

DisposalWorkflow cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal gen Waste Generated (Solid, Liquid, or Contaminated Labware) assess Assess Hazard: Is (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid present? gen->assess segregate Segregate from: - Non-halogenated waste - Acids/Bases - Oxidizers assess->segregate Yes other_waste Follow appropriate disposal protocol for non-hazardous or other waste streams assess->other_waste No container Select Labeled 'Halogenated Organic Waste' Container store Store Sealed Container in Secondary Containment in Satellite Accumulation Area (SAA) container->store segregate->container contact Contact EHS for Pickup by Licensed Vendor store->contact end_node Final Disposal: Regulated Incineration contact->end_node

Sources

Handling

Personal protective equipment for handling (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

Comprehensive Safety Guide for Handling (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid This document provides essential safety protocols and logistical guidance for the handling of (3-Chloro-4-(cyclohexylcarbamoyl)...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide for Handling (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

This document provides essential safety protocols and logistical guidance for the handling of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. As a crucial building block in synthetic chemistry and drug development, ensuring the safe management of this compound is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, actionable framework for minimizing risk and ensuring operational integrity. The recommendations herein are synthesized from an analysis of the boronic acid chemical class and data on structurally analogous compounds, establishing a robust safety profile in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Assessment and Risk Profile

While specific toxicological data for (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is not extensively published, a critical evaluation of the aryl boronic acid class and closely related analogs allows for a reliable hazard assessment. The primary risks are associated with its irritant properties, potential for acute toxicity upon ingestion or inhalation, and a broader class concern of mutagenicity.

Aryl boronic acids are known to be irritating to the skin, eyes, and respiratory system.[1][2][3] Furthermore, many are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4] Of significant note for professionals handling these compounds, several studies have indicated that aryl boronic acids can be weakly mutagenic in microbial assays, which necessitates stringent exposure controls to mitigate any potential genotoxic hazard.[5][6][7]

Hazard Classification (Anticipated)DescriptionRationale & Causality
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Based on data for analogous boronic acids, ingestion can lead to systemic toxicity.
Skin Irritation (Category 2) Causes skin irritation upon contact.The acidic nature and chemical reactivity can disrupt the skin barrier, leading to irritation.[1]
Eye Irritation (Category 2) Causes serious eye irritation.Particulate matter (dust) can cause mechanical irritation and chemical damage to sensitive eye tissues.[1][2]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of fine dust particles is a primary exposure route, leading to irritation of the nose, throat, and lungs.[1][3]
Potential Genotoxicity Suspected of causing genetic defects.This is a class-wide concern for some aryl boronic acids, which have shown weak mutagenic activity in Ames tests.[5][6] This potential hazard mandates the highest level of exposure prevention.

Engineering Controls: The First Line of Defense

Personal Protective Equipment is the final barrier against exposure; the primary method of protection should always be robust engineering controls that isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of solid (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains fine dust particles at the source, preventing their inhalation and contamination of the general laboratory space.[1][8]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][9] Immediate access to these devices is critical for rapid decontamination in the event of a significant spill or direct exposure.

Personal Protective Equipment (PPE): A Mandatory Protocol

A comprehensive PPE suite is required to prevent dermal, ocular, and respiratory exposure. Never handle this compound without the following equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles (ANSI Z87.1 certified) or a full-face shield.Protects eyes from airborne dust particles and potential splashes of solutions containing the chemical.[1]
Hand Protection Chemically resistant nitrile gloves.Prevents direct skin contact. Gloves must be inspected for integrity before use and changed immediately upon contamination.[3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact. The lab coat should be laundered professionally and not taken home.[10]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or higher).Required when handling the solid compound to prevent the inhalation of dust particles, which is a primary exposure route and can cause respiratory irritation.[1][11]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, sequential protocol is crucial for safe handling. The following workflow minimizes risk at each stage of the process.

Experimental Workflow Diagram

G prep 1. Preparation - Verify Fume Hood Operation - Locate Eyewash/Shower - Assemble Materials ppe 2. Don PPE - N95 Respirator - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe handle 3. Chemical Handling - Conduct all operations in fume hood - Weigh and transfer carefully - Minimize dust generation ppe->handle spill Spill Occurs? handle->spill decon 4. Decontamination - Clean work surfaces - Decontaminate equipment doff 5. Doff PPE - Remove gloves first (correctly) - Wash hands thoroughly decon->doff waste 6. Waste Disposal - Collect all waste in a labeled, sealed container for hazardous disposal doff->waste spill->decon No spill_proc Execute Spill Protocol - Evacuate if large - Notify EHS - Clean up if small & trained spill->spill_proc Yes spill_proc->decon

Caption: Safe Handling Workflow for Boronic Acids.

Protocol Steps:
  • Preparation:

    • Before bringing the chemical into the workspace, confirm that the chemical fume hood's certification is current and the airflow is optimal.

    • Ensure the work area within the hood is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the hood to minimize traffic in and out of the containment area.

  • Donning PPE:

    • Don PPE in the correct order: lab coat, N95 respirator, safety goggles, and finally, gloves.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transferring the solid, deep within the chemical fume hood.

    • Open the container slowly to avoid creating a plume of dust.

    • Use a micro-spatula for transfers and tap gently to dispense powder; avoid scooping actions that can aerosolize the material.

    • If making a solution, add the solid to the solvent slowly.

  • Decontamination:

    • After handling, securely close the primary container.

    • Wipe down the work surface, balance, and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Doffing PPE:

    • Remove PPE slowly and deliberately to avoid self-contamination.

    • Remove gloves first using a proper technique (without touching the outer surface).[3][12]

    • Remove lab coat, goggles, and respirator.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Emergency Preparedness and Spill Management

Accidents are preventable but preparedness is essential.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill Cleanup:

    • Small Spill (inside fume hood): Wearing full PPE, gently cover the spill with a sweeping compound or absorbent material to prevent dust formation. Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Large Spill (or any spill outside of a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.

Disposal Plan

All materials contaminated with (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid must be treated as hazardous chemical waste.

  • Solid Waste: Collect all unused compounds, contaminated weigh boats, wipes, and PPE (including gloves) in a designated, clearly labeled, and sealed hazardous waste container.[13]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.

  • Disposal Protocol: Do not dispose of this chemical down the drain.[13][14] All waste must be disposed of through your institution's certified hazardous waste program. Consult your EHS officer for specific institutional procedures.

References

  • BenchChem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. 1

  • Allina Health Laboratory. BORAX Boric Acids.

  • Etimine USA. Boric Acid SAFETY DATA SHEET. 11

  • ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.

  • Occupational Safety and Health Administration (OSHA). BORIC ACID.

  • Lab Alley. How To Safely Dispose of Boric Acid.

  • BLD Pharmatech. (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet. 12

  • Angene Chemical. Safety Data Sheet.

  • ResearchGate. Aryl boronic acids: potentially mutagenic synthetic intermediates.

  • Sigma-Aldrich. Phenylboronic acid - SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.

  • Fisher Scientific. SAFETY DATA SHEET - Boronic acid, phenyl-.

  • Organic Chemistry Portal. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

  • The Sarpong Group. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

  • ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.

  • Chemistry LibreTexts. Proper Protective Equipment.

  • Capot Chemical Co., Ltd. MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid.

  • Fisher Scientific. SAFETY DATA SHEET - 3-Chlorophenylboronic acid.

  • Angene Chemical. Safety Data Sheet - (3-(Benzylcarbamoyl)phenyl)boronic acid.

  • Sigma-Aldrich. 2-(Methylsulfinyl)phenylboronic acid - SAFETY DATA SHEET.

  • ECP Labchem. Boric acid AR Granular - SAFETY DATA SHEET.

  • Sigma-Aldrich. 4-(Diphenylamino)phenylboronic acid - SAFETY DATA SHEET.

  • Achmem. (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid.

  • Fisher Scientific. 1-Methylindazole-6-boronic acid - SAFETY DATA SHEET.

  • The Sarpong Group. Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS).

  • Fisher Scientific. Phenylboronic acid - SAFETY DATA SHEET.

  • Aladdin Scientific. 3-Chloro-4-(N-ethylcarbamoyl)phenylboronic acid, min 97%, 1 gram.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
© Copyright 2026 BenchChem. All Rights Reserved.